molecular formula C20H30N12O10P2S2 B12421989 ADU-S100 enantiomer (Ammonium salt)

ADU-S100 enantiomer (Ammonium salt)

Katalognummer: B12421989
Molekulargewicht: 724.6 g/mol
InChI-Schlüssel: VZYXAGGQHVUTHM-QYUKNOIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ADU-S100 enantiomer (Ammonium salt) is a useful research compound. Its molecular formula is C20H30N12O10P2S2 and its molecular weight is 724.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality ADU-S100 enantiomer (Ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ADU-S100 enantiomer (Ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H30N12O10P2S2

Molekulargewicht

724.6 g/mol

IUPAC-Name

azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI-Schlüssel

VZYXAGGQHVUTHM-QYUKNOIISA-N

Isomerische SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N

Kanonische SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N

Herkunft des Produkts

United States

Foundational & Exploratory

ADU-S100 enantiomer as an inactive control for STING pathway research

Author: BenchChem Technical Support Team. Date: February 2026

The ADU-S100 (MIW815) vs. Inactive Isomers

Executive Summary

In the development of STING (Stimulator of Interferon Genes) agonists, specificity is paramount. ADU-S100 (MIW815/ML-RR-S2-CDA) represents a class of synthetic cyclic dinucleotides (CDNs) stabilized by phosphorothioate linkages. Its high potency stems specifically from the


 dithio-configuration .

This guide addresses the critical need for inactive controls. While the prompt refers to an "enantiomer," the scientifically accurate control for ADU-S100 is its


 diastereomer  (or mixed 

forms). These isomers possess identical chemical formulas and molecular weights but exhibit drastically reduced or null binding affinity to the STING pocket due to steric hindrance and the inability to induce the "lid-closure" conformational change required for signaling.
Part 1: The Mechanistic Basis of Stereoselectivity

To understand why the control is inactive, one must understand why the drug is active.

1. The Binding Pocket & The "Lid"

Human STING (hSTING) exists as a homodimer. Upon ligand binding, the protein undergoes a conformational shift where the "lid" region (residues 230–240) closes over the ligand, securing it. This closure is essential for the recruitment of TBK1.

  • ADU-S100 (

    
    ):  The sulfur atoms at the non-bridging phosphate positions are oriented (
    
    
    
    ) to interact favorably with Arg238 and Tyr240. This mimics the geometry of natural cGAMP but with enhanced resistance to ENPP1 degradation.
  • The Inactive Control (

    
    ):  When the sulfur configuration is inverted to 
    
    
    
    , the atoms project into positions that create steric clashes with the binding pocket residues. The lid cannot close, TBK1 is not recruited, and the interferon cascade is not initiated.
2. Signal Transduction Pathway

The following diagram illustrates the active pathway triggered by the


 isomer, which the control fails to initiate.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ADU_Active ADU-S100 (Rp,Rp) STING_Inactive STING Dimer (Inactive ER) ADU_Active->STING_Inactive High Affinity Binding ADU_Control Control Isomer (Sp,Sp) ADU_Control->STING_Inactive Steric Clash (No Binding) STING_Active STING (Closed Conformation) STING_Inactive->STING_Active Lid Closure & Translocation TBK1 TBK1 STING_Active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization ISRE ISRE Promoters pIRF3->ISRE Translocation IFTb IFN-beta / CXCL10 ISRE->IFTb Transcription

Figure 1: Differential activation of the STING pathway. The


 control isomer fails at the initial binding step due to steric incompatibility.
Part 2: Chemical Properties & Handling[1]

Researchers often assume "inactive" means "inert." This is false. The control isomer shares the same physicochemical properties (lipophilicity, charge) as the active drug, making it the perfect control for off-target toxicity or delivery vehicle effects.

Comparative Physicochemical Table
FeatureADU-S100 (Active)Inactive Control (Stereoisomer)Linear Control (Alternative)
IUPAC Designation Rp,Rp-dithio-c-di-AMP analogSp,Sp-dithio-c-di-AMP analog2'5'-GpAp (Linear)
Molecular Weight ~734.5 Da (Disodium salt)~734.5 Da (Disodium salt)Varies
STING Binding (

)
High (nM range)Negligible / Low (

M range)
None
ENPP1 Resistance High (Thio-modification)High (Thio-modification)Low (unless modified)
Solubility Water/PBS (>10 mg/mL)Water/PBS (>10 mg/mL)Water/PBS
Primary Utility Pathway ActivationSpecificity CheckStructural Control

Critical Handling Note: Both isomers are hygroscopic. Store lyophilized powders at -20°C. Once reconstituted in endotoxin-free water or PBS, avoid repeated freeze-thaw cycles.

Part 3: Experimental Validation Protocols

Do not rely on manufacturer labels alone. Validate your control system using the following self-validating protocol.

Protocol A: In Vitro Specificity Validation (THP-1 Dual Cells)

Objective: Demonstrate that the Control Isomer fails to induce IRF3 activity at concentrations where ADU-S100 is maximal.

Materials:

  • Cells: THP-1 Dual™ (InvivoGen) or WT THP-1 (ATCC).

  • Reagents: ADU-S100 (

    
    ), Inactive Control (
    
    
    
    ), QUANTI-Luc™ reagent.
  • Readout: Lucia Luciferase (IRF3 reporter) or ELISA (CXCL10).

Step-by-Step:

  • Seeding: Plate THP-1 cells at

    
     cells/well in a 96-well plate in RPMI + 10% heat-inactivated FBS.
    
  • Preparation: Prepare serial dilutions of both Active and Control compounds in PBS.

    • Range: 0.01

      
      M to 100 
      
      
      
      M (semi-log steps).
  • Treatment: Add 20

    
    L of compound to 180 
    
    
    
    L of cell suspension.
    • Controls: Vehicle (PBS) and 2'3'-cGAMP (Positive Control).

  • Incubation: Incubate for 20–24 hours at 37°C, 5% CO2.

  • Analysis:

    • Aliquot 10

      
      L of supernatant.
      
    • Add 50

      
      L QUANTI-Luc™.
      
    • Measure luminescence immediately.

Acceptance Criteria:

  • ADU-S100: Sigmoidal dose-response with

    
    M.
    
  • Inactive Control: Flat line (background signal) up to at least 10

    
    M.
    
  • Note: At very high concentrations (>50

    
    M), weak non-specific activation may occur with the control due to cytosolic DNA stress or impurities.
    
Protocol B: Western Blot Confirmation (Mechanistic Proof)

Objective: Confirm lack of phosphorylation events.

  • Treat RAW 264.7 macrophages with 10

    
    M ADU-S100 vs. 10 
    
    
    
    M Control Isomer for 2 hours .
  • Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blot Targets:

    • p-TBK1 (Ser172): Strong band in Active; Absent in Control.

    • p-IRF3 (Ser396): Strong band in Active; Absent in Control.

    • Total STING: Loading control (ensure degradation hasn't occurred).

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for using the control in a drug development context.

Experimental_Workflow Start Compound Library (Isomers) Screen Primary Screen (Reporter Assay) Start->Screen Decision Activity > 50%? Screen->Decision Hit Active Hit (Rp,Rp) Decision->Hit Yes NonHit Inactive (Sp,Sp) Decision->NonHit No Valid Specificity Check (Dose Response) Hit->Valid Test vs Control NonHit->Valid Use as Control Tox Toxicity Screen (MTS/LDH) Valid->Tox Check Cytotoxicity Final Validated Negative Control Tox->Final Non-Toxic

Figure 2: Workflow for validating the stereoisomer as a negative control. Crucially, the control must be proven non-toxic to be valid.

Part 5: Troubleshooting & Pitfalls
1. Endotoxin Contamination

Synthetic CDNs can be contaminated with LPS during production.

  • The Risk: If your "Inactive Control" induces cytokines (TNF-alpha, IL-6) but not IFN-beta, you likely have endotoxin contamination, not STING activation.

  • The Fix: Use LAL (Limulus Amebocyte Lysate) assays to verify endotoxin levels are <0.1 EU/mg. Use polymyxin B to block LPS signal if suspected.

2. The "High Dose" Artifact

At concentrations >50


M, even inactive isomers can cause cellular stress, leading to DAMP (Damage-Associated Molecular Pattern) release.
  • Mitigation: Always determine the

    
     (Cytotoxic Concentration 50%) using an MTS or LDH assay. Ensure your experimental dose is 
    
    
    
    of the
    
    
    .
3. Nomenclature Confusion
  • Correct: ADU-S100 is the

    
     diastereomer.
    
  • Correct: The control is the

    
     diastereomer.
    
  • Incorrect: Referring to the control as the "enantiomer" without specifying the phosphorus chirality.

References
  • Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018–1030.[1]

  • Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52.

  • Gaffney, D. O., et al. (2018). Non-canonical cyclic dinucleotide binding by the Staphylococcus aureus receptor CdnP. Nature Communications, 9, 2250. (Provides structural basis for CDN stereoselectivity).

  • InvivoGen. (2023). ADU-S100 (STING Agonist) Technical Data Sheet. (Confirming Rp,Rp structure).

  • Kanne, D. B., et al. (2017). Anticancer Drug Discovery and Development: STING Agonists.[2] Annual Reports in Medicinal Chemistry, 50, 1-12. (Discusses Phosphorothioate stereochemistry).

Sources

Mechanism of action of the inactive enantiomer of ADU-S100

Author: BenchChem Technical Support Team. Date: February 2026

The inactive stereoisomer of ADU-S100 (MIW815) serves as a critical negative control in elucidating the precise structural requirements for STING activation. While ADU-S100 is the


 -dithio-2',3'-c-di-AMP stereoisomer, its inactivity is best understood by examining its diastereomeric counterpart, the 

isomer (often referred to loosely as the inactive enantiomer in broad contexts, though chemically a diastereomer).[1]

This guide details the mechanism of action (or lack thereof) of this inactive isomer, focusing on the stereochemical determinants of STING ligation.

Technical Guide for Drug Development Professionals

Executive Summary

ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) agonist of STING (Stimulator of Interferon Genes) designed with two critical modifications: a mixed 2',5'–3',5' linkage mimicking endogenous cGAMP, and


-phosphorothioate substitutions to enhance stability and lipophilicity.[1]

The Inactive Isomer (specifically the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 diastereomer ) fails to activate the STING pathway despite possessing the same chemical formula. Its mechanism of inactivity is not merely a lack of binding, but a failure to induce the obligate conformational "lid closure"  required for STING oligomerization and downstream signaling. This guide dissects the structural biology and experimental validation of this phenomenon.

Structural Basis of Inactivity

The differential activity between ADU-S100 and its inactive isomer is governed by the chirality of the phosphorus atoms.

Stereochemical Configuration
  • Active Agonist (ADU-S100):

    
     configuration.[1] The sulfur atoms are oriented in a "pseudo-equatorial" position relative to the cyclic ring system, mimicking the non-bridging oxygens of natural cGAMP.
    
  • Inactive Isomer:

    
     configuration. The sulfur atoms are inverted, projecting into a sterically restricted region of the STING binding pocket.
    
The "Lid Closure" Mechanism

STING activation is a two-step mechanical process:

  • Binding: The ligand enters the cleft between the two monomers of the STING dimer.

  • Conformational Switch: The ligand induces an inward rotation of the ligand-binding domain (LBD) and the closure of a beta-strand "lid" (residues 230–240 in human STING) over the pocket.

Why the


 Isomer Fails: 
  • Steric Clash: The

    
     sulfur atom has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å).[1] In the 
    
    
    
    orientation, this bulk clashes with the side chains of the "lid" region (specifically Arg238 and Tyr167 ).
  • Electrostatic Repulsion: The "lid" residues are positively charged (Arg/Lys) to stabilize the phosphate backbone. The

    
     orientation disrupts the salt-bridge network required to latch the lid shut.
    
  • Result: The STING dimer remains in the "open" or "semi-open" conformation. Without lid closure, STING cannot form the high-order oligomers necessary to recruit TBK1, rendering the molecule inert.

Visualization of Signaling Logic

The following diagram illustrates the divergence in mechanism between the active ADU-S100 and the inactive isomer.

STING_Mechanism Ligand_Active ADU-S100 (Rp,Rp) STING_Open STING Dimer (Open State) Ligand_Active->STING_Open Ligand_Inactive Inactive Isomer (Sp,Sp) Ligand_Inactive->STING_Open Binding Ligand Binding to Pocket STING_Open->Binding Lid_Closure Lid Closure (Arg238 Latch) Binding->Lid_Closure Rp Sulfur Fits Steric_Clash Steric Clash / Lid Failure Binding->Steric_Clash Sp Sulfur Clashes Oligomerization STING Oligomerization (Side-by-Side Assembly) Lid_Closure->Oligomerization No_Oligomer Dimer Remains Open/Unstable Steric_Clash->No_Oligomer Translocation Translocation to Golgi Oligomerization->Translocation Degradation Rapid Dissociation/Degradation No_Oligomer->Degradation Signaling TBK1/IRF3 Phosphorylation -> IFN-beta Production Translocation->Signaling Silence No Signaling Output Degradation->Silence

Caption: Comparative pathway analysis showing the failure of the inactive isomer to induce the critical lid-closure event required for STING oligomerization.

Experimental Protocols for Validation

To validate the inactivity of the


 isomer in a drug development setting, the following tiered assay system is recommended.
Biochemical Binding: Differential Scanning Fluorimetry (DSF)

Purpose: Determine if the inactive isomer binds to STING at all, even if it doesn't activate it.

  • Principle: Ligand binding stabilizes the protein, increasing its melting temperature (

    
    ).[1]
    
  • Protocol:

    • Mix recombinant human STING C-terminal domain (10 µM) with SYPRO Orange dye.[1]

    • Add ADU-S100 or Inactive Isomer (50 µM final).[1]

    • Run thermal ramp (25°C to 95°C) on qPCR machine.[1]

    • Expected Result:

      • ADU-S100: Significant

        
         (+10–15°C) indicating tight binding and compaction.[1]
        
      • Inactive Isomer: Minimal or negligible

        
         (<2°C), indicating failure to stabilize the compact "closed" state.[1]
        
Functional Activation: IRF3 Phosphorylation Assay

Purpose: Confirm lack of downstream signaling.

  • Cell Line: THP-1 monocytes or RAW 264.7 macrophages.[1]

  • Protocol:

    • Seed cells at

      
       cells/mL.
      
    • Treat with active ADU-S100 vs. inactive isomer (titration: 0.1 µM – 10 µM).[1]

    • Incubate for 2–4 hours (peak phosphorylation window).

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Western Blot for p-IRF3 (Ser396) and Total IRF3.[1]

  • Expected Result: ADU-S100 induces robust p-IRF3 bands; Inactive Isomer shows p-IRF3 levels identical to vehicle control.

Quantitative Comparison Table
FeatureADU-S100 (

)
Inactive Isomer (

)
Mechanistic Implication
P-Chirality

(Right-handed)

(Left-handed)
Determines sulfur orientation in pocket.[1]
Binding Affinity (

)
Low Nanomolar (~5 nM)Micromolar (>10 µM)

disrupts H-bond network.[1]
Lid Conformation Closed (180° rotation)Open / DisorderedClosed state is required for signaling.[1]
IFN-

Induction
High Potency (

~100 nM)
No InductionFunctional inactivity.[1]
Hydrolytic Stability High (Thio-resistance)High (Thio-resistance)Inactivity is not due to degradation.[1]

Strategic Utility in Drug Development

The inactive isomer is not merely a waste product; it is a vital tool for target validation :

  • Off-Target Control: If a phenotype (e.g., cell death) occurs with both ADU-S100 and the inactive isomer, the effect is likely STING-independent (e.g., general toxicity or off-target nucleotide sensing).[1]

  • Binding Site Mapping: Competition assays using the inactive isomer can help determine if novel antagonists bind to the active site or an allosteric site.

References

  • Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[2] Cell Reports. Link[1]

  • Gaffney, B.L., et al. (2010).[1] One-Flask Syntheses of c-di-GMP and the [Rp,Rp] and [Rp,Sp] Thiophosphate Analogues.[1] Organic Letters. Link[1]

  • Kranzusch, P.J., et al. (2013).[1] Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2',3' cGAMP Signaling. Molecular Cell. Link[1]

  • Sivick, K.E., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports. Link

Sources

Technical Deep Dive: The Rp,Rp Stereoisomer (ADU-S100) in STING-Mediated Innate Immunity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of the ADU-S100 (MIW815) stereoisomer in innate immunity, specifically focusing on its optimized Rp,Rp dithio-stereochemistry for STING activation.

Executive Summary

ADU-S100 (MIW815) represents a pivotal benchmark in the development of Stimulator of Interferon Genes (STING) agonists. Unlike endogenous cyclic dinucleotides (CDNs) like 2'3'-cGAMP, which are rapidly degraded by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), ADU-S100 is a synthetic bis-phosphorothioate analog with a specific Rp,Rp stereochemical configuration . This stereoisomerism is not merely a structural detail; it is the functional determinant that confers resistance to enzymatic hydrolysis and enhances binding affinity across all human STING alleles (HAQ, REF, AQ). This guide analyzes the mechanistic superiority of the Rp,Rp enantiomer, its signal transduction dynamics, and validated protocols for its application in immuno-oncology.

Molecular Mechanism: The Stereochemical Advantage

Structural Optimization (Rp,Rp vs. Sp,Sp)

The "enantiomer" relevance in ADU-S100 studies refers to the chirality introduced by replacing non-bridging oxygen atoms with sulfur at the phosphorus centers of the cyclic dinucleotide.

  • Endogenous c-di-AMP/cGAMP: Contains phosphodiester linkages (susceptible to ENPP1/PDEs).

  • ADU-S100 (Rp,Rp isomer): The R-isomer at both phosphorus chiral centers forces the molecule into a stable "U" conformation that optimally docks into the STING dimer interface.

  • Counter-isomers (Sp,Sp): These stereoisomers often fail to induce the necessary conformational closure of the STING lid domain, resulting in weak or absent signaling.

Signaling Cascade

Upon binding, ADU-S100 induces a 180° rotation of the STING ligand-binding domain. This conformational shift recruits TBK1 (TANK-binding kinase 1), which phosphorylates IRF3 (Interferon Regulatory Factor 3), driving the transcription of Type I Interferons (IFN-


) and proinflammatory cytokines (TNF-

, IL-6).
Diagram 1: STING Signaling Topology

The following diagram illustrates the signal transduction pathway initiated by ADU-S100, highlighting the critical phosphorylation steps.

STING_Pathway ADU ADU-S100 (Rp,Rp Isomer) STING_ER STING Dimer (Endoplasmic Reticulum) ADU->STING_ER High Affinity Binding Transloc Translocation to Golgi/Perinuclear STING_ER->Transloc Conformational Change TBK1 TBK1 Recruitment & Autophosphorylation Transloc->TBK1 Recruitment IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylation NFkB NF-κB Activation TBK1->NFkB Activation Nucleus Nuclear Translocation IRF3->Nucleus NFkB->Nucleus Cytokines Type I IFNs (IFN-β) TNF-α, IL-6 Nucleus->Cytokines Transcription

Caption: ADU-S100 binds ER-resident STING, triggering translocation and kinase recruitment (TBK1) to drive cytokine gene expression.[1][2][3][4]

In Vitro Characterization & Protocols

Comparative Potency Data

The Rp,Rp configuration grants ADU-S100 significantly higher potency than natural ligands in human cells, primarily due to metabolic stability.

Table 1: Comparative EC50 Values in Human Monocytes (THP-1)

CompoundStereochemistryTarget SpecificityEC50 (IRF3 Induction)Stability (t1/2 in Serum)
ADU-S100 Rp,Rp (Dithio)Human & Mouse STING~3 - 5 µg/mL > 24 Hours
2'3'-cGAMPNatural IsomerHuman & Mouse STING~15 - 20 µg/mL< 30 Minutes
DMXAAN/A (Small Mol)Mouse STING OnlyInactive in HumansN/A
Protocol: THP-1 Dual™ Reporter Assay

Rationale: THP-1 Dual cells (InvivoGen) allow simultaneous monitoring of IRF3 (Lucia luciferase) and NF-κB (SEAP) pathways, validating the dual-arm activation mechanism of ADU-S100.

Materials:

  • THP-1 Dual™ Cells (culture in RPMI 1640, 10% FBS, Pen-Strep).

  • ADU-S100 (reconstituted in sterile endotoxin-free water to 1 mg/mL stock).

  • QUANTI-Luc™ (Luciferase detection reagent).

Step-by-Step Workflow:

  • Seeding: Plate 50,000 cells/well in a 96-well flat-bottom plate in 180 µL of media.

  • Equilibration: Incubate for 3-4 hours at 37°C, 5% CO2 to allow recovery.

  • Treatment: Add 20 µL of ADU-S100 serial dilutions (Range: 0.1 µg/mL to 100 µg/mL). Include a Vehicle Control (Water) and Positive Control (2'3'-cGAMP).

  • Incubation: Incubate for 24 hours . Note: 24h is optimal for Luciferase accumulation; 48h may be required for SEAP.

  • Readout (IRF3): Transfer 10 µL of supernatant to a white opaque plate. Add 50 µL QUANTI-Luc™. Measure luminescence immediately using a luminometer.

  • Validation: Plot Log(concentration) vs. RLU to calculate EC50.

In Vivo Efficacy & Experimental Design

The "Abscopal" Effect

Intratumoral (IT) injection of ADU-S100 primes CD8+ T cells against tumor antigens.[5] The critical readout in these studies is not just local regression, but the abscopal effect —regression of non-injected, distant tumors.

Experimental Workflow: Bilateral Tumor Model

To prove systemic immunity, a bilateral flank model is required.

Diagram 2: Bilateral Tumor Challenge Workflow

This workflow visualizes the standard protocol for assessing systemic immune priming by ADU-S100.

InVivo_Workflow Day0 Day 0: Inoculation Tumors Bilateral Flank Tumors (e.g., B16-F10 or CT26) Day0->Tumors Day10 Day 10: Randomization Tumors->Day10 Tumors reach ~50-100mm³ Treat Treatment (IT Injection) ADU-S100 (50µg) vs Vehicle Day10->Treat Right Flank Only Monitor Monitor Growth (Injected vs Distal) Treat->Monitor Days 10, 14, 17 Day25 Day 25: Harvest & Flow Cytometry Monitor->Day25

Caption: Bilateral tumor model timeline. Treatment is applied to one flank to assess systemic (abscopal) regression on the contralateral side.

Key Causality in In Vivo Failures

While ADU-S100 is potent, clinical translation has faced hurdles.

  • Rapid Clearance: Despite Rp,Rp stability, the small molecular weight allows rapid diffusion away from the tumor site into systemic circulation, potentially causing "cytokine storm" adverse events without sustained T-cell priming in the lymph nodes.

  • Protocol Adjustment: Current research suggests formulating ADU-S100 in liposomes (e.g., DOTAP/Cholesterol) to enhance retention and cytosolic delivery to Dendritic Cells (DCs).

References

  • Corrales, L., et al. (2015).[2] "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[6] Cell Reports.

  • Meric-Bernstam, F., et al. (2022).[5] "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research.

  • Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.

  • InvivoGen. "ADU-S100 (MIW815) Technical Data Sheet." InvivoGen.

  • Van Herck, S., et al. (2023). "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.

Sources

Discovery and Development of ADU-S100 (MIW815) and its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ADU-S100 (MIW815) represents a pivotal milestone in the development of innate immune agonists. It is a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway with significantly higher potency than endogenous ligands like 2'3'-cGAMP.

Unlike natural CDNs, ADU-S100 features a bis-phosphorothioate backbone with a specific (Rp, Rp) stereochemical configuration. This structural modification confers resistance to enzymatic hydrolysis (by ENPP1) and enhances lipophilicity, allowing for direct cytosolic access. While preclinical models demonstrated profound tumor regression and systemic immune memory, clinical translation (Phase Ib) revealed challenges in efficacy, leading to its discontinuation by Novartis/Aduro in 2019.

This guide details the chemical architecture, synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of ADU-S100, serving as a reference for next-generation STING agonist development.

Part 1: Chemical Architecture & Stereochemistry

The Molecule[1][2]
  • Code Names: ADU-S100, MIW815, ML RR-S2 CDA.[1]

  • IUPAC Name: (Rp,Rp)-2',3'-c-di-AMP(PS)2.

  • Formula:

    
    
    
  • Molecular Weight: 734.5 Da (Disodium salt).

Decoding the Nomenclature

The designation "ML RR-S2 CDA" encodes the specific structural innovations:

  • ML (Mixed Linkage): Mimics the endogenous 2'3'-cGAMP linkage (one

    
     phosphodiester bond and one 
    
    
    
    bond). This "mixed linkage" induces a "closed" conformation in STING, essential for high-affinity binding.
  • RR (Stereochemistry): Refers to the Rp, Rp configuration at the two phosphorus centers. The introduction of sulfur creates chirality at the phosphorus atoms.

  • S2 (Dithio): Both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur (phosphorothioate), enhancing stability against phosphodiesterases.

  • CDA: Cyclic Di-Adenosine (the base nucleoside is adenosine).

Stereochemical Isomers

The synthesis of bis-phosphorothioate CDNs generates a mixture of diastereomers. The biological activity is strictly dependent on the stereochemistry at the phosphorus centers.

Isomer ConfigurationPotency (STING Activation)Clinical Status
(Rp, Rp) High (Nanomolar EC50) ADU-S100 (Clinical Candidate)
(Rp, Sp)Moderate/LowInactive impurity
(Sp, Rp)Moderate/LowInactive impurity
(Sp, Sp)NegligibleInactive impurity

Critical Insight: The (Rp, Rp) isomer allows the sulfur atoms to point outward from the STING binding pocket, avoiding steric clashes that occur with the (Sp) configurations. This "lock-and-key" fit is the primary driver of ADU-S100's potency.

Part 2: Synthesis and Purification Protocol

The synthesis of ADU-S100 requires precise control over cyclization and sulfurization, followed by rigorous purification to isolate the active (Rp, Rp) diastereomer.

Synthetic Route (Phosphoramidite Chemistry)

Prerequisites: Anhydrous conditions, Argon atmosphere.

Step 1: Preparation of Linear Dimer

  • Coupling: React a 5'-hydroxyl adenosine phosphoramidite (protected) with a 3'-hydroxyl adenosine solid support (or soluble analog) using a tetrazole activator.

  • Oxidation (Sulfurization): Instead of standard iodine/water oxidation, use a sulfurizing reagent such as DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione) or Beaucage Reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide).

    • Result: Creates the first phosphorothioate linkage.

Step 2: Cyclization

  • Deprotection: Remove the 5'-DMT and 3'-levulinyl (or similar) protecting groups to expose the reactive hydroxyls and phosphites.

  • Macrocyclization: Perform intramolecular coupling under high dilution to favor cyclization over polymerization.

  • Second Sulfurization: Apply DDTT/Beaucage reagent again to convert the second phosphite linkage to a phosphorothioate.

Step 3: Global Deprotection

  • Treat with concentrated aqueous ammonia/methylamine (AMA) to remove nucleobase protecting groups (e.g., Benzoyl) and cleave from solid support (if applicable).

  • Treat with TEA/3HF (Triethylamine trihydrofluoride) to remove silyl protecting groups (e.g., TBDMS) from the 2'/3' hydroxyls.

Purification (The Critical Step)

The crude product is a racemic mixture of the four diastereomers (


, 

,

,

).

Protocol: Reverse-Phase HPLC Isolation

  • Column: C18 Preparative Column (e.g., Phenomenex Luna C18 or Waters XBridge).

  • Mobile Phase A: 100mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0% to 30% B over 40 minutes.

  • Elution Order: The diastereomers elute based on hydrophobicity. The (Rp, Rp) isomer is typically the most lipophilic and elutes last or distinctly separated from the (Sp, Sp) forms.

  • Validation: Collect fractions and analyze via 31P-NMR . The (Rp, Rp) isomer will show a distinct chemical shift compared to the others.

Part 3: Mechanism of Action & Signaling Pathway

ADU-S100 acts as a "molecular mimic" of pathogen-associated molecular patterns (PAMPs).

Mechanism
  • Cell Entry: ADU-S100 enters the cytosol (passive diffusion or transport).

  • Binding: Binds to the transmembrane protein STING (Endoplasmic Reticulum).[3]

  • Conformational Change: Induces a 180° rotation of the STING ligand-binding domain, forming a "lid" over the ligand.

  • Oligomerization: STING tetramerizes and translocates to the Golgi.

  • Recruitment: Recruits TBK1 (TANK-binding kinase 1).[3]

  • Phosphorylation: TBK1 phosphorylates IRF3 (Interferon Regulatory Factor 3).[3]

  • Transcription: p-IRF3 enters the nucleus, driving IFN-beta transcription.

Signaling Pathway Diagram (Graphviz)

STING_Pathway Figure 1: ADU-S100 Signaling Cascade ADU ADU-S100 (Rp,Rp Isomer) STING_ER STING (ER) Inactive Dimer ADU->STING_ER High Affinity Binding STING_Conf STING Conformational Change (Closed Lid) STING_ER->STING_Conf STING_Golgi STING (Golgi) Translocation & Oligomerization STING_Conf->STING_Golgi Trafficking TBK1 TBK1 Recruitment STING_Golgi->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-kB Activation TBK1->NFkB Nucleus Nucleus IRF3->Nucleus Translocation NFkB->Nucleus IFN Type I Interferons (IFN-beta) Nucleus->IFN Transcription Cytokines Pro-inflammatory Cytokines (TNF, IL-6) Nucleus->Cytokines TCell CD8+ T-Cell Priming & Recruitment IFN->TCell Cross-Priming Cytokines->TCell

Caption: Figure 1: The signal transduction cascade initiated by ADU-S100 binding to STING, leading to T-cell priming.

Part 4: Comparative Pharmacology (SAR)

The following table summarizes the quantitative advantage of the (Rp, Rp) isomer over endogenous ligands and other stereoisomers.

Table 1: Comparative Potency and Stability
CompoundLinkageStereochemistryEC50 (Human IRF3)*ENPP1 Resistance
ADU-S100 Mixed (2'-5', 3'-5')(Rp, Rp) ~3.0 µg/mL High
Isomer BMixed(Rp, Sp)> 50 µg/mLModerate
Isomer CMixed(Sp, Sp)InactiveLow
2'3'-cGAMPMixedNatural~15 µg/mLLow (Hydrolyzed)
c-di-GMP3'-5', 3'-5'Natural> 100 µg/mLLow

*Note: EC50 values are approximate based on THP-1 dual reporter assays. Liposomal formulations of ADU-S100 can lower EC50 by ~100-fold.

Part 5: Clinical Translation & Challenges

Clinical Status

ADU-S100 entered Phase Ib clinical trials (NCT03172936) as an intratumoral injection for accessible solid tumors (e.g., Melanoma, HNSCC), both as a monotherapy and in combination with Spartalizumab (anti-PD-1).

The "Mouse-Human" Gap

While ADU-S100 cured 100% of mice in B16 melanoma models, human trials showed limited efficacy (only 1 Partial Response in 47 patients in monotherapy).

  • Reason 1: Delivery: Intratumoral injection is logistically difficult and often fails to saturate the entire tumor volume.

  • Reason 2: Heterogeneity: Human STING gene variants (HAQ, REF alleles) respond differently to CDNs than murine STING.

  • Reason 3: T-Cell Exhaustion: STING activation can induce too much Interferon, leading to PD-L1 upregulation on tumor cells (adaptive resistance), necessitating combination therapy.

References

  • Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports. Link

  • Mergoub, T., et al. (2022). "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research. Link

  • Kanne, D. B., et al. (2017).[4] "Antitumor Efficacy of STING Agonist ADU-S100 in Murine Models." Aduro Biotech / Novartis Publications.

  • Sivick, K. E., et al. (2018).[4] "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports. Link

  • Cheng, N., et al. (2023). "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.[5][2][6][7][8][9][10] Link

Sources

Methodological & Application

Protocol for using ADU-S100 enantiomer in in vivo mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vivo Administration of ADU-S100 (STING Agonist) in Murine Oncology Models

Executive Summary

This application note provides a rigorous protocol for the formulation, handling, and intratumoral (IT) administration of ADU-S100 (also known as MI-W815). ADU-S100 is a synthetic cyclic dinucleotide (CDN) derivative targeting the Stimulator of Interferon Genes (STING) receptor.[1][2][3][4] Unlike natural CDNs (e.g., cGAMP), ADU-S100 features a bis-phosphothioate modification with specific


 stereochemistry, conferring resistance to enzymatic degradation and enhanced binding affinity to both murine and human STING alleles.[1]

Critical Note on Stereochemistry: The efficacy of ADU-S100 is strictly dependent on its stereochemical configuration. This protocol specifically addresses the use of the


 isomer .[1] The 

enantiomer or racemic mixtures exhibit significantly reduced potency and should not be used for therapeutic benchmarking.[1]

Compound Profile & Mechanism of Action

Chemical Identity
  • Compound Name: ADU-S100 (MI-W815)[1][2][3][4][5][6][7]

  • Chemical Structure:

    
    -dithio-2',3'-cyclic di-AMP[1]
    
  • Molecular Weight: ~734.5 Da (Disodium salt)[1][8]

  • Key Feature: The substitution of non-bridging oxygen atoms with sulfur at the phosphorus centers creates chiral centers. The

    
     configuration is critical for:
    
    • High Affinity: Binds deep within the STING dimer interface.

    • Stability: Resists hydrolysis by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase).[1]

Mechanism of Action (STING Pathway)

Upon intratumoral injection, ADU-S100 enters the cytosol of dendritic cells (DCs) and macrophages.[1] It binds STING, inducing a conformational change that recruits TBK1, leading to IRF3 phosphorylation and the induction of Type I Interferons (IFN-


) and NF-

B-driven pro-inflammatory cytokines.[1]

STING_Pathway ADU ADU-S100 (IT Injection) STING STING (ER Membrane) ADU->STING High Affinity Binding TBK1 TBK1 Recruitment STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB NUC Nuclear Translocation IRF3->NUC NFkB->NUC CYTO Cytokine Release (IFN-β, TNF-α, IL-6) NUC->CYTO Transcription CD8 CD8+ T Cell Priming (Cross-Presentation) CYTO->CD8 Immune Bridge

Figure 1: Signal transduction cascade initiated by ADU-S100 leading to adaptive immune priming.[1]

Pre-Clinical Formulation Protocol

Objective: Prepare a stable, sterile solution of ADU-S100 for intratumoral injection.

Reagents
  • ADU-S100 (ammonium or sodium salt, >98% purity,

    
     isomer).[1]
    
  • Sterile PBS (Phosphate Buffered Saline, pH 7.[1]4) or HBSS.[1][9] Avoid unbuffered saline if pH sensitivity is a concern, though ADU-S100 is generally stable.[1]

  • 0.22

    
    m syringe filters (PES or PVDF).[1]
    
Preparation Steps
  • Calculation: Calculate the mass required for a stock concentration of 1 mg/mL .

    • Note: Adjust for the counter-ion mass (sodium vs. ammonium) based on the Certificate of Analysis (CoA).

  • Solubilization: Add sterile PBS to the lyophilized powder. Vortex gently for 30 seconds.[1]

    • Solubility Check: The solution should be clear and colorless. If particles persist, sonicate for 5 minutes at room temperature.

  • Sterilization: Filter the solution through a 0.22

    
    m sterile filter inside a biosafety cabinet.
    
  • Aliquot & Storage:

    • Immediate Use: Keep at 4°C for up to 24 hours.

    • Long Term: Aliquot into single-use vials (e.g., 100

      
      L) and store at -80°C. Do not subject to repeated freeze-thaw cycles , as this may degrade the phosphorothioate bonds.[1]
      

In Vivo Experimental Protocol

Core Directive: STING agonists rely on the host immune system. Do not use immunodeficient mice (e.g., Athymic Nude, SCID, NSG) unless studying innate-only effects.[1] Syngeneic models are mandatory for efficacy studies.[1]

Model Selection & Tumor Establishment
ParameterRecommendationRationale
Mouse Strain C57BL/6 or BALB/cMust match the tumor cell line MHC background.[1]
Cell Lines B16-F10, CT26, 4T1, MC38Validated STING-responsive syngeneic models.
Inoculation Subcutaneous (Flank)Allows for accessible intratumoral injection.[1]
Start Size 50 – 100 mm³Tumors must be palpable and established, but not necrotic.
Dosing Regimen (Standard "Immunogenic" Protocol)

Based on Corrales et al. (2015) and subsequent optimization:

  • Dose: 50

    
    g  per dose (in 50-100 
    
    
    
    L volume).
  • Frequency: Every 3 days (q3d).

  • Total Doses: 3 doses (Days 0, 3, 6).

  • Route: Intratumoral (IT).[1][3][4][6][8][10]

Injection Technique (Critical Step)
  • Anesthesia: Lightly anesthetize mice (Isoflurane) to ensure precise needle placement.[1]

  • Insertion: Insert a 29G or 30G insulin syringe needle into the center of the tumor.

  • Administration: Inject slowly over 5–10 seconds.

    • Technique Tip: If the tumor is large enough, fan the needle slightly to distribute the liquid, but avoid piercing through the opposite side of the tumor (leakage prevents efficacy).

    • Hydrostatic Pressure: Hold the needle in place for 5 seconds after plunging to prevent backflow.

Experimental Workflow Diagram

Workflow Start Tumor Inoculation (Day -10) Selection Randomization (Tumor Vol ~80mm³) Start->Selection Dose1 IT Inj: 50µg (Day 0) Selection->Dose1 Dose2 IT Inj: 50µg (Day 3) Dose1->Dose2 Dose3 IT Inj: 50µg (Day 6) Dose2->Dose3 Monitor Monitor Growth (q2d until Day 60) Dose3->Monitor Rechal Re-challenge (Survivors Day 90) Monitor->Rechal If CR achieved

Figure 2: Chronological workflow for therapeutic assessment of ADU-S100.

Validation & Readouts

To confirm the protocol is working, you must validate both the pharmacodynamic (PD) response (is the pathway active?) and the efficacy (is the tumor dying?).[1]

Short-Term PD Markers (24 hours post-dose)

Harvest serum or tumor tissue 6–24 hours after the first dose.[1]

  • ELISA/Multiplex: Look for spikes in IFN-

    
     , TNF-
    
    
    
    , and IL-6 .[1]
  • Gene Expression (qPCR): Measure Ifnb1, Mx1, and Isg15 (Interferon-Stimulated Genes) in tumor homogenates.

Immunophenotyping (Day 7-10)

Flow cytometry of tumor-infiltrating lymphocytes (TILs).[1]

  • Markers: CD45+, CD3+, CD8+ (Cytotoxic T cells), NK1.1+ (NK cells).[1]

  • Activation Status: Look for upregulation of CD69 or Ki67 on CD8+ T cells.

  • Tetramer Staining: If using B16-OVA or CT26 (AH1 peptide), stain for antigen-specific T cells to prove adaptive immunity.[1]

Long-Term Efficacy
  • Tumor Growth Inhibition (TGI): Compare mean tumor volumes vs. Vehicle (PBS) control.

  • Survival (Kaplan-Meier): Endpoint is usually tumor volume >1500 mm³ or ulceration.[1]

  • Abscopal Effect: In a bilateral tumor model (inject one side, monitor both), regression of the non-injected distal tumor confirms systemic T-cell priming.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in vial High salt conc. or low tempSonicate at 37°C for 5 mins. Ensure pH is 7.4.
No cytokine spike Incorrect IsomerVerify CoA for

configuration. Ensure host is STING-WT (e.g., C57BL/6).[1]
Ulceration at site Injection too rapid/shallow Inject deeper into the tumor core. Reduce volume, increase concentration.
Rapid clearance IV administration usedADU-S100 has short half-life IV.[1] Stick to IT or use liposomal formulations for systemic delivery.[1]

References

  • Corrales, L. , Glickman, L.H., McWhirter, S.M., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[3][8][9][11] Cell Reports, 11(7), 1018–1030.[1][12]

  • Ghaffari, A. , Peterson, N., Khalaj, K., et al. (2018).[1] STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer.[1][12] British Journal of Cancer, 119, 440–449.

  • Sivick, K.E. , Desbien, A.L., Glickman, L.H., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports, 25(11), 3074-3085.[1] [1]

  • Fu, J. , Kanne, D.B., Leong, M., et al. (2015).[1] STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade.[1] Science Translational Medicine, 7(283), 283ra52.[1]

Sources

Cell-based assay protocol for ADU-S100 enantiomer as a negative control

Author: BenchChem Technical Support Team. Date: February 2026


) and its Stereoisomer (

)

Abstract & Scientific Rationale

This Application Note outlines a robust protocol for validating the specificity of ADU-S100 (MI-W815) , a synthetic cyclic dinucleotide (CDN) STING agonist. To confirm that cellular responses are driven by on-target STING activation rather than off-target physico-chemical effects (e.g., phosphorothioate backbone toxicity), this protocol utilizes the ADU-S100 Enantiomer (specifically the


 diastereomer) as a negative control.

While ADU-S100 (


) binds the STING dimer with high affinity (

~ nM range) to trigger the TBK1-IRF3 axis, the (

) stereoisomer is sterically incompatible with the binding pocket. This paired-compound approach provides the highest level of evidence for mechanism-specific efficacy (E-E-A-T).

Mechanism of Action & Signaling Pathway

The specificity of this assay relies on the stereochemistry of the thiophosphate linkages. The active ADU-S100 possesses an (


) configuration that stabilizes the "closed" conformation of STING, essential for downstream signaling. The negative control possesses an (

) configuration, which fails to induce this conformational change.
STING Signaling Pathway Diagram

STING_Pathway ADU ADU-S100 (Rp,Rp) STING_Inactive STING (Inactive Dimer) ADU->STING_Inactive High Affinity Binding Control Negative Control (Sp,Sp) Control->STING_Inactive No Binding/Activation STING_Active STING (Active Polymer) STING_Inactive->STING_Active Conformational Change & Translocation TBK1 TBK1 STING_Active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation NFkB->Nucleus Translocation IFNb IFN-β Gene Expression Nucleus->IFNb Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription

Caption: Figure 1. STING signaling cascade activated by ADU-S100 (


). The (

) negative control fails to engage STING, preventing TBK1 recruitment and subsequent cytokine release.

Experimental Design & Reagents

Compound Information
FeatureActive CompoundNegative Control
Name ADU-S100 (MI-W815)ADU-S100 Enantiomer
Stereochemistry (

) isomer
(

) isomer
CAS Number 1638241-89-0N/A (Isomer specific)
Molecular Weight ~734.5 Da (Free acid)~734.5 Da
Solubility Water (50 mg/mL)Water (50 mg/mL)
Expected Activity

Inactive (

)
Cell Model Selection
  • Primary Model: THP-1 Dual™ Cells (InvivoGen). These human monocytes stably express two reporter genes:

    • Lucia luciferase driven by an ISG54 promoter (monitors IRF3 pathway).

    • SEAP (Secreted Embryonic Alkaline Phosphatase) driven by an NF-κB-inducible promoter (monitors NF-κB pathway).

  • Secondary Model (Validation): Human PBMCs (Peripheral Blood Mononuclear Cells) measuring endogenous IFN-β release via ELISA.

Detailed Protocol: THP-1 Dual Reporter Assay

Reagent Preparation
  • Stock Solution (10 mM):

    • Dissolve 1 mg of ADU-S100 and 1 mg of ADU-S100 Negative Control separately in endotoxin-free water.

    • Calculation: For MW ~734.5, add ~136 µL water to 1 mg.

    • Vortex for 30 seconds. Aliquot (20 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions (2X):

    • Prepare a 2X serial dilution of both compounds in culture medium (RPMI 1640 + 10% Heat-Inactivated FBS).

    • Range: 8-point dose response. Top concentration: 200 µM (Final 100 µM). Bottom: 0.01 µM.

    • Vehicle Control: Media + Water (equivalent volume to highest drug dose).

Assay Workflow Diagram

Assay_Workflow Step1 Step 1: Cell Seeding THP-1 Dual Cells (100,000 cells/well) Step2 Step 2: Treatment Add 2X Compounds (Active vs Negative) Step1->Step2 Step3 Step 3: Incubation 24 Hours @ 37°C 5% CO2 Step2->Step3 Step4 Step 4: Supernatant Collection Take 20 µL for Lucia Take 20 µL for SEAP Step3->Step4 Step5 Step 5: Detection Add Substrates Read Luminescence/Abs Step4->Step5

Caption: Figure 2. Step-by-step workflow for the THP-1 Dual STING activation assay.

Step-by-Step Procedure
  • Cell Preparation:

    • Harvest THP-1 Dual cells in log-phase growth.

    • Resuspend in fresh growth medium at 1 x 10^6 cells/mL .

  • Seeding:

    • Add 100 µL of cell suspension (100,000 cells) per well into a 96-well flat-bottom plate.

  • Treatment:

    • Add 100 µL of the prepared 2X Working Solutions (Active, Negative Control, Vehicle) to the wells.

    • Final Volume: 200 µL. Final Cell Density: 500,000 cells/mL.

    • Replicates: Perform in triplicate (

      
      ).
      
  • Incubation:

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Readout 1: IRF3 Pathway (Lucia Luciferase):

    • Transfer 20 µL of cell culture supernatant to a white opaque 96-well plate.

    • Add 50 µL of QUANTI-Luc™ (or equivalent coelenterazine-based substrate).

    • Immediately measure luminescence (RLU) on a plate reader (integration time: 0.1s).

  • Readout 2: NF-κB Pathway (SEAP):

    • Transfer 20 µL of supernatant to a clear 96-well plate.

    • Add 180 µL of QUANTI-Blue™ (or pNPP substrate).

    • Incubate at 37°C for 1-3 hours (monitor color change to purple/blue).

    • Measure Absorbance (OD) at 620-655 nm.

Data Analysis & Validation

Expected Results
ParameterADU-S100 (

)
Negative Control (

)
IRF3 Signal (RLU) Sigmoidal dose-responseFlat / Baseline
NF-κB Signal (OD) Sigmoidal dose-responseFlat / Baseline

1.0 - 5.0 µM> 100 µM (Not Converged)
Max Fold Change > 100x vs Vehicle< 1.5x vs Vehicle
Specificity Calculation

To quantify specificity, calculate the Specificity Index (SI) at the


 of the active compound:


  • An SI > 50 indicates excellent target specificity.

Assay Quality (Z' Factor)

For high-throughput screening validation, calculate the Z' factor using the positive control (10 µM ADU-S100) and the vehicle:



  • Target: Z' > 0.5 is required for a robust assay.

Troubleshooting & Optimization

  • High Background in Negative Control:

    • Cause: Endotoxin contamination.

    • Solution: Use endotoxin-free water and plasticware. STING pathways are sensitive to LPS.

  • Low Signal in Active Arm:

    • Cause: Mycoplasma contamination or incorrect cell density.

    • Solution: Test cells for Mycoplasma; ensure cells are not overgrown (>2e6/mL) prior to seeding.

  • Precipitation:

    • Cause: High concentration (>100 µM) in serum-free media.

    • Solution: Ensure 10% FBS is present during incubation to maintain solubility.

References

  • Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030.

  • InvivoGen. (n.d.). THP-1 Dual™ Cells Data Sheet.

  • MedChemExpress. (2023).[1] ADU-S100 Enantiomer Ammonium Salt Product Information.

  • Fu, J., et al. (2020). STING agonist ADU-S100 suppresses pancreatic cancer progression. Frontiers in Oncology.

  • Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral molecules. Cell, 154(4), 748-762.

Sources

Application Note: Liposomal Formulation Protocol for STING Agonist Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stimulator of Interferon Genes (STING) agonists, particularly cyclic dinucleotides (CDNs) like 2'3'-cGAMP, represent a frontier in cancer immunotherapy.[1] However, their clinical translation is hindered by hydrophilicity, negative charge, and susceptibility to enzymatic degradation by ENPP1. This guide details the engineering of cationic PEGylated liposomes optimized for STING agonist delivery. Unlike standard passive loading, this protocol leverages electrostatic complexation (N/P ratio optimization) to maximize encapsulation efficiency and facilitate endosomal escape—a critical step for activating the cytosolic STING pathway.

Introduction: The Cytosolic Delivery Challenge

The STING pathway detects cytosolic DNA and triggers the production of Type I Interferons (IFNs) via the TBK1-IRF3 axis. Synthetic agonists like cGAMP are potent but cannot passively cross the cell membrane due to their anionic phosphate backbone. Furthermore, systemic administration of free cGAMP leads to rapid clearance and potential "cytokine storms" in off-target tissues.

Why Liposomes? Liposomes serve two functions here:

  • Protection: Shield cGAMP from serum nucleases.

  • Intracellular Routing: Facilitate uptake by Antigen-Presenting Cells (APCs) and, crucially, promote endosomal escape . If the liposome remains trapped in the endosome/lysosome, the agonist never reaches the STING protein on the Endoplasmic Reticulum (ER).

Mechanistic Pathway & Design Logic

The following diagram illustrates the intracellular trafficking required for successful STING activation.

STING_Pathway Lipo Liposomal cGAMP Endosome Early Endosome (Acidic pH) Lipo->Endosome Endocytosis (APCs) Escape Endosomal Escape (Destabilization) Endosome->Escape Cationic/Fusogenic Lipid Action Cytosol Cytosol Escape->Cytosol Release of cGAMP STING STING (ER Membrane) Cytosol->STING Binding TBK1 TBK1 Recruitment STING->TBK1 Activation IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylation Nucleus Nucleus (Type I IFN Gene Exp) IRF3->Nucleus Translocation

Figure 1: Intracellular trafficking of liposomal STING agonists. Successful therapy requires endosomal destabilization to release cGAMP into the cytosol.

Material Selection & Formulation Strategy

To achieve high loading of the anionic cGAMP, we utilize Cationic Liposomes .[2][3] The positive charge of the lipid headgroups interacts with the negative phosphate groups of cGAMP.

Key Components
ComponentRoleRecommended Reagent
Cationic Lipid Electrostatic binding of cGAMP; promotes endosomal escape via ion pairing with anionic endosomal membrane lipids.DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Helper Lipid Stabilizes the bilayer and modulates fluidity.Cholesterol or DOPC
PEG-Lipid Provides "stealth" properties, prolongs circulation, and prevents aggregation in serum.DSPE-PEG(2000)
Payload STING Agonist.[1][3][4][5][6][7]2'3'-cGAMP (mammalian) or ADU-S100
The Critical Parameter: N/P Ratio

Unlike passive loading (trapping drug in the water volume), this protocol uses Active Electrostatic Loading .

  • N = Nitrogen (Positive charge on DOTAP)

  • P = Phosphate (Negative charge on cGAMP)

  • Target Ratio: An N/P ratio of 10:1 to 15:1 is recommended. This ensures complete complexation of the drug and leaves a net positive surface charge to aid cell uptake.

Experimental Protocol: Thin-Film Hydration

Objective: Synthesize 2 mL of cGAMP-loaded liposomes (1 mg/mL lipid).

A. Preparation of Lipid Film[1][3]
  • Calculate Molar Ratios:

    • Standard formulation: DOTAP : Cholesterol : DSPE-PEG2000

    • Molar Ratio: 50 : 45 : 5 [6]

  • Dissolve Lipids: Dissolve lipids in Chloroform or a Chloroform:Methanol (2:1) mixture in a round-bottom flask.

  • Evaporation: Use a rotary evaporator (Rotavap) at 40°C under vacuum to remove solvents.

    • Tip: Rotate at 100-150 rpm to create a thin, uniform film on the flask wall.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove trace solvents.

B. Hydration & Drug Loading
  • Prepare Aqueous Phase: Dissolve cGAMP in HEPES buffer (20 mM HEPES, 5% Glucose, pH 7.4).

    • Note: Avoid PBS if possible; high salt can shield the electrostatic interaction during formation.

    • Concentration: Calculate cGAMP amount to achieve N/P = 15.[8]

  • Hydration: Add the cGAMP solution to the dried lipid film.

  • Agitation: Rotate the flask at 45-50°C (above the phase transition temperature of lipids) for 30-60 minutes. The film should peel off and form a cloudy suspension (multilamellar vesicles).

C. Downsizing (Extrusion)
  • Freeze-Thaw: Perform 5 cycles of freezing (liquid nitrogen) and thawing (50°C water bath). This equilibrates the drug across the lamellae.

  • Extrusion: Pass the suspension through polycarbonate membranes using a mini-extruder.

    • Pass 11x through 400 nm membrane.

    • Pass 11x through 100 nm membrane.

    • Result: Uniform Unilamellar Vesicles (LUVs) ~100-120 nm.

D. Purification (Removal of Free Drug)
  • Method: Dialysis or Spin Column.

  • Protocol: Use a dialysis cassette (MWCO 10-20 kDa) against HEPES buffer for 24 hours at 4°C. Free cGAMP (approx. 700 Da) will exit; liposomal cGAMP will remain.

Characterization & Quality Control

Every batch must be validated before in vivo use.

ParameterMethodAcceptance Criteria
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 – 140 nm
Polydispersity Index (PDI) DLS< 0.2 (indicates monodispersity)
Zeta Potential Electrophoretic Light Scattering+15 to +30 mV (confirming cationic surface)
Encapsulation Efficiency (EE%) HPLC (lyse liposomes with Triton X-100)> 80% (for electrostatic method)

In Vitro Validation (Functional Assay)

To prove bioactivity, do not rely solely on uptake. You must show pathway activation.

Cell Line: THP-1 Dual™ Cells (InvivoGen). These monocytes express an IRF-inducible Lucia luciferase reporter.

  • Seeding: Plate THP-1 Dual cells in a 96-well plate (100,000 cells/well).

  • Treatment: Treat with:

    • Free cGAMP (Control)

    • Empty Liposomes (Vehicle)

    • Liposomal cGAMP (Experimental)[1][2][3][9][10][11][12]

    • Dose Range: 10 ng/mL to 10 µg/mL cGAMP equivalent.

  • Incubation: 24 hours at 37°C.

  • Readout: Collect supernatant and add QUANTI-Luc™ substrate. Measure luminescence.

  • Expectation: Liposomal cGAMP should shift the EC50 by 1-2 logs (10-100x more potent) compared to free cGAMP due to enhanced cytosolic delivery.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation / Aggregation N/P ratio too close to neutral charge (isoelectric point).Increase DOTAP ratio to ensure strong positive charge, or increase PEG% to 10% for steric stability.
Low Encapsulation Efficiency High ionic strength in hydration buffer.Use 5% Glucose or sucrose instead of PBS during hydration. Salt ions compete with cGAMP for DOTAP binding.
Leakage during storage Lipid bilayer instability.Add Cholesterol (up to 40-50 mol%) to rigidify the membrane. Store at 4°C, never freeze after synthesis.

Advanced Workflow Visualization

Formulation_Workflow Lipids Lipid Mix (DOTAP/Chol/PEG) Film Thin Film Formation (Rotavap) Lipids->Film Solvent Evap Hydration Hydration (cGAMP in Glucose) Film->Hydration Add Aqueous Phase Extrusion Extrusion (100nm Membrane) Hydration->Extrusion Sizing Dialysis Purification (Dialysis MWCO 20k) Extrusion->Dialysis Remove Free Drug QC QC: DLS & HPLC Dialysis->QC Final Product

Figure 2: Step-by-step workflow for the synthesis of cGAMP-loaded cationic liposomes.[1]

References

  • Koshy, S. T., et al. (2017). Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy.[2][3][5][12][13][14] Advanced Biosystems. Key Insight: Establishes the efficacy of PEGylated cationic liposomes for STING delivery.

  • Miyabe, H., et al. (2014). A new cationic liposome for efficient delivery of cyclic di-GMP to the cytosol of antigen-presenting cells.[2][3] Journal of Controlled Release. Key Insight: Details the mechanism of endosomal escape via cationic lipids.

  • Cheng, N., et al. (2018). A nanoparticle-incorporated STING activator enhances antitumor immunity in PD-L1–insensitive models of triple-negative breast cancer. JCI Insight. Key Insight: Provides in vivo validation of liposomal cGAMP in "cold" tumor models.

  • Wilson, D. R., et al. (2018). Acetalated Dextran Microparticles for STING Agonist Delivery. Molecular Pharmaceutics. Key Insight: Comparison of encapsulation efficiencies and pH-sensitive delivery strategies.

Sources

Application of ADU-S100 enantiomer in cancer immunotherapy research

Optimizing STING Activation: Application of the ADU-S100 ( ) Enantiomer in Cancer Immunotherapy

Executive Summary & Chemical Identity

ADU-S100 (also known as MIW815 or ML RR-S2 CDA) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2] Unlike endogenous CDNs (like 2'3'-cGAMP) which are rapidly degraded by phosphodiesterases (e.g., ENPP1), ADU-S100 features phosphorothioate linkages that confer resistance to enzymatic hydrolysis.

Critical Stereochemistry: The efficacy of ADU-S100 is strictly dependent on its stereochemistry. It is the


 dithio-2',3'-cyclic di-AMP3

PropertySpecification
Chemical Name

-Dithio-2',3'-cyclic di-AMP bis-sodium salt
Formula

MW ~734.5 Da (Free acid), ~778.5 Da (Sodium salt)
Solubility Water/PBS (> 50 mg/mL); DMSO (Not recommended for in vivo)
Stability Resistant to ENPP1; Stable in solution at -20°C for >6 months

Mechanism of Action

ADU-S100 mimics the endogenous ligand 2'3'-cGAMP but with enhanced stability and membrane permeability. Upon intratumoral (IT) administration, it triggers the recruitment of TBK1, phosphorylation of IRF3, and subsequent Type I Interferon production.

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by ADU-S100, highlighting the critical phosphorylation steps required for T-cell priming.

STING_PathwayADUADU-S100(Rp,Rp Isomer)STING_ERSTING Dimer(Endoplasmic Reticulum)ADU->STING_ERHigh Affinity BindingSTING_GolgiSTING Translocation(Golgi Apparatus)STING_ER->STING_GolgiConformational ChangeTBK1TBK1 RecruitmentSTING_Golgi->TBK1RecruitmentIRF3IRF3 PhosphorylationTBK1->IRF3PhosphorylationNFkBNF-κB ActivationTBK1->NFkBActivationNUCNuclear TranslocationIRF3->NUCNFkB->NUCIFNType I IFNs(IFN-β)NUC->IFNTranscriptionCYTOPro-inflammatoryCytokines (TNF-α, IL-6)NUC->CYTOTranscriptionCD8CD8+ T-Cell Priming(Cross-Presentation)IFN->CD8Dendritic Cell Maturation

Figure 1: The STING-TBK1-IRF3 signaling axis activated by ADU-S100, leading to adaptive immune priming.

Preparation and Handling Protocols

Trustworthiness Note: Many commercial batches are sold as ammonium salts or sodium salts. For in vivo use, the sodium salt is preferred to avoid potential ammonium toxicity at high local concentrations.

Stock Solution Preparation[1][2][4][5][6]
  • Vehicle: Use sterile, endotoxin-free Phosphate Buffered Saline (PBS, pH 7.4). Avoid DMSO for intratumoral injections to prevent vehicle-induced necrosis.

  • Concentration: Prepare a stock of 5 mg/mL (approx. 6.4 mM) .[4]

    • Calculation: Dissolve 1 mg of ADU-S100 in 200

      
      L of PBS.
      
  • Solubilization: Vortex gently. If particulates persist, warm to 37°C for 5 minutes. Sonication is rarely needed due to the high solubility of the phosphorothioate backbone.

  • Storage: Aliquot into single-use vials (e.g., 50

    
    L) and store at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles), which can degrade the stereochemical purity.
    

In Vitro Application: BMDC Activation Assay

This protocol validates the biological activity of ADU-S100 using Bone Marrow-Derived Dendritic Cells (BMDCs), the primary target for STING agonists.

Reagents:

  • C57BL/6 mouse bone marrow.[5]

  • GM-CSF (20 ng/mL).[6]

  • ELISA kits for IFN-

    
     and TNF-
    
    
    .[7]

Step-by-Step Protocol:

  • Differentiation: Culture bone marrow cells in RPMI-1640 + 10% FBS + 20 ng/mL GM-CSF for 7 days to generate immature DCs.

  • Seeding: Harvest non-adherent/loosely adherent cells (CD11c+). Seed at

    
     cells/mL in 96-well flat-bottom plates (200 
    
    
    L/well).
  • Treatment: Add ADU-S100.[8][6][9][10][11][12]

    • Dose Range: 0.1

      
      M, 1 
      
      
      M, 10
      
      
      M.
    • Positive Control:[13] 2'3'-cGAMP (10

      
      M) + Lipofectamine (endogenous CDNs often require transfection reagents for entry; ADU-S100 is generally permeable but potency is enhanced with digitonin or liposomes).
      
    • Negative Control: PBS vehicle.[8]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Collect supernatant. Quantify IFN-

    
     via ELISA.
    
    • Expected Result: ADU-S100 should induce IFN-

      
       levels >1000 pg/mL at 10 
      
      
      M, significantly higher than non-transfected cGAMP.

In Vivo Application: Intratumoral Immunotherapy[7][12][13][16]

Expert Insight: The success of ADU-S100 in vivo depends heavily on retention . If the injection volume is too high, the drug leaks into systemic circulation, causing a "cytokine storm" (toxicity) rather than local DC priming.

Experimental Design (Syngeneic Mouse Model)
  • Model: B16-F10 Melanoma or CT26 Colon Carcinoma.

  • Mice: C57BL/6 (B16) or BALB/c (CT26), female, 6-8 weeks.

  • Group Size: n=8 per group (required for statistical power in tumor growth delay).

Injection Protocol
  • Tumor Establishment: Inoculate

    
     cells subcutaneously (SC) in the right flank.
    
  • Staging: Begin treatment when tumors reach 50–100 mm³ (typically Day 7-10 post-implant). Do not treat palpable "dots" (<20 mm³) as the injection will rupture the site.

  • Dosing Formulation:

    • Dose: 50

      
      g per mouse.[14]
      
    • Volume: Strictly 50

      
      L . (Concentration: 1 mg/mL).
      
  • Administration Technique:

    • Anesthetize mouse (Isoflurane).

    • Insert a 29G insulin syringe into the center of the tumor.

    • Inject slowly over 10 seconds.

    • Wait 10 seconds before withdrawing the needle to prevent reflux.

  • Schedule: Days 0, 3, and 6 (total 3 injections).

Workflow Diagram

WorkflowStartTumor Inoculation(Day -10)StageStaging(50-100 mm³)Start->StageTreat1IT Injection 1(Day 0, 50µg)Stage->Treat1Treat2IT Injection 2(Day 3, 50µg)Treat1->Treat2Treat3IT Injection 3(Day 6, 50µg)Treat2->Treat3MonitorMonitor Growth(Until Day 60)Treat3->MonitorRechalRe-challenge(Survivors)Monitor->RechalIf CR achieved

Figure 2: Optimized dosing schedule for evaluating ADU-S100 efficacy in syngeneic tumor models.

Expected Results & Data Interpretation

When analyzing data, compare ADU-S100 efficacy against untreated controls and, if possible, a PD-1 blockade combination arm.

ReadoutExpected Outcome (ADU-S100 Monotherapy)Mechanistic Cause
Tumor Growth Significant delay; 20-40% Complete Regression (CR) in CT26.CD8+ T-cell cross-priming.[10]
Systemic Tox Transient weight loss (<10%) on Day 1-2.Systemic leakage of TNF-

.
Flow Cytometry Increase in CD8+/CD4+ ratio; Upregulation of PD-L1 on tumor.IFN-

release by TILs induces PD-L1 (adaptive resistance).
Re-challenge Rejection of secondary tumor inoculation.Formation of Central Memory T-cells (Tcm).

Synergy Note: ADU-S100 induces PD-L1 expression on tumor cells via IFN-

Troubleshooting & Optimization

IssueProbable CauseSolution
Ulceration at Injection Site Injection volume too high or injection too superficial.Reduce volume to 20-30

L; ensure needle tip is central in tumor mass.
No Tumor Regression "Cold" tumor model (e.g., B16 is harder than CT26) or drug degradation.Verify stock purity (HPLC). Switch to CT26 for validation. Combine with anti-PD-1.[10]
Precipitation in Stock pH drift or high salt concentration.Ensure PBS pH is 7.4. Warm to 37°C. Do not use unbuffered saline for long-term storage.

References

  • Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[15][16] Cell Reports, 11(7), 1018-1030.

  • Glickman, L.H., et al. (2018). Antibody-targeted STING agonists for cancer immunotherapy. Nature, 561, 258–262.

  • Sivick, K.E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports, 25(11), 3074-3085.

  • Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52.

Application Note: ADU-S100 (MIW815) Enantiomer in Dendritic Cell Activation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

ADU-S100 (MIW815) is a synthetic, rationally designed cyclic dinucleotide (CDN) that functions as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1] Unlike natural CDNs (e.g., 2'3'-cGAMP) which are rapidly degraded by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1), ADU-S100 features a bis-phosphothioate modification with Rp,Rp stereochemistry .[1]

The "Enantiomer" Criticality

The term "ADU-S100" specifically refers to the Rp,Rp dithio-diastereomer. This stereochemical configuration is not trivial; it confers two critical properties:

  • Enzymatic Resistance: The sulfur substitutions in the Rp configuration protect the phosphodiester bonds from hydrolysis by ENPP1, significantly increasing half-life in culture and in vivo.

  • Enhanced Affinity: The Rp,Rp isomer locks the molecule into a "U-shape" conformation that binds the STING dimer (specifically the closed conformation) with higher affinity than the Sp,Sp or mixed isomers.

Target Mechanism: Upon binding, ADU-S100 induces a conformational change in STING, triggering the recruitment of TBK1 (TANK-binding kinase 1), which phosphorylates IRF3 (Interferon Regulatory Factor 3) and NF-κB .[1] This leads to the robust production of Type I Interferons (IFN-β) and pro-inflammatory cytokines (TNF-α, IL-6), driving Dendritic Cell (DC) maturation and antigen cross-presentation.[1]

Mechanism of Action Diagram[2][3]

STING_Pathway ADU ADU-S100 (Rp,Rp) STING_ER STING (ER Membrane) ADU->STING_ER High Affinity Binding STING_Golgi STING (Translocation to Golgi) STING_ER->STING_Golgi Conformational Change TBK1 TBK1 Recruitment STING_Golgi->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB Nucleus Nuclear Translocation IRF3->Nucleus NFkB->Nucleus IFNb IFN-β Production Nucleus->IFNb Transcription Maturation DC Maturation (CD80/CD86/MHC-II) Nucleus->Maturation Gene Expression

Figure 1: Signal transduction pathway initiated by ADU-S100 binding to STING in Dendritic Cells.[1]

Material Preparation

Reconstitution & Storage

ADU-S100 is typically supplied as a disodium or ammonium salt.[1] It is hygroscopic and must be handled with care to maintain the Rp,Rp integrity.

ParameterSpecificationNotes
Solvent Nuclease-free Water or PBS (pH 7.[1]4)Avoid DMSO if possible for cell culture to minimize toxicity; water is preferred (Solubility ~50 mM).[1]
Stock Conc. 1 mg/mL (approx.[1] 1.36 mM)Higher concentrations (up to 5 mg/mL) are possible but require sonication.[1]
Storage -20°C or -80°CAliquot immediately. Avoid freeze-thaw cycles (>3 cycles degrades activity).[1]
Stability 1 year at -20°CThe thio-phosphate bond is stable but sensitive to oxidation over long periods.[1]

Protocol:

  • Centrifuge the vial before opening to ensure the powder is at the bottom.

  • Add sterile Nuclease-free water to yield a 1 mg/mL stock.

  • Vortex gently (15 seconds) or sonicate (1-2 mins) if particles persist.

  • Aliquot into low-binding tubes (e.g., 20 µL aliquots) and freeze at -80°C.

Experimental Protocol: DC Activation Assay

This protocol is validated for Murine Bone Marrow-Derived Dendritic Cells (BMDCs) and Human THP-1 Monocytes (often used as a surrogate for STING pathway studies).[1]

Phase 1: Experimental Setup (Dose-Response)[1]

Objective: Determine the EC50 for DC maturation markers (CD86) and Cytokine release (IFN-β).

Treatment Groups:

  • Negative Control: Vehicle (PBS/Media only).

  • Positive Control: LPS (100 ng/mL) or 2'3'-cGAMP (10 µg/mL - Note: cGAMP requires higher doses due to degradation).[1]

  • ADU-S100 Experimental Arms:

    • Low: 0.1 µg/mL (~136 nM)[1]

    • Mid: 1.0 µg/mL (~1.36 µM)[1]

    • High: 5.0 µg/mL (~6.8 µM)[1]

    • Max: 10.0 µg/mL (~13.6 µM)[1]

Phase 2: Step-by-Step Workflow
Step 1: Cell Seeding[2]
  • BMDCs: Harvest on Day 7 of differentiation (GM-CSF protocol). Seed at 1 x 10^6 cells/mL in 24-well plates (500 µL/well).

  • THP-1: Seed at 0.5 x 10^6 cells/mL .

Step 2: Compound Addition
  • Thaw ADU-S100 stock on ice.[1]

  • Prepare 10x working solutions in complete media (RPMI-1640 + 10% FBS).

  • Add 50 µL of 10x working solution to each well (final volume 550 µL).

  • Mix gently by swirling.

Step 3: Incubation[1]
  • Incubation Time: 24 Hours at 37°C, 5% CO2.

    • Note: For phosphorylation studies (pIRF3/pTBK1), harvest cells at 2-4 hours .[1]

    • Note: For Surface Markers and Cytokines, 24 hours is optimal.

Step 4: Harvesting
  • Collect supernatant (spin 500xg, 5 min) -> Store at -80°C for ELISA (IFN-β, TNF-α).[1]

  • Harvest cells using cold PBS + 2mM EDTA (avoid trypsin as it cleaves surface markers).[1]

Phase 3: Readout Methodologies

A. Flow Cytometry (Surface Markers) Stain cells for maturation markers.[1]

  • Panel: Live/Dead (Zombie UV), CD11c (DC marker), CD80, CD86, MHC-II, CD40.[1]

  • Gating Strategy: Single Cells -> Live Cells -> CD11c+ -> CD80/CD86 High.

B. ELISA (Functional Output)

  • Target: Murine IFN-β or Human CXCL10 (IP-10).[1]

  • Note: CXCL10 is often a more sensitive surrogate for Type I IFN activity in human cells than IFN-β itself in ELISA formats.[1]

Experimental Workflow Diagram

Experiment_Workflow Cells DC Seeding (1e6 cells/mL) Treat ADU-S100 Treatment (0.1 - 10 µg/mL) Cells->Treat Incubate Incubation (24 Hours) Treat->Incubate Split Sample Splitting Incubate->Split Supernatant Supernatant Split->Supernatant Pellet Cell Pellet Split->Pellet ELISA ELISA (IFN-β / TNF-α) Supernatant->ELISA FACS Flow Cytometry (CD86 / MHC-II) Pellet->FACS

Figure 2: Integrated workflow for assessing DC activation via ADU-S100.[1]

Expected Results & Data Analysis

When analyzing data, normalize MFI (Mean Fluorescence Intensity) to the vehicle control.[1]

Typical EC50 Values (In Vitro)
Cell TypeAssayTypical EC50Max Response Dose
THP-1 (Human) IRF3 Reporter~ 3 - 4 µg/mL (~5 µM)10 µg/mL
BMDC (Mouse) CD86 Upregulation~ 1 - 2 µg/mL5 µg/mL
BMDC (Mouse) IFN-β Secretion~ 2 - 3 µg/mL10 µg/mL

Interpretation:

  • Bell-Shaped Curve: High doses (>50 µg/mL) of ADU-S100 can sometimes lead to cell death or "STING exhaustion," reducing the signal.[1] Stick to the 0.1 - 10 µg/mL range.

  • Species Specificity: ADU-S100 activates both murine and human STING alleles (including HAQ and REF variants) effectively, unlike DMXAA which is mouse-specific.[1]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, include these internal checks:

  • The "Dead" Control: Always run a viability stain. If ADU-S100 treatment results in >30% cell death, your concentration is toxic, or the stock has precipitated.

  • The Pathway Check: If CD86 is upregulated but no IFN-β is detected, the STING pathway might be activating NF-κB (maturation) but failing to sustain IRF3 signaling.[1] Check incubation times; IFN-β peaks early (6-12h) and may be consumed or degraded by 24h.[1]

  • Liposomal vs. Free: Free ADU-S100 has limited membrane permeability compared to lipid-encapsulated forms.[1] If signals are weak, verify uptake. However, for standard screening, free ADU-S100 at 5-10 µg/mL is sufficient.

References

  • Corrales, L., et al. (2015).[1] "Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity."[3][4] Cell Reports.

  • Sivick, K. E., et al. (2018).[1] "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.

  • Fu, J., et al. (2015).[1] "STING agonist ADU-S100 suppresses breast cancer growth and overcomes radioresistance." Cancer Research.[1]

  • Knan, A., et al. (2023).[1][5] "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.[1]

  • Cayman Chemical. "ADU-S100 Product Information & Solubility." Cayman Chemical Datasheet.

Sources

Comprehensive Guide: Assessing Cytokine Production with ADU-S100 (Rp,Rp) Enantiomer Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Grounding

ADU-S100 (MIW815) is a synthetic, rationally designed cyclic dinucleotide (CDN) that functions as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2][3] Unlike endogenous cGAMP, ADU-S100 features a dithio- (Rp,Rp) stereochemical configuration . This specific enantiomeric modification confers two critical advantages:

  • Resistance to Hydrolysis: The phosphorothioate linkages resist degradation by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), significantly extending half-life.

  • Enhanced Affinity: The Rp,Rp isomer locks the molecule into a conformation that binds with high affinity to all known human STING variants (including the refractory HAQ allele), triggering a robust Type I Interferon (IFN) response.

This guide details the protocol for assessing the immunogenicity of ADU-S100 by quantifying downstream cytokine production (IFN-β, TNF-α, IL-6, CXCL10) in human myeloid cells.

STING Signaling Pathway

The activation of STING by ADU-S100 initiates a bifurcation of signaling cascades: the TBK1-IRF3 axis (driving antiviral Type I IFNs) and the NF-κB axis (driving pro-inflammatory cytokines).

Figure 1: ADU-S100 Mechanism of Action. The compound binds STING in the ER, inducing translocation to the Golgi and subsequent activation of TBK1, leading to cytokine gene transcription.[2]

Experimental Design & Controls

To ensure scientific rigor, the experimental design must account for the stereospecificity of the compound and the heterogeneity of donor cells.

Cell Models
  • Primary Human PBMCs: The "Gold Standard" for clinical relevance. High donor variability requires n ≥ 3 biological replicates.

  • THP-1 Monocytes (or THP-1 Dual™): A robust, homogenous cell line ideal for dose-response optimization and potency ranking.

Reagents & Controls
ReagentRoleConcentration / Notes
ADU-S100 (Rp,Rp) Test Agent10 nM – 10 µM (Titration)
2'3'-cGAMP Positive ControlEndogenous ligand (lower potency expected)
CpG ODN 2006 Specificity ControlTLR9 Agonist (differentiates STING vs TLR pathways)
Vehicle Negative ControlPBS or Water (matched to solvent)

Detailed Protocol: In Vitro Cytokine Assessment

Phase 1: Reagent Preparation

Critical Step: ADU-S100 is often supplied as a disodium or ammonium salt. Ensure the specific Rp,Rp isomer is used.

  • Reconstitution: Dissolve ADU-S100 lyophilized powder in sterile, endotoxin-free water to a stock concentration of 1 mg/mL (approx. 1.4 mM) .

  • Verification: Verify solubility by vortexing. The solution should be clear.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles to maintain the integrity of the phosphorothioate bonds.

Phase 2: Cell Culture & Treatment

Model: THP-1 Human Monocytes

  • Seeding:

    • Harvest THP-1 cells in log-phase growth.

    • Resuspend in RPMI-1640 + 10% FBS + 1% Pen/Strep.

    • Plate 1 x 10^5 cells/well in a 96-well flat-bottom plate (100 µL volume).

    • Optional: For macrophage-like phenotype, pretreat with PMA (50 ng/mL) for 24h, then wash before ADU-S100 treatment.

  • Treatment:

    • Prepare a 2X serial dilution of ADU-S100 in complete media (Range: 20 µM down to 0.02 µM).

    • Add 100 µL of 2X drug solution to the cells (Final volume 200 µL; Final conc range: 10 µM to 0.01 µM).

    • Incubate at 37°C, 5% CO2 for 18–24 hours .

Phase 3: Sample Collection & Quantification

Target Analytes: IFN-β (Primary STING readout), TNF-α, IL-6, CXCL10.

  • Harvesting:

    • Centrifuge the 96-well plate at 500 x g for 5 minutes.

    • Carefully collect 150 µL of cell-free supernatant.

    • Stopping Point: Store supernatants at -80°C if not analyzing immediately.

  • Quantification (ELISA/Multiplex):

    • Use a high-sensitivity ELISA kit (e.g., Human IFN-beta DuoSet).

    • Dilution Factor: ADU-S100 is potent.[4] Expect high cytokine levels.

      • IFN-β: Dilute 1:5 or 1:10.

      • CXCL10: Dilute 1:10 or 1:20.

    • Follow manufacturer instructions for incubation and wash steps.

Phase 4: Experimental Workflow Visualization

Figure 2: Step-by-step workflow for assessing cytokine induction in THP-1 cells.

Data Analysis & Expected Results

Quantitative Metrics

Calculate the EC50 (Half-maximal effective concentration) for each cytokine. ADU-S100 (Rp,Rp) typically demonstrates an EC50 in the low micromolar range (0.5 – 5 µM) in THP-1 cells, significantly more potent than cGAMP.

Table 1: Expected Cytokine Response Profile (24h Post-Treatment)

Analyte Expected Fold Change (vs Vehicle) Physiological Role
IFN-β > 100-fold Antiviral state, T-cell priming
CXCL10 > 50-fold T-cell recruitment (Chemotaxis)
TNF-α 20 – 50-fold Acute inflammation, tumor necrosis

| IL-6 | 10 – 30-fold | B-cell maturation, acute phase response |

Stereochemical Validation

To validate the specificity of the Rp,Rp isomer, compare results against the Rp,Sp or Sp,Sp isomers if available.

  • Rp,Rp (ADU-S100): High Potency (Active).[4][5]

  • Sp,Sp: Low/No Potency (Negative Control for stereochemistry).

  • Racemic Mix: Intermediate Potency (Avoid for clinical development).

Troubleshooting & Optimization

  • Issue: Low Cytokine Signal.

    • Cause: Cell density too low or incubation time too short.

    • Fix: Ensure 100k cells/well minimum. Extend incubation to 24h. Check STING expression level in your specific THP-1 clone.

  • Issue: High Background/Vehicle Signal.

    • Cause: Endotoxin contamination or spontaneous activation.

    • Fix: Use certified endotoxin-free water. Ensure cells are not over-confluent (>1x10^6/mL) prior to seeding.

  • Issue: Precipitation.

    • Cause: High concentration in serum-free media.

    • Fix: ADU-S100 is highly soluble, but ensure stock is fully dissolved. Dilute in complete media (with serum) to prevent protein aggregation issues.

References

  • Chemietek. ADU-S100 (MIW815) Product Information and Mechanism. Retrieved from

  • National Cancer Institute (NCI). NCI Drug Dictionary: ADU-S100. Retrieved from

  • Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.
  • Sivick, K. E., et al. (2018).
  • Targeted Oncology. The Potential of STING Agonists Is Explored in Cancer. Retrieved from

Sources

Application Note: Use of ADU-S100 (MIW815) Enantiomer in High-Throughput Screening for STING Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of small-molecule modulators for the Stimulator of Interferon Genes (STING) protein has become a cornerstone of immuno-oncology research. ADU-S100 (MIW815) , a synthetic cyclic dinucleotide (CDN), represents a critical benchmark in this field due to its enhanced stability and pan-genotypic affinity for both human and murine STING variants compared to endogenous ligands like 2'3'-cGAMP.

This guide details the technical application of the specific


 diastereomer  of ADU-S100 in High-Throughput Screening (HTS). While often colloquially referred to as an "enantiomer" in broad contexts, the stereochemistry at the phosphorothioate linkages is precise and non-negotiable for biological activity. This document provides validated protocols for using ADU-S100 as a positive control, a reference agonist, and a displacement probe to identify novel STING agonists and antagonists.

Scientific Foundation & Stereochemistry

The Stereochemical Imperative

ADU-S100 is a bis-phosphorothioate analog of c-di-AMP. The introduction of sulfur atoms at the non-bridging phosphate positions creates chiral centers.

  • Active Isomer: The

    
      isomer (ADU-S100) is the potent agonist. It forms a stable "closed" conformation with the STING dimer, triggering the conformational change necessary for TBK1 recruitment.
    
  • Inactive/Control Isomers: The

    
     or mixed 
    
    
    
    isomers generally exhibit significantly reduced or negligible binding and signaling capabilities [1].
  • Application: In HTS, the

    
     form is the Reference Standard (100% Activity) , while the 
    
    
    
    form (if available) serves as a critical Negative Control to validate that "hits" are driving signaling via specific stereoselective binding rather than non-specific physicochemical effects.
Mechanism of Action

Upon binding, ADU-S100 induces a 180° rotation of the STING ligand-binding domain, leading to oligomerization and translocation from the ER to the Golgi. This activates TANK-binding kinase 1 (TBK1), which phosphorylates Interferon Regulatory Factor 3 (IRF3), driving Type I Interferon (IFN) transcription.[1]

STING_Pathway cGAS cGAS (Sensor) cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA dsDNA (Pathogen/Tumor) dsDNA->cGAS Activates STING_ER STING (ER) Dimer cGAMP->STING_ER Binds ADUS100 ADU-S100 (Rp,Rp) ADUS100->STING_ER High Affinity Binding STING_Golgi STING (Golgi) Oligomer STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Nucleus) IRF3->pIRF3 Translocates IFN Type I IFNs (IFN-β) pIRF3->IFN Transcription

Figure 1: The cGAS-STING signaling axis.[1] ADU-S100 bypasses cGAS, directly engaging STING with higher affinity than endogenous cGAMP.

Material Preparation & Handling[2][3][4][5][6][7]

ADU-S100 is a cyclic dinucleotide and requires specific handling to maintain the integrity of the phosphorothioate bonds.

ParameterSpecificationNotes
Chemical Name ADU-S100 (MIW815)Ammonium or Sodium salt forms common.
Stereochemistry

-dithio-c-di-AMP
Verify Certificate of Analysis (CoA) for isomeric purity (>98%).
Solubility (Water) ~5 mg/mL (6.9 mM)Requires sonication. Ideal for immediate cell treatment.
Solubility (DMSO) ~12 mg/mL (16.5 mM)Preferred for HTS libraries. Requires sonication/heating (37°C).
Storage -20°C (Solid), -80°C (Solution)Avoid freeze-thaw cycles. Stable in DMSO for 6 months at -80°C [2].

Critical Protocol Note: Phosphorothioate CDNs are more resistant to hydrolysis than natural phosphodiesters, but prolonged exposure to acidic pH or high temperatures in aqueous solution should be avoided.

Protocol 1: HTS-Ready Cell-Based Reporter Assay

This protocol utilizes a human monocyte cell line (e.g., THP-1 Dual™) expressing an ISRE-Luciferase reporter. ADU-S100 serves as the Maximal Response Control (100%) to define the assay window.

Assay Principle
  • Cell Line: THP-1 Dual (InvivoGen) or equivalent.

  • Readout: Luminescence (Luciferase) indicating IRF3 pathway activation.[2]

  • ADU-S100 Role: Positive control to calculate Z-factor and normalize data.

Workflow Diagram

HTS_Workflow cluster_0 Day 1: Plating cluster_1 Day 2: Treatment cluster_2 Day 3: Readout Cells THP-1 Dual Cells (50k cells/well) Plate 384-Well Plate Cells->Plate Incubate Incubate 20-24 hrs @ 37°C Plate->Incubate Library Compound Library (10 µM) Library->Plate Pin Transfer ADU ADU-S100 Control (10 µM) ADU->Plate Col 1-2 DMSO Vehicle Control DMSO->Plate Col 23-24 Reagent Luciferase Reagent (10 µL) Incubate->Reagent Read Luminescence Detection Reagent->Read

Figure 2: Step-by-step HTS workflow for STING modulator screening.

Step-by-Step Procedure
  • Cell Preparation:

    • Harvest THP-1 Dual cells in exponential growth phase.

    • Resuspend in test medium (RPMI 1640 + 10% Heat-Inactivated FBS + 2 mM L-glutamine).

    • Dispense 50,000 cells/well (40 µL) into a white, flat-bottom 384-well plate.

  • Compound Addition (Day 1 or Day 2):

    • Test Compounds: Transfer 100 nL of library compounds (10 mM DMSO stock) to achieve final 10 µM .

    • Positive Control (ADU-S100): Add ADU-S100 to columns 1 and 2.

      • Concentration: Use 10 µM (approx.[3] EC90) to define the assay ceiling [3].

    • Negative Control (Vehicle): Add DMSO to columns 23 and 24.

  • Incubation:

    • Incubate plates for 20–24 hours at 37°C, 5% CO2.

    • Note: Shorter incubations (4-6 hours) detect IRF3 phosphorylation (Western blot), but reporter accumulation requires overnight incubation.

  • Detection:

    • Add 10 µL of Luciferase detection reagent (e.g., QUANTI-Luc™) directly to wells (or transfer supernatant if using secreted luciferase).

    • Read luminescence immediately on a multimode plate reader (0.1s integration).

Data Validation

Calculate the Z-factor (


) using the ADU-S100 (Pos) and DMSO (Neg) controls:


  • Target:

    
     indicates a robust assay.
    
  • Hit Threshold: Mean(Neg) + 3

    
    (Neg).
    

Protocol 2: Biochemical Displacement Assay (TR-FRET)

For identifying compounds that bind the STING pocket directly (competitors), ADU-S100 can be used as a tracer or a displacer.

Concept: A fluorescently labeled STING ligand (often a fluorophore-conjugated CDN) generates a FRET signal when bound to GST-tagged STING.

  • ADU-S100 Usage: Unlabeled ADU-S100 is used to generate the standard inhibition curve (IC50) to validate the binding affinity of the STING protein preparation before screening the library.

  • Expected Affinity: ADU-S100 typically exhibits a

    
     or 
    
    
    
    in the low nanomolar range (approx. 5–50 nM depending on the assay setup) [4].

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window (Z' < 0.5) ADU-S100 degradationUse fresh stock. Ensure

isomer purity. Check pH of buffer.
High Background Constitutive STING activationCheck cell passage number (< 20). Verify absence of mycoplasma (which activates STING).
Inconsistent Replicates Pipetting error / Edge effectsUse automated liquid handling. Implement "low-evaporation" lids.
Hits are Cytotoxic False positives (Cell death releases Luciferase?)Run a parallel CellTiter-Glo (ATP) viability assay. ADU-S100 is generally non-toxic at 10 µM over 24h.

References

  • Corrales, L., et al. (2015).[3] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030.[3] Link

  • Cayman Chemical. (2023). ADU-S100 Product Information & Stability Data. Link

  • Lio, C.W., et al. (2019). A High-Throughput Screen for STING Agonists. Methods in Enzymology, 625, 263-278. Link

  • Siu, T., et al. (2019). Discovery of a Novel Class of STING Agonists. ACS Medicinal Chemistry Letters, 10(1), 92-97. Link

  • InvivoGen. (2024). THP-1 Dual Cells Protocol and ADU-S100 Usage. Link

Sources

Guidelines for preparing ADU-S100 enantiomer stock solutions for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of ADU-S100 (MIW815) Stereoisomer Stock Solutions

Executive Summary & Scientific Rationale

ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1] Unlike natural CDNs (e.g., cGAMP), ADU-S100 features bis-phosphorothioate linkages with specific (Rp, Rp) stereochemistry.[1] This stereochemical configuration is critical: it confers resistance to hydrolysis by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1) and significantly enhances binding affinity to STING variants compared to the (Sp, Sp) isomers or natural phosphodiesters.[1]

Why This Protocol Matters: Improper solubilization or storage can lead to:

  • Stereochemical Degradation: Hydrolysis of the phosphorothioate bond, leading to inactive linear nucleotides.

  • Aggregation: CDNs can form supramolecular aggregates in solution, altering effective concentration and bioavailability.

  • pH Drift: The stability of the phosphorothioate linkage is pH-dependent; unbuffered aqueous solutions may drift, accelerating degradation.

This guide provides a self-validating workflow to prepare ADU-S100 stock solutions, ensuring the integrity of the (Rp, Rp) isomer for robust experimental reproducibility.

Physicochemical Profile & Safety

Before handling, verify the specific salt form (Disodium vs. Ammonium) as this alters Molecular Weight (MW).[1]

PropertySpecificationNotes
Compound Name ADU-S100 (MIW815)Active Isomer: Rp, Rp
CAS Number 1638750-95-4 (Disodium)Verify against CoA.[1][2]
Molecular Weight 734.50 g/mol (Disodium salt)Use this MW for molarity calcs.[1]
Formula C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂
Solubility (Water) ~20 mg/mL (27 mM)Preferred for in vivo/cell culture.[1]
Solubility (DMSO) ~12 mg/mL (16 mM)Use only if water is contraindicated.[1]
Appearance White to off-white solidHygroscopic.[1]
Stereochemistry Bis-phosphorothioate (Rp, Rp)Critical for biological activity.[1]

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in sterile water or PBS. Reagents:

  • ADU-S100 (Solid).[1][3][4]

  • Solvent: Nuclease-free Water (Molecular Biology Grade) or PBS (pH 7.4).[1]

  • Note: Avoid DMSO for in vivo studies due to toxicity; ADU-S100 is sufficiently water-soluble.[1]

Workflow Diagram

StockPrep Start Weighing (Ambient Temp) Calc Volume Calculation (Target: 10 mM) Start->Calc Solvent Add Solvent (Water/PBS pH 7.4) Calc->Solvent Dissolve Dissolution (Vortex/Sonicate) Solvent->Dissolve QC_Check Visual Inspection (Clear Solution?) Dissolve->QC_Check QC_Check->Dissolve Precipitate? Filter Sterilization (0.22 µm PES) QC_Check->Filter Pass Storage Aliquot & Store (-80°C) Filter->Storage

Caption: Logical workflow for preparing sterile, stable ADU-S100 stock solutions.

Step-by-Step Methodology
  • Equilibration: Allow the product vial to equilibrate to room temperature (RT) for 15 minutes before opening. This prevents condensation which degrades the hygroscopic solid.

  • Weighing: Weigh the desired amount of ADU-S100 (e.g., 5 mg).

    • Calculation: To make a 10 mM stock from 5 mg (MW 734.5):

      
      
      
      
      
      [1]
  • Solubilization:

    • Add the calculated volume of Nuclease-free Water or PBS (pH 7.4) .[1]

    • Technique: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2-5 minutes.

    • Caution: Do not heat above 40°C, as this may accelerate phosphorothioate hydrolysis.

  • pH Verification (Critical):

    • Spot check pH using a micro-strip. It should be between pH 7.0 – 7.5 .

    • If too acidic (<6.0), the phosphorothioate bond is unstable.[1] Adjust carefully with dilute NaOH if necessary (rarely needed in PBS).[1]

  • Sterilization:

    • Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is low-protein binding and suitable for charged nucleotides.[1]

  • Quantification (Self-Validation):

    • Measure absorbance at 260 nm (A260) using a NanoDrop.[1]

    • Use the extinction coefficient (

      
      ) for Adenosine dinucleotides (approx.[1] 27,000 
      
      
      
      total, or verify specific
      
      
      on CoA).
    • 
      .[1]
      

Storage & Stability Guidelines

The stability of the (Rp, Rp) enantiomer is superior to the (Sp, Sp) form, but it is not indefinite.[1]

ConditionFormStability EstimateRecommendation
-20°C Solid Powder2-3 YearsStore in desiccator; protect from light.[1]
-80°C Aqueous Stock6 MonthsPreferred. Aliquot to avoid freeze-thaw.
-20°C Aqueous Stock1 MonthAcceptable for short-term use.[1][3]
4°C Aqueous Stock< 1 WeekProne to hydrolysis/contamination.

Freeze-Thaw Rule: Do not exceed 3 freeze-thaw cycles . The phosphorothioate backbone is robust but repeated phase transitions can induce aggregation.

Biological Context: STING Signaling Pathway[1][7][8][9][10]

Understanding the pathway ensures the researcher applies the compound correctly (e.g., expecting downstream IFN-


 release).[1]

STING_Pathway ADU ADU-S100 (Rp,Rp Isomer) STING_ER STING Dimers (Endoplasmic Reticulum) ADU->STING_ER High Affinity Binding Transloc Translocation to Golgi STING_ER->Transloc Conformational Change TBK1 TBK1 Recruitment & Phosphorylation Transloc->TBK1 IRF3 IRF3 Activation TBK1->IRF3 Phosphorylation Nucl Nuclear Translocation IRF3->Nucl IFN Type I Interferon (IFN-β) Expression Nucl->IFN Transcription

Caption: Mechanism of Action: ADU-S100 binds STING variants, triggering TBK1/IRF3 axes.

Application Notes for Specific Experiments

  • In Vitro (Cell Culture):

    • Dilute the 10 mM stock directly into culture media.

    • Typical working concentration: 1 – 10 µM .

    • Control: Use the (Sp, Sp) isomer (often inactive or weakly active) as a negative control to validate stereospecificity.[1]

  • In Vivo (Mouse Models):

    • Dilute stock in sterile PBS or HBSS.

    • Typical dose: 50 µg per dose (intratumoral).[1]

    • Ensure endotoxin levels are <1 EU/mg if not using "Endotoxin-Free" grade.[1]

References

  • Corrales, L., et al. (2015).[1] "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports. Link

  • Gaffney, D. O., et al. (2010).[1] "One-step synthesis of stereochemically pure cyclic dinucleotide phosphothioates." Organic Letters.

  • Chemietek. "ADU-S100 (MIW815) Technical Data Sheet." Link

  • MedChemExpress. "ADU-S100 Product Information & Solubility." Link

  • Fu, J., et al. (2019).[1] "STING agonist ADU-S100 suppresses breast cancer growth."[1] Frontiers in Pharmacology.

Sources

Troubleshooting & Optimization

Troubleshooting ADU-S100 enantiomer solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ADU-S100 (MIW815) Handling & Optimization

Introduction: The Physicochemical Reality of ADU-S100

ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) designed as a potent STING agonist.[1][2][3][4] Unlike natural CDNs (like cGAMP), ADU-S100 features a bis-phosphorothioate backbone with specific


 stereochemistry .

These structural modifications confer nuclease resistance and higher affinity for the STING protein. However, they introduce unique handling challenges:

  • Solubility: The thiophosphate groups alter the charge density and hydrophobicity, making the molecule sensitive to ionic strength and cation species (e.g.,

    
     vs. 
    
    
    
    ).
  • Oxidative Instability: The sulfur atoms are susceptible to oxidative desulfurization, converting the active drug back to a less potent phosphodiester form.

  • Stereochemical Purity: The biological activity is strictly dependent on the

    
     conformation. "Enantiomer" issues often manifest as inconsistent biological data caused by trace contamination with 
    
    
    
    isomers or racemization.

Part 1: Solubility Troubleshooting

Core Issue: Users frequently report precipitation when diluting ADU-S100 stocks into physiological buffers (PBS) or culture media.

The Mechanism of Failure

ADU-S100 is an anionic molecule. In its lyophilized form, it is typically an ammonium or sodium salt .

  • Ionic Shock: Direct addition of PBS (containing ~137 mM NaCl and divalent cations like

    
     or 
    
    
    
    ) to the solid powder can cause "salting out" or the formation of insoluble calcium-CDN complexes before the molecule is fully solvated.
  • pH Drift: The free acid form is significantly less soluble than the salt form. If the pH drops below 6.0, protonation of the phosphate groups reduces solubility.

Protocol: The "Two-Step" Solvation Method

Do not dissolve directly in PBS.

StepActionTechnical Rationale
1 Primary Solvation Dissolve the lyophilized cake in nuclease-free water (pH 7.0) to a high concentration (e.g., 5–10 mM).
2 Sonication Sonicate in a water bath for 2–5 minutes at ambient temperature. Note: The solution may appear cloudy initially; sonication breaks up micro-aggregates.
3 Verification Ensure the solution is crystal clear. If particulate matter remains, add 0.1M NaOH dropwise (very sparingly) to adjust pH to ~7.5.
4 Dilution Dilute this water stock into your target buffer (PBS/Media) only immediately prior to use.
Visual Workflow: Reconstitution Logic

Reconstitution Lyophilized Lyophilized ADU-S100 (Salt Form) Water Add Nuclease-Free Water (Primary Solvent) Lyophilized->Water Sonicate Sonicate 5 mins (Disperse Aggregates) Water->Sonicate Check Visual Check: Clear? Sonicate->Check PBS Dilute into PBS/Media (Secondary Solvent) Check->PBS Yes Adjust Adjust pH > 7.0 (0.1M NaOH) Check->Adjust No Adjust->Sonicate

Figure 1: Critical path for solubilizing ADU-S100 to prevent ionic shock precipitation.

Part 2: Stability & Storage (The "Sulfur" Problem)

Core Issue: Loss of potency over time, even when stored frozen.

The Mechanism of Failure

The phosphorothioate linkage (


) is the weak link.
  • Oxidative Desulfurization: Exposure to oxygen or reactive oxygen species (ROS) converts the

    
     bond to a standard 
    
    
    
    bond. The resulting phosphodiester analog is 10–100x less resistant to nucleases and has lower STING affinity.
  • Acid Hydrolysis: While more stable than RNA, the CDN ring can open under acidic conditions (< pH 5.0).

Troubleshooting Guide: Storage Conditions
ParameterRecommendationWhy?
Temperature -80°C (Long term)Prevents slow hydrolysis and oxidation. -20°C is acceptable for < 1 month.
Atmosphere Argon/Nitrogen Overlay Displaces oxygen in the vial to prevent desulfurization.
Freeze-Thaw Max 3 cycles Repeated ice crystal formation shears the molecule and introduces oxygen. Aliquot immediately upon first reconstitution.
Solvent Water (pH 7-8) Avoid acidic buffers for storage. TE buffer (Tris-EDTA) is ideal as EDTA chelates divalent metals that catalyze oxidation.

Part 3: Stereochemical Integrity (The "Enantiomer" Issue)

Core Issue: "Enantiomer solubility" is often a misnomer. Users reporting this are usually dealing with stereochemical impurities . ADU-S100 is the


  isomer.
Why Stereochemistry Matters

The synthesis of phosphorothioate CDNs produces a mixture of diastereomers (


; 

;

).
  • 
     (ADU-S100):  High STING affinity, high solubility.
    
  • 
     containing isomers:  Often have lower solubility and significantly reduced biological activity.
    

If your batch has "solubility issues" that persist despite the protocol in Part 1, you may have a batch enriched with


 impurities or contaminants.
Diagnostic Experiment: Isomer Verification

If you suspect stereochemical issues (e.g., inconsistent EC50 data), run this diagnostic HPLC method.

  • Column: Chiralpak AD-H or similar chiral stationary phase.

  • Mobile Phase: Hexane:Ethanol (varied ratios) or reverse phase with chiral additives.

  • Standard: Compare retention time strictly against a certified

    
     reference standard.
    
Visual Workflow: Degradation & Purity Pathways

Stability Active Active ADU-S100 (Rp, Rp Isomer) Oxidation Oxidative Stress (O2, Peroxides) Active->Oxidation Storage > -20C Racemization Racemization (Rare, High Heat/Acid) Active->Racemization Acidic pH Desulf Desulfurized Analog (P=O mixed species) Oxidation->Desulf Inactive Inactive/Low Potency (Sp Isomers or Linear) Desulf->Inactive Loss of STING affinity Racemization->Inactive

Figure 2: Degradation pathways leading to loss of potency. Note that desulfurization is the primary risk factor.

FAQ: Rapid Fire Troubleshooting

Q: My ADU-S100 solution turned yellow. Is it safe to use? A: No. Yellowing often indicates significant oxidation of the sulfur or degradation of the nucleotide base. Discard the batch.

Q: Can I use DMSO to dissolve ADU-S100? A: Yes, ADU-S100 is soluble in DMSO. However, DMSO is hygroscopic and can introduce water/oxygen over time. For cell culture, water stocks are preferred to avoid DMSO toxicity controls. Use DMSO only for high-concentration library storage (>50 mM).

Q: I see a "double peak" on my LC-MS. Is this the enantiomer? A: It is likely the diastereomer . Because ADU-S100 has two chiral phosphorus centers, a "double peak" usually indicates a mix of


 and 

. This confirms the batch is impure.

References

  • Corrales, L., et al. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell Reports, 11(7), 1018-1030.

  • Gaffney, D. O., et al. (2010). Thermodynamic properties of the phosphorothioate linkage in nucleic acids. Journal of the American Chemical Society, 132(9), 2844-2845.

  • Chemietek Technical Data. (n.d.). ADU-S100 (MIW815) Solubility and Handling. Chemietek Product Support.

  • Fu, T., et al. (2020). STING agonist ADU-S100 delivery via liposomes.[2][4][5] Acta Pharmaceutica Sinica B, 10(6), 1123-1135.

Sources

Optimizing the concentration of ADU-S100 enantiomer for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the ADU-S100 (MI-W815) STING Agonist . It addresses the critical requirement of optimizing the specific (Rp,Rp) enantiomer, which is the clinically active stereoisomer.

Core Technical Overview

What is the "ADU-S100 Enantiomer"? ADU-S100 (also known as MI-W815) is a synthetic cyclic dinucleotide (CDN).[1][2][3] Chemically, it is the (Rp,Rp) stereoisomer of bis-phosphorothioate analogs of cyclic-di-AMP.

  • Critical Distinction: The phosphorothioate modification introduces chirality at the phosphorus atoms. You must use the (Rp,Rp) isomer. The (Sp,Sp) or mixed isomers have significantly lower binding affinity and stability.

  • Mechanism: It binds to the transmembrane protein STING (TMEM173), recruiting TBK1 and IRF3 to induce Type I Interferons (IFN-β). Unlike DMXAA, ADU-S100 activates all 5 major human STING variants (R232, H232, HAQ, AQ, and Q) and murine STING.

Reconstitution & Storage (FAQ)

Q: What is the optimal solvent for ADU-S100 to maintain enantiomeric stability? A: Water or physiological buffers (PBS) are preferred over DMSO for biological stability, although DMSO is chemically compatible.

  • Recommendation: Reconstitute in Endotoxin-free sterile water to a stock concentration of 5 mM (approx. 3.67 mg/mL) .[4][5][6]

  • Why? The (Rp,Rp) isomer is highly soluble in water (>36 mg/mL). Avoid DMSO if possible to prevent solvent toxicity in sensitive primary cells (PBMCs), unless you require high-concentration stocks (>10 mM).

Q: How do I store the reconstituted stock? A:

  • Short-term: 4°C for up to 1 week.

  • Long-term: -20°C or -80°C in single-use aliquots.[7]

  • Warning: Avoid repeated freeze-thaw cycles. The phosphorothioate bond is more resistant to hydrolysis than natural phosphodiester bonds, but repeated temperature shifts can degrade the active isomer.

Experimental Design: Concentration Optimization

Q: What concentration range should I use for in vitro experiments? A: The effective concentration (EC50) varies by cell type and STING allelic variant. You must perform a dose-titration experiment.

Standard Titration Protocol (96-well plate)
  • Seeding: Seed target cells (e.g., THP-1, RAW 264.7, or PBMCs) at

    
     cells/well in 100 µL media.
    
  • Preparation: Prepare a 2X serial dilution of ADU-S100 in media.

    • Top Concentration: 100 µM (High toxicity check)

    • Active Range: 10 µM, 1 µM, 100 nM, 10 nM

    • Low End: 1 nM

  • Incubation: Add 100 µL of 2X drug to cells (Final volume 200 µL). Incubate for 18–24 hours .

  • Readout: Measure IFN-β (ELISA) or IRF3 phosphorylation (Western Blot).

Reference Concentration Table
Cell TypeSpeciesTypical EC50 (IFN-β)Working RangeNotes
THP-1 (Dual) Human~3–5 µM1 – 10 µMHigh baseline STING expression.
PBMCs Human10 – 15 µM5 – 40 µMDonor variability is high due to STING haplotypes.
RAW 264.7 Mouse~0.5 – 2 µM0.1 – 5 µMVery sensitive; watch for cell death >10 µM.
BMDCs Mouse0.5 – 1 µM0.1 – 5 µMMeasures maturation markers (CD86/CD40).

Mechanism of Action Visualization

Understanding the pathway is crucial for selecting the right readout. ADU-S100 bypasses cGAS and directly activates STING.

STING_Pathway ADU ADU-S100 (Rp,Rp Isomer) STING STING (ER Adaptor) (Dimerization) ADU->STING Direct Binding (High Affinity) TBK1 TBK1 (Recruitment) STING->TBK1 Recruits NFkB NF-κB Pathway STING->NFkB Activates IRF3 IRF3 (Phosphorylation) TBK1->IRF3 Phosphorylates Nucleus Nucleus (Translocation) IRF3->Nucleus Dimerizes & Enters NFkB->Nucleus IFN Type I IFN (IFN-β) Production Nucleus->IFN Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines

Figure 1: Signal transduction pathway of ADU-S100. The agonist directly engages STING, triggering dual activation of IRF3 (antiviral/anti-tumor) and NF-κB (pro-inflammatory) pathways.

Troubleshooting Guide

Issue 1: No IFN-β production observed despite high concentration (10 µM).

  • Cause A (Cell Line): The cell line may be STING-deficient (e.g., HEK293T, some MCF-7 lines).

    • Fix: Verify STING expression via Western Blot. Use THP-1 as a positive control.

  • Cause B (Isomer): You may be using a racemic mix or the (Sp,Sp) isomer.

    • Fix: Verify the Certificate of Analysis confirms (Rp,Rp)-isomer purity >95%.

  • Cause C (Timepoint): 24 hours is optimal for secreted cytokines (ELISA). 2–4 hours is optimal for pIRF3 (Western Blot). Measuring pIRF3 at 24h will yield a false negative due to dephosphorylation.

Issue 2: High toxicity/Cell death.

  • Cause: Concentrations >50 µM can be cytotoxic independent of STING activation (off-target effects).

  • Fix: Perform a viability assay (MTT/CellTiter-Glo) alongside the functional assay. The therapeutic window is typically 0.5 µM – 20 µM .

Issue 3: Precipitation in media.

  • Cause: Interaction with calcium/magnesium in media if stock was extremely high concentration (>50 mM).

  • Fix: Dilute the stock in PBS before adding to media. Ensure the final DMSO concentration (if used) is <0.5%.

References

  • Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[8] Cell Reports, 11(7), 1018-1030.

  • Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52.

  • Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[9] Cell Reports, 25(11), 3074-3085.

  • Ghaffari, A., et al. (2018). STING agonist therapy in combination with PD-1 immune checkpoint blockade signals through the type I interferon pathway to enhance anti-tumor immunity. British Journal of Cancer, 119, 440–449.

  • Tocris Bioscience. ADU-S100 Disodium Salt Technical Data Sheet.

Sources

Addressing unexpected results in experiments with ADU-S100 enantiomer

[1]

Status: Operational Ticket ID: T-STING-001 Responder: Senior Application Scientist, Nucleic Acid Therapeutics Division[1]

Welcome to the Technical Support Center

You are likely here because your experiments with ADU-S100 (MI-W815) are yielding unexpected data—either low activation, precipitation, or inconsistent in vivo results.

ADU-S100 is a synthetic cyclic dinucleotide (CDN) designed to overcome the limitations of endogenous STING ligands.[1] However, its specific stereochemistry (the


This guide addresses the three most common failure modes: Stereochemical Impurity , Solubility/Stability Issues , and Biological Context Mismatches .

Part 1: The "Enantiomer" Issue (Stereochemistry)

User Query: "I ordered ADU-S100, but I am seeing 10-100x lower potency than reported in literature. Is my enantiomer wrong?"

Technical Diagnosis: In casual conversation, researchers often refer to "enantiomers," but with phosphorothioate CDNs like ADU-S100, the critical distinction is diastereomerism .

During synthesis, the sulfurization of the phosphorus atom creates a chiral center. This results in a mixture of three diastereomers based on the phosphate linkage geometry:

  • 
      (The active ADU-S100)
    
  • 
      (Mixed activity/Antagonist potential)
    
  • 
      (Often inactive or weak)[1]
    

The Causality: The binding pocket of the STING dimer is highly conformational. The

Troubleshooting Protocol:

Diagnostic StepActionAcceptance Criteria
1. Check HPLC Purity Run RP-HPLC using a C18 column with high-resolution settings.[1]Single peak >98%.[1] Multiple peaks suggest diastereomer contamination.
2.[1] Verify

P-NMR
Perform Phosphorus NMR.Distinct chemical shifts should confirm the

geometry. Broad or multiple peaks indicate a mix.[1]
3. Thermal Shift Assay Perform a thermal shift assay with recombinant STING.

induces a significantly higher

(stabilization) than

or

isomers.[1]
Part 2: Solubility & Stability (Formulation)

User Query: "My stock solution precipitated after freezing, or my activity dropped after one week."

Technical Diagnosis: ADU-S100 is a dithio-cyclic dinucleotide.[1] While the sulfur modification resists enzymatic hydrolysis (nuclease stability), it introduces two new risks: Oxidation and Cation-Induced Aggregation .[1]

The Causality:

  • Oxidation: The sulfur atom can be oxidized to a phosphoryl group (

    
    ) or form disulfide bridges if exposed to air/light in solution, losing its "thio" resistance and potency.[1]
    
  • Salt Confusion: ADU-S100 is supplied as either a Disodium Salt (MW ~734 Da) or an Ammonium Salt (MW varies).[1] Using the Free Acid MW (~690 Da) for calculations will lead to under-dosing.[1]

  • Aggregation: CDNs are polyanionic.[1] In the presence of high calcium (

    
    ) or magnesium (
    
    
    ) in culture media, they can form insoluble complexes before entering the cell.[1]

Standardized Dissolution Protocol:

  • Centrifuge: Spin down the vial before opening to recover all powder.

  • Solvent Choice:

    • In Vitro (Stock): Sterile Endotoxin-Free Water or DMSO.[1]

    • In Vivo: PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • Dissolution:

    • Add solvent to achieve 5 mg/mL (Water) or 10 mg/mL (DMSO).[1]

    • CRITICAL: Sonicate for 10 minutes at 37°C. The dithio-structure is hydrophobic; it requires energy to solvate fully.

  • Storage: Aliquot immediately. Store at -80°C. Do not freeze-thaw more than 3 times.

Part 3: Biological Variance (In Vivo vs. In Vitro)

User Query: "It works in my mouse model but not in my human cell line (or vice versa)."

Technical Diagnosis: Unlike DMXAA (which only activates Mouse STING), ADU-S100 is designed to activate both Mouse and Human STING [2].[1] However, "Human STING" is not a single target.

The Causality: Human STING has common allelic variants:

  • R232 (Wild Type - ~58% of population)[1]

  • H232 (~14% of population)[1]

  • HAQ (~20% of population)[1]

ADU-S100 is a "pan-STING" agonist, meaning it activates all these variants.[1] However, the magnitude of activation differs. If you are using a specific tumor cell line (e.g., THP-1 vs. HeLa), you must verify which STING allele that line expresses.[1]

Visualization: STING Signaling Pathway Understanding where ADU-S100 acts to troubleshoot downstream failures.

STING_PathwayFigure 1: ADU-S100 Mechanism of Action & CheckpointsADUADU-S100(Rp,Rp Isomer)STING_InactiveSTING Dimer(ER Membrane)ADU->STING_InactiveBindingSTING_ActiveSTING(Closed Conformation)STING_Inactive->STING_ActiveConformational SnapTBK1TBK1 RecruitmentSTING_Active->TBK1Translocation to GolgiIRF3IRF3 PhosphorylationTBK1->IRF3PhosphorylationNucleusNuclear TranslocationIRF3->NucleusIFNType I IFN GeneTranscriptionNucleus->IFN

Caption: ADU-S100 binds STING in the ER, inducing a conformational change that recruits TBK1, leading to IRF3 phosphorylation and IFN transcription.[1][2]

Part 4: Troubleshooting FAQ

Q: Can I use ADU-S100 for systemic injection (IV/IP)? A: Not recommended for naive formulations. Free ADU-S100 has a short half-life (~2.8 hours) in serum due to clearance and enzymatic degradation [3].[1] For systemic delivery, it must be encapsulated (e.g., liposomes or nanoparticles).[1] For free drug, use Intratumoral (IT) injection.[1]

Q: How do I calculate the exact molar concentration? A: Check the label for the specific salt form.

  • Formula:

    
     (Disodium Salt)[1]
    
  • MW: ~734.5 g/mol [1]

  • Calculation:

    
    [1]
    

Q: I see no IFN-beta production in my T-cells. A: T-cells generally have low STING expression compared to Antigen Presenting Cells (APCs).[1] Action: Use Bone Marrow-Derived Macrophages (BMDMs) or Dendritic Cells (DCs) as your positive control.[1]

Visualization: Experimental Troubleshooting Logic

Troubleshooting_TreeFigure 2: Step-by-Step Troubleshooting FlowchartProblemLow ActivityCheck_Purity1. Check HPLC/NMR(Isomer Purity)Problem->Check_PurityCheck_Solubility2. Check Formulation(Precipitation?)Check_Purity->Check_SolubilityPureAction_PurifyContact Vendor(Require Rp,Rp)Check_Purity->Action_PurifyImpureCheck_Bio3. Check Biology(Cell Type/Allele)Check_Solubility->Check_BioClearAction_SonicateSonicate/WarmAvoid Ca2+/Mg2+Check_Solubility->Action_SonicatePrecipitateAction_ControlUse BMDM/THP-1as ControlCheck_Bio->Action_Control

Caption: Decision tree for isolating the root cause of experimental failure with ADU-S100.

References
  • Corrales, L., et al. (2015).[1][3][4] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[2][4] Cell Reports, 11(7), 1018-1030.[1]

  • Gasser, S., et al. (2016).[1] The STING agonist ADU-S100 (MI-W815) activates human and mouse STING.[1][4] Cancer Research, 76(14 Supplement).[1]

  • Wilson, D.R., et al. (2023).[1] Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation.[1][5] Nanomaterials, 13(4), 724.[1]

Improving the delivery efficiency of liposome-encapsulated ADU-S100 enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STING-LNP-001 Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Delivery Efficiency of Liposome-Encapsulated ADU-S100 Enantiomer Status: Open[1]

Executive Summary

You are encountering challenges with ADU-S100 (MI-W815) , a synthetic cyclic dinucleotide (CDN) STING agonist. While ADU-S100 is a potent inducer of Type I interferons, its physicochemical properties—specifically its high hydrophilicity, negative charge (two phosphate groups), and susceptibility to enzymatic degradation—make it a difficult candidate for standard liposomal encapsulation.[1]

This guide moves beyond basic thin-film hydration.[1] To achieve high encapsulation efficiency (EE) and cytosolic delivery (essential for STING activation), we must transition to active loading techniques or hybrid Lipid-Calcium-Phosphate (LCP) systems.[1]

Module 1: Formulation & Encapsulation

The Core Problem: Passive vs. Active Loading

Symptom: You are using standard thin-film hydration and achieving <5% Encapsulation Efficiency (EE). Root Cause: ADU-S100 is highly water-soluble.[1] During hydration, the vast majority of the drug remains in the external aqueous phase rather than being trapped in the small aqueous core of the liposomes.

Solution: Calcium Phosphate (CaP) Core Precipitation

To maximize delivery, we recommend a Lipid-Calcium-Phosphate (LCP) nanoparticle approach.[1][2] This method precipitates the ADU-S100 inside a calcium phosphate core, which is then coated with a lipid bilayer. This achieves two goals:

  • High EE: The precipitation drives the drug into the core.

  • Endosomal Escape: The CaP core dissolves in the acidic endosome, increasing osmotic pressure and bursting the vesicle to release ADU-S100 into the cytosol.

Protocol: LCP Nanoparticle Synthesis for ADU-S100

Reagents:

  • Phase A (Ca/Drug): 500 mM

    
     + ADU-S100 (1 mg/mL) in water.[1]
    
  • Phase B (Phosphate): 50 mM

    
     (pH 9.[1]0) in water.[1][3]
    
  • Oil Phase: Cyclohexane/Igepal CO-520 (71:29 v/v).[1][2]

  • Lipids: DOTAP/DOPC/Cholesterol/DSPE-PEG2000 (40:20:35:5 molar ratio) dissolved in chloroform.[1]

Step-by-Step Workflow:

  • Microemulsion Preparation:

    • Mix 100 µL of Phase A into 5 mL of Oil Phase . Stir until clear (Emulsion 1).

    • Mix 100 µL of Phase B into 5 mL of Oil Phase . Stir until clear (Emulsion 2).

  • Core Formation:

    • Mix Emulsion 1 and Emulsion 2 dropwise. Stir for 20 min. The Calcium Phosphate/ADU-S100 cores will precipitate inside the inverse micelles.

  • Washing:

    • Add 10 mL absolute ethanol to break the emulsion.

    • Centrifuge (10,000 x g, 15 min) to pellet the CaP/ADU-S100 cores.[1]

    • Wash pellets 2x with ethanol to remove surfactant.

  • Lipid Coating:

    • Resuspend the core pellet in 1 mL chloroform containing your Lipids .

    • Add 500 µL water (or buffer).[1]

    • Evaporate the chloroform under reduced pressure (Rotary Evaporator) or nitrogen stream.[1] As the solvent evaporates, the lipids will spontaneously invert and form a bilayer around the hydrophilic cores.

  • Final QC:

    • Measure Size (DLS) and Zeta Potential.[1][3][4] Target: ~80-120 nm, neutral to slightly positive charge.[1]

Module 2: Visualization of Workflow

The following diagram illustrates the LCP synthesis pathway described above.

LCP_Synthesis cluster_inputs Phase 1: Microemulsions A Emulsion A (CaCl2 + ADU-S100) Mix Mixing & Precipitation (CaP Cores Form) A->Mix B Emulsion B (Na2HPO4 pH 9.0) B->Mix Wash Ethanol Wash (Remove Surfactant) Mix->Wash Centrifuge Coat Lipid Coating (Chloroform Evaporation) Wash->Coat Resuspend in Lipid/CHCl3 Final Final LCP NP (ADU-S100 Encapsulated) Coat->Final Self-Assembly

Figure 1: Workflow for generating Lipid-Calcium-Phosphate (LCP) nanoparticles to actively load ADU-S100.

Module 3: Biological Performance & Mechanism

The "PEG Dilemma" & Endosomal Escape

Issue: High PEGylation increases circulation time (good) but prevents the liposome from fusing with the endosomal membrane (bad). Impact: If ADU-S100 stays in the endosome, it cannot bind STING (which is located on the Endoplasmic Reticulum membrane).[1]

Troubleshooting Table: Optimization Parameters

ParameterRecommendationRationale
PEG Lipid % 1% - 5% (Use DSPE-PEG2000)Higher (>5%) inhibits cellular uptake.[1] Lower (<1%) causes aggregation in serum.[1]
Lipid Choice Include DOTAP (Cationic) or DLin-MC3-DMA (Ionizable)Cationic lipids aid interaction with anionic cell membranes.[1] Ionizable lipids allow endosomal escape via the "proton sponge" effect.
Core Composition CaP (Calcium Phosphate) Dissolves at pH < 5.5 (Endosome), creating osmotic pressure that bursts the vesicle (The "Pop" mechanism).[1]
Mechanism of Action Diagram

This diagram details the critical "Endosomal Escape" step required for ADU-S100 efficacy.[1]

STING_Pathway LNP LNP-ADU-S100 (Extracellular) Endosome Early Endosome (pH 6.5) LNP->Endosome Endocytosis Lysosome Late Endosome/Lysosome (pH 4.5 - 5.0) Endosome->Lysosome Maturation Burst CaP Core Dissolution & Osmotic Burst Lysosome->Burst Acidification triggers CaP dissolution Cytosol Cytosolic ADU-S100 Burst->Cytosol Release STING STING Activation (ER Membrane) Cytosol->STING Binds TBK1 TBK1/IRF3 Phosphorylation STING->TBK1 Nucleus Nuclear Translocation TBK1->Nucleus IFN Type I IFN Production Nucleus->IFN Transcription

Figure 2: Intracellular trafficking pathway.[1] Note that the "Burst" step is the critical failure point for most standard liposome formulations.

Frequently Asked Questions (Troubleshooting)

Q1: My Polydispersity Index (PDI) is > 0.3. Is this acceptable?

  • Answer: No. For intravenous administration, a PDI < 0.2 is required to ensure uniform biodistribution. High PDI suggests aggregation.[1]

  • Fix: Increase the sonication time during the emulsion phase or use a microfluidic mixer if available. Ensure your lipid film is completely dissolved in chloroform before evaporation.

Q2: Why use Calcium Phosphate instead of just cationic lipids (DOTAP)?

  • Answer: While DOTAP complexes with ADU-S100 via charge (electrostatics), it often leads to "leaky" liposomes in serum because serum proteins (like albumin) displace the drug.[1] The CaP core physically traps the drug in a solid precipitate, protecting it until it reaches the acidic environment of the tumor cell endosome [1].

Q3: Can I use ethanol injection instead of the LCP method?

  • Answer: Yes, but expect lower encapsulation efficiency (~30-40%).[1] If using ethanol injection, you must use an acidic buffer (pH 4) during mixing to protonate the lipids (if using ionizable lipids) and then dialyze against PBS (pH 7.[1]4) to remove ethanol and neutralize.[1]

References

  • Li, J., Chen, Y. C., Tseng, Y. C., Mozumdar, S., & Huang, L. (2010).[1] Biodegradable calcium phosphate nanoparticle with lipid coating for systemic siRNA delivery.[5] Journal of Controlled Release, 142(3), 416-421.[1] [1]

  • Corrales, L., Glickman, L. H., McWhirter, S. M., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018–1030.[1] [1]

  • Koshy, S. T., Cheung, A. S., Gu, L., Graveline, A. R., & Mooney, D. J. (2017).[1] Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy.[6][7][8] Advanced Biosystems, 1(1-2), 1600013.[1] [1]

  • Hanson, M. C., Crespo, M. P., Abraham, W., et al. (2015).[1] Nanoparticulate STING agonists are potent lymph node-targeted vaccine adjuvants.[1] Journal of Clinical Investigation, 125(6), 2532–2546.[1] [1]

Sources

Minimizing variability in animal studies using ADU-S100 enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Minimizing Variability in Animal Studies Using the Stereochemically Pure ADU-S100 Enantiomer

Welcome to the Technical Support Center for ADU-S100. As Senior Application Scientists with extensive field experience in preclinical immuno-oncology, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical and practical advice for utilizing ADU-S100 in animal studies. Our goal is to empower you to conduct robust, reproducible experiments by minimizing variability. This guide moves beyond standard protocols to explain the "why" behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.

Understanding ADU-S100 and the Importance of Stereochemistry

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that has garnered significant interest as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING is a critical step in the innate immune response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that bridge innate and adaptive immunity for a robust anti-tumor response.[2][3]

A crucial, and often overlooked, aspect of working with ADU-S100 is its stereochemistry. The molecule has two chiral centers at the phosphorus atoms, meaning it can exist as four different stereoisomers. The clinically active and most potent form is the Rp,Rp isomer.[4] Using a mixture of isomers or an incorrect isomer will lead to significantly reduced or unpredictable activity, introducing a major source of variability in your experiments. Therefore, ensuring the chiral purity of your ADU-S100 supply is paramount for obtaining reliable and reproducible data.

The STING Signaling Pathway

The diagram below illustrates the mechanism of action of ADU-S100.

STING_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TME Tumor Microenvironment ADUS100 ADU-S100 (Rp,Rp Enantiomer) STING STING (on ER membrane) ADUS100->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates Type1_IFN Type I IFN (IFN-α/β) & Cytokine Genes Nucleus->Type1_IFN Induces Transcription Cytokines Secretion of Type I IFNs & Cytokines Type1_IFN->Cytokines T_Cell CD8+ T Cell Cytokines->T_Cell Recruits & Activates Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Induces Apoptosis

Caption: Mechanism of ADU-S100-mediated STING activation and anti-tumor immunity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of ADU-S100.

Q1: How should I store and handle ADU-S100?

A1: Proper storage is critical to maintain the integrity of ADU-S100.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 3 yearsKeep desiccated and protected from light.
Stock Solution in Solvent -80°CUp to 1 yearUse a suitable solvent like sterile water or DMSO. Aliquot to avoid repeated freeze-thaw cycles.
Diluted Working Solution 4°CUse immediatelyFor in vivo studies, prepare fresh on the day of injection. One study noted storage of a PBS dilution at 4°C.[2]

Q2: How do I reconstitute lyophilized ADU-S100?

A2: To ensure complete dissolution and accurate concentration, follow these steps:

  • Allow the vial of lyophilized powder to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the recommended volume of sterile, nuclease-free water or PBS to achieve your desired stock concentration. Sonication may be recommended for complete dissolution in water.[2]

  • Gently vortex or pipette to mix until the solution is clear. Avoid vigorous shaking.

  • For long-term storage, aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -80°C.

Q3: What is the recommended vehicle for in vivo administration?

A3: Sterile phosphate-buffered saline (PBS) is the most commonly used vehicle for intratumoral (i.t.) administration of ADU-S100 in animal studies.[2] Ensure the final formulation is isotonic and at a physiological pH.

Q4: What is a typical dose range for ADU-S100 in mouse tumor models?

A4: The optimal dose can vary depending on the tumor model, administration route, and study endpoints. However, a common dose range for intratumoral injection in mice is 20-100 µg per tumor.[5][6] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model, as higher doses do not always correlate with better efficacy and can sometimes lead to increased toxicity or T-cell exhaustion.[7]

Q5: How can I verify the chiral purity of my ADU-S100 supply?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[8][9] While a specific monograph for ADU-S100 may not be publicly available, methods for separating similar chiral compounds, including cyclic dinucleotides, have been described. These typically involve a chiral stationary phase (CSP). It is recommended to consult with an analytical chemistry expert or a specialized service provider to develop or perform this analysis. The use of affinity capillary electrophoresis with cyclodextrin additives has also been shown to separate cyclic dinucleotide diphosphorothioate diastereomers.[10]

Troubleshooting Guide for In Vivo Studies

Variability in animal studies can arise from multiple sources. This guide provides a structured approach to troubleshooting common issues encountered when working with ADU-S100.

Issue 1: High Variability in Tumor Growth Inhibition Between Animals
Potential Cause Troubleshooting Steps Rationale & Supporting Evidence
Inconsistent Intratumoral Injection Technique 1. Ensure consistent needle depth and placement within the tumor core. 2. Inject slowly and steadily to prevent leakage from the injection site. 3. Standardize the injection volume, which is often a percentage of the tumor volume (e.g., 50%).[2]Intratumoral administration can result in inconsistent drug distribution within the tumor, leading to variable responses.[11] A standardized and careful injection technique is crucial for reproducible results.
Tumor Heterogeneity 1. Use well-characterized and validated tumor models. 2. Ensure tumors are of a consistent size at the start of treatment. 3. Increase the number of animals per group to account for biological variability.Tumors can be highly heterogeneous, with genetic and non-genetic differences between cells influencing drug response. This inherent biological variability can lead to a range of outcomes even with consistent treatment.
Suboptimal Dose Perform a dose-titration study to identify the most effective and well-tolerated dose for your specific tumor model.Studies have shown a dichotomous or non-linear dose-response with ADU-S100, where higher doses may not always lead to better outcomes and can sometimes be less effective than lower doses.[5][7]
Compromised Compound Integrity 1. Verify the chiral purity (Rp,Rp isomer) of your ADU-S100 batch. 2. Prepare fresh dilutions for each experiment. 3. Follow recommended storage and handling procedures meticulously.The biological activity of ADU-S100 is highly dependent on its specific stereoisomer. Contamination with other, less active isomers will significantly impact efficacy and introduce variability.
Issue 2: Lack of an Abscopal Effect (No Regression in Distant, Uninjected Tumors)
Potential Cause Troubleshooting Steps Rationale & Supporting Evidence
Insufficient T-cell Priming 1. Confirm target engagement in the injected tumor by measuring pharmacodynamic markers like IFN-β, CXCL9, or CXCL10. 2. Consider combination therapy with an immune checkpoint inhibitor (e.g., anti-PD-1) to enhance T-cell function.The abscopal effect is dependent on the generation of a systemic, tumor-specific T-cell response.[12][13] If the initial immune activation in the primary tumor is insufficient, a systemic response will not be mounted. Combining ADU-S100 with checkpoint inhibitors has shown synergistic effects in preclinical models.[14]
Immunosuppressive Tumor Microenvironment 1. Analyze the immune cell infiltrate in both injected and non-injected tumors. 2. Consider therapies that target immunosuppressive cells or pathways in combination with ADU-S100.A highly immunosuppressive microenvironment in the distant tumor can prevent the infiltration and function of activated T-cells, thereby negating the abscopal effect.
Host STING Pathway Status While ADU-S100 can act on both host and tumor cells, some studies suggest that functional STING signaling within the tumor cells themselves is critical for driving both local and systemic anti-tumor immunity following STING agonist therapy.[15]Ensure your tumor model has an intact STING pathway, or consider this as a variable in your experimental design.
Issue 3: Unexpected Toxicity (e.g., Excessive Weight Loss, Lethargy)
Potential Cause Troubleshooting Steps Rationale & Supporting Evidence
Systemic Cytokine Release 1. Reduce the dose of ADU-S100. 2. Consider alternative administration routes that limit systemic exposure, such as improved intratumoral injection techniques or novel delivery systems (e.g., liposomes, hydrogels).Systemic administration or leakage from the tumor can lead to widespread STING activation and a "cytokine storm," causing systemic toxicity.[16][17] Managing toxicity is a significant challenge in the clinical development of STING agonists.[17]
Dose and Schedule Optimize the dosing schedule (e.g., less frequent administration) to allow for recovery between treatments.Continuous stimulation of the STING pathway can lead to adverse effects, including T-cell death.[18] A well-spaced dosing regimen can help mitigate this.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of ADU-S100.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. Tumor Cell Implantation (e.g., CT26, B16-F10) Subcutaneously in the flank B 2. Tumor Growth Monitoring Measure with calipers every 2-3 days A->B C 3. Randomization When tumors reach a predetermined size (e.g., 100 mm³) B->C D 4. Group 1: Vehicle Control Intratumoral injection of PBS C->D E 5. Group 2: ADU-S100 Intratumoral injection (e.g., 25-100 µg in PBS) C->E F Repeat injections as per schedule (e.g., 3 doses, 3 days apart) D->F E->F G 6. Continue Monitoring Tumor volume and animal body weight F->G H 7. Euthanasia & Tissue Collection At study endpoint (e.g., tumor volume >2000 mm³) Collect tumors, spleens, and blood G->H I 8. Downstream Analysis - Flow cytometry of immune cells - Cytokine analysis (ELISA/Luminex) - Histology (H&E, IHC) H->I

Caption: General workflow for an in vivo efficacy study using ADU-S100.

Materials:

  • ADU-S100 (Rp,Rp isomer), lyophilized powder

  • Sterile, nuclease-free PBS

  • Syngeneic tumor cells (e.g., CT26, B16-F10)

  • 6-8 week old immunocompetent mice (e.g., BALB/c, C57BL/6)

  • Calipers, syringes, and needles

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: Once tumors reach an average volume of ~100 mm³, randomize mice into treatment groups.

  • Treatment:

    • Prepare a fresh solution of ADU-S100 in sterile PBS on the day of injection.

    • Administer ADU-S100 or vehicle (PBS) via intratumoral injection. The injection volume should be consistent across all animals.

    • Repeat treatments according to the predetermined schedule (e.g., three doses every three days).[5]

  • Endpoint Analysis:

    • Continue to monitor tumor volume and animal well-being (body weight, clinical signs) throughout the study.

    • At the study endpoint, collect tumors and lymphoid organs for downstream analysis such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, dendritic cells), and cytokine analysis from serum or tumor lysates.[6][19]

Protocol 2: Assessment of Pharmacodynamic Biomarkers

To confirm that ADU-S100 is engaging its target and activating the STING pathway, it is essential to measure downstream pharmacodynamic (PD) biomarkers.

Key PD Biomarkers:

  • Type I Interferons (IFN-α/β): The primary cytokines produced upon STING activation.

  • Pro-inflammatory Cytokines: TNF-α, IL-6.

  • Chemokines: CXCL10, CCL5, which are crucial for recruiting T-cells.

  • Interferon-Stimulated Genes (ISGs): Upregulation of genes like Ifnb1, Cxcl10, and Ccl5 can be measured by RT-qPCR.

Sample Collection and Analysis:

  • Timing is critical: Collect samples at peak response times. Cytokine levels in serum can peak within hours of administration. Gene expression changes in the tumor can also be observed within 24 hours.

  • Serum/Plasma: Collect blood at various time points post-injection (e.g., 2, 6, 24 hours) to measure systemic cytokine levels using ELISA or multiplex assays.

  • Tumor Tissue: Harvest tumors at selected time points for analysis of gene expression by RT-qPCR or protein levels by ELISA or histology.

References

  • BenchChem. (2025). Technical Support Center: Minimizing Systemic Toxicity of STING Agonists In Vivo. BenchChem.
  • Corrales, L., Glickman, L. H., McWhirter, S. M., Kanne, D. B., Sivick, K. E., & Dubensky, T. W., Jr. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell Reports, 11(7), 1018–1030.
  • Ghaffari, A., et al. (2021). Cellular selectivity of STING stimulation determines priming of anti-tumor T cell responses. eLife, 10, e68832.
  • Alnasser, M., et al. (2023). Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models. Pharmaceuticals, 16(11), 1599.
  • Li, K., et al. (2024). Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration.
  • Li, K., et al. (2024). Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration.
  • Li, K., et al. (2024). Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration.
  • Frontiers. (2024). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Frontiers in Immunology.
  • Wang, C., et al. (2022). Intratumoral administration of STING-activating nanovaccine enhances T cell immunotherapy. Journal for ImmunoTherapy of Cancer, 10(5), e004542.
  • Gašpar, A., et al. (2024). The separation of cyclic diadenosine diphosphorothioate and the diastereomers of its difluorinated derivative.
  • Wang, D., et al. (2023). Liposomal Delivery of MIW815 (ADU-S100)
  • Hajiabadi, Z., et al. (2023). Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26. Iranian Journal of Veterinary Science and Technology, 15(2), 29-37.
  • Targeted Oncology. (2022). The Potential of STING Agonists Is Explored in Cancer. Targeted Oncology.
  • Lemos, H., et al. (2020). Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity. Journal for ImmunoTherapy of Cancer, 8(2), e001058.
  • Ho, J. S. L., et al. (2024).
  • Fitzgerald, K. A., & Kagan, J. C. (2020). Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. Trends in Immunology, 41(7), 598-611.
  • Annibal, A., et al. (2021). Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Analytical and Bioanalytical Chemistry, 413(26), 6591–6601.
  • Skinner, D. D., et al. (2025). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. Journal for ImmunoTherapy of Cancer, 13(1), e009145.
  • Burhenne, H., & Kaever, V. (2013). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Methods in Molecular Biology, 1016, 27–37.
  • MedChemExpress. (n.d.). 2'3'-c-di-AM(PS)2 (Rp,Rp) (ADU-S100). MedChemExpress.
  • Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research, 28(4), 677–688.
  • Novartis. (2021). A Phase 2 Study of ADU-S100 in Combination With Pembrolizumab in Subjects With Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma. Clinical Trial Protocol.
  • Burhenne, H., & Kaever, V. (2013). Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. Methods in Molecular Biology, 1016, 27–37.
  • Cayman Chemical. (n.d.). ADU-S100 (CAS 1638750-95-4). Cayman Chemical.
  • Shah, M. A., et al. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. Oncotarget, 12(4), 292–303.
  • Burga, R. A., et al. (2021). Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma. Clinical Cancer Research, 27(20), 5676–5688.
  • Meric-Bernstam, F., et al. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. Clinical Cancer Research, 29(1), 74–84.
  • National Cancer Institute. (n.d.). Definition of STING-activating cyclic dinucleotide agonist ADU-S100. NCI Drug Dictionary.
  • Vatner, R. E., et al. (2023). Functional tumor cell-intrinsic STING, not host STING, drives local and systemic antitumor immunity and therapy efficacy following cryoablation. Journal for ImmunoTherapy of Cancer, 11(8), e007127.
  • D.V. Tereshchenkov. (2017). Development of method for preliminary identification of cyclic dinucleotides in bacterial cultures. DSpace.
  • Kounatidis, I., et al. (2021). Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer. Frontiers in Immunology, 12, 645152.
  • Sweis, R. F. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. Sweis Lab.
  • Li, T., et al. (2023). Epigenetic state determines the in vivo efficacy of STING agonist therapy.
  • Wainer, I. W. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy. (2023). Journal of Pharmaceutical Sciences.
  • Twohig, M., et al. (2015). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection.
  • Ilisz, I., et al. (2024).
  • American Association for Cancer Research. (2024). Abstract 2367: STING agonist ADU-S100 improves the antitumor response of CLDN18.
  • bioRxiv. (2023). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects. bioRxiv.
  • Patel, K., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-10.
  • Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives. (2023). Journal of Controlled Release, 363, 467-485.
  • BenchChem. (2025). Comparative Analysis of STING Agonists for Cancer Immunotherapy: ADU-S100 vs. Other Agents. BenchChem.
  • Drexel University. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. Drexel University Research.

Sources

Technical Support Center: ADU-S100 (MIW815) Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ensuring Signal Purity & Avoiding Contamination in STING Agonist Assays

Core Technical Directive

To: Research Scientists & Assay Development Leads From: Senior Application Scientist, Immunology Division

Working with ADU-S100 (MIW815) requires a paradigm shift from standard small-molecule handling.[1] Unlike typical chemotherapeutics, ADU-S100 is a pathogen-associated molecular pattern (PAMP) mimic .[1] It activates the STING pathway by simulating the presence of cytosolic DNA.[2][3][4]

The Critical Risk: Because ADU-S100 mimics a bacterial infection signal, any biological contamination (bacteria, mycoplasma) or chemical impurity (endotoxin/LPS) will trigger overlapping pathways (TLR4, TLR9), rendering your data uninterpretable.[1] You are not just avoiding "contamination" for cell health; you are avoiding signal contamination .[1]

This guide provides a self-validating workflow to ensure that the immune response you measure is exclusively driven by ADU-S100 activation of the


 STING conformation.

Reagent Integrity: The Chemical Vector

The "Enantiomer" Issue: Stereochemical Purity

ADU-S100 is a synthetic cyclic dinucleotide (CDN) with two phosphorothioate linkages.[1] This creates chiral centers at the phosphorus atoms.

  • Active Agent: ADU-S100 is specifically the

    
     isomer  (dithio-cyclic GMP-AMP).[1]
    
  • The Risk: "Racemic" mixtures or lower-grade synthesis byproducts often contain

    
     or 
    
    
    
    isomers. These bind STING with significantly lower affinity (or not at all), diluting your effective concentration and altering
    
    
    values.[1]
  • Action: Verify your Certificate of Analysis (CoA). Ensure stereochemical purity is >98% for the

    
     isomer.
    
Endotoxin Controls (LPS)

Endotoxin (Lipopolysaccharide) activates TLR4, which induces NF-


B and IRF3—the exact same transcription factors  activated by STING.[1]
  • Threshold: Reagents must contain < 0.1 EU/µg (Endotoxin Units).

  • Validation: Do not assume "Cell Culture Grade" is sufficient. If you observe high background cytokine release in vehicle controls, perform a Limulus Amebocyte Lysate (LAL) assay on your reconstituted ADU-S100 stock.[1]

Protocol: Reconstitution & Handling

Objective: solubilize the highly stable bis-phosphothioate salt without introducing nucleases or endotoxins.

Step-by-Step Reconstitution
  • Solvent Selection: Use Endotoxin-Free Water or sterile PBS (pH 7.4).[1] Avoid DMSO if possible; ADU-S100 (sodium or ammonium salt) is highly water-soluble (>36 mg/mL).[1]

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of vehicle added to cells.[1]

  • Sterilization (CRITICAL):

    • Do NOT Autoclave: Heat will degrade the phosphorothioate bonds.

    • Filtration: Use a 0.22 µm PES or PVDF syringe filter .[1]

    • Note: Pre-wet the filter with solvent to prevent drug adsorption (loss of titer).[1]

  • Storage: Aliquot immediately into single-use LoBind tubes. Store at -20°C (stable for >1 year). Avoid freeze-thaw cycles, which can cause precipitation of the salt form.

Visualizing the Workflow

ReconstitutionWorkflow cluster_warning CONTAMINATION CHECKPOINT Powder ADU-S100 Powder (Rp,Rp Isomer) Mix Vortex to Dissolve (Avoid Frothing) Powder->Mix Solvent Endotoxin-Free Water (pH 7.0-7.5) Solvent->Mix Filter 0.22 µm Filtration (PES/PVDF) Mix->Filter Sterilization Aliquot Aliquot (LoBind Tubes) Store -20°C Filter->Aliquot Prevents Crystallization

Figure 1: Sterile Reconstitution Workflow. Ensures removal of biological contaminants without thermal degradation of the CDN structure.[1]

Cell Culture Workflow: The Biological Vector

Preventing Cross-Well Contamination

ADU-S100 is potent (nanomolar affinity).[1] Micro-droplets (aerosols) transferred via pipetting can activate STING in negative control wells.[1]

  • Technique: Use filter tips exclusively.

  • Plate Layout: Separate treatment wells from control wells by at least one column of media-only "moat" wells to prevent vapor/aerosol crossover.

The "False Positive" Loop (Signaling Crosstalk)

The diagram below illustrates why biological contamination is fatal to ADU-S100 data integrity.

SignalingCrosstalk ADU ADU-S100 (Drug) STING STING Pathway (Target) ADU->STING Specific Binding Bacteria Contamination (Bacteria/Mycoplasma) Bacteria->STING c-di-AMP/GMP TLR9 TLR9 Pathway (Off-Target) Bacteria->TLR9 CpG DNA LPS Endotoxin (LPS) TLR4 TLR4 Pathway (Off-Target) LPS->TLR4 TBK1 TBK1 / IRF3 Phosphorylation STING->TBK1 NFkB NF-κB Activation STING->NFkB TLR4->TBK1 Crosstalk TLR4->NFkB TLR9->NFkB Cytokines IFN-β / TNF-α Release TBK1->Cytokines NFkB->Cytokines

Figure 2: The Contamination Feedback Loop. Demonstrates how bacterial byproducts (LPS, CpG) activate the same downstream effectors (IRF3/NF-κB) as ADU-S100, making it impossible to distinguish drug efficacy from infection.[1]

Troubleshooting Matrix & FAQs

Symptom: High Background in Negative Controls

Q: My untreated cells are showing high IFN-


 levels. 
  • Diagnosis: Likely Endotoxin or Mycoplasma contamination.[1]

  • Solution:

    • Test cell lines for Mycoplasma using PCR (DAPI staining is insufficient for low-level infections).[1]

    • Replace water source with certified Endotoxin-Free water.[1]

    • Self-Validation: Treat cells with Polymyxin B (sequesters LPS). If background drops, the issue is Endotoxin, not the cells.

Symptom: Precipitation in Media

Q: I see crystals forming when I add ADU-S100 to the media.

  • Diagnosis: Salt shock.[1] ADU-S100 is often a disodium salt.[1][5][6] Adding high concentrations directly to serum-free media rich in calcium/magnesium can cause precipitation.[1]

  • Solution: Dilute the drug in a small volume of PBS or media containing serum (proteins help solubilize) before adding to the main culture.

Symptom: Inconsistent

Q: My dose-response curve shifts significantly between batches.

  • Diagnosis: Stereochemical impurity or degradation.[1]

  • Solution:

    • Check if the stock was autoclaved (thermal degradation).[1]

    • Verify the isomer is

      
      . The 
      
      
      
      isomer has a different binding affinity.
    • Reference Data: ADU-S100 should induce IFN-

      
       in human PBMCs with an 
      
      
      
      of approximately 1.5–5 µM (depending on the donor and STING haplotype).[1]
Data Summary: Expected vs. Contaminated Profiles
ParameterPure ADU-S100 ResponseContaminated (LPS/Bacteria)
Dose Response Sigmoidal, clear plateauHigh baseline, flat or erratic
Polymyxin B Effect No change in signalSignal decreases
STING KO Cells Zero signalHigh signal (TLR4 mediated)
Visual Appearance Clear mediaTurbid or acidic (yellow) media

References

  • Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018–1030.[1] Link[1]

  • Sivick, K. E., et al. (2018).[1][5] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[1][5][7] Cell Reports, 25(11), 3074–3085.[1][5] Link[1]

  • Gao, P., et al. (2013).[1] Structure-function analysis of STING activation by cyclic dinucleotides. Cell, 154(4), 748–762.[1] Link[1]

  • Chemietek Technical Data. (n.d.). ADU-S100 (MIW815) Stereochemistry and Solubility Data. Link

Sources

Technical Support Center: Interpreting Immune Activation with ADU-S100 and its Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing ADU-S100 (also known as MIW815 or ML RR-S2-CDG) and its corresponding inactive enantiomer. As a potent activator of the STING (Stimulator of Interferon Genes) pathway, ADU-S100 is a critical tool in cancer immunotherapy and vaccine development research.[1][2] However, its use can present challenges, particularly in interpreting baseline immune activation and understanding differential effects compared to its enantiomer.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the STING pathway to empower you to navigate these complexities, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is ADU-S100 and how does it activate the STING pathway?

ADU-S100 is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[2][3] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of viral infection or cellular damage.[4][5]

Here's a simplified breakdown of the pathway:

  • Detection: When cytosolic DNA is present, the enzyme cyclic GMP-AMP synthase (cGAS) binds to it.

  • Second Messenger Synthesis: cGAS then synthesizes the second messenger molecule, cyclic GMP-AMP (cGAMP).[6]

  • STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum.[5][7] This binding event causes STING to change its conformation and translocate.[5]

  • Downstream Signaling: Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[5][6]

  • Immune Response: Phosphorylated IRF3 moves to the nucleus and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, initiating a powerful anti-viral and anti-tumor immune response.[4][7]

ADU-S100 mimics the action of cGAMP, directly binding to and activating STING to trigger this downstream signaling cascade.[8][9]

Q2: What is the purpose of the enantiomer of ADU-S100?

The enantiomer of ADU-S100, often referred to as ML RS-S2-CDG, serves as a crucial negative control in experiments. Due to its different stereochemistry, it does not productively bind to the STING protein and therefore should not induce a STING-dependent immune response. Its use helps to distinguish between STING-specific effects of ADU-S100 and any potential off-target or non-specific effects.

Q3: What are the common readouts for measuring STING activation?

Common readouts for STING activation include:

  • Phosphorylation of STING, TBK1, and IRF3: These are early and specific indicators of pathway activation, often measured by Western blot or flow cytometry.

  • Cytokine and Chemokine Production: The production of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL10) are key downstream effects. These are typically measured by ELISA, Luminex, or quantitative PCR (qPCR).[10][11]

  • Upregulation of Cell Surface Markers: Activation of immune cells, such as dendritic cells, can be assessed by measuring the upregulation of co-stimulatory molecules like CD80, CD86, and CD40 via flow cytometry.[12]

  • Reporter Gene Assays: Cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE) can be used to quantify the level of type I interferon signaling.[8]

Q4: Why am I observing high baseline immune activation in my untreated or vehicle-treated control cells?

High baseline immune activation in control cells can be a significant issue, masking the true effect of your STING agonist. Several factors can contribute to this:

  • Cell Culture Conditions:

    • Contamination: Mycoplasma or other microbial contamination can trigger innate immune pathways. Regular testing for contamination is essential.

    • Cell Stress: Over-confluent cultures, nutrient deprivation, or harsh handling can lead to cell stress and the release of damage-associated molecular patterns (DAMPs), which may activate immune signaling.

    • Endotoxins: Contamination of media, sera, or reagents with lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to a pro-inflammatory response.

  • Inherent Cell Line Characteristics: Some cell lines may have constitutively active immune signaling pathways due to their genetic background or derivation from a tumor microenvironment.[10][13]

  • Reagent Quality: The quality of reagents, including vehicle controls like DMSO, can impact baseline activation. It is crucial to use high-purity, sterile reagents.

Troubleshooting Guide: Interpreting Baseline Immune Activation

This section provides a structured approach to troubleshooting unexpected baseline immune activation in your experiments.

Problem 1: High background signal in cytokine assays (ELISA, Luminex) in vehicle-treated cells.

Possible Cause: Your cells may be experiencing stress or have underlying activation issues.

Troubleshooting Workflow:

A High Baseline Cytokine Production B Check for Mycoplasma Contamination A->B Step 1 C Assess Cell Health and Viability B->C If Negative F Optimize Cell Culture Conditions B->F If Positive, Treat/Discard Culture D Test for Endotoxin Contamination C->D If Healthy C->F If Unhealthy, Optimize Seeding/Handling E Characterize Cell Line STING Pathway D->E If Negative D->F If Positive, Use Endotoxin-Free Reagents E->F If Pathway is Intact A Inactive Enantiomer Shows Activity B Verify Compound Identity and Purity A->B Step 1 C Perform STING Knockdown/Knockout Experiment B->C If Pure C->A If Activity is Lost, Re-evaluate Enantiomer Purity D Investigate Other Innate Immune Pathways C->D If Activity Persists E Assess Target Engagement with CETSA D->E If Other Pathways Not Implicated STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING ADUS100 ADU-S100 ADUS100->STING TBK1 TBK1 pTBK1 pTBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer STING->TBK1 ISG Transcription of Type I IFN & Cytokines pIRF3_dimer->ISG

Caption: The cGAS-STING signaling pathway and the point of activation by ADU-S100.

By systematically addressing potential sources of error and carefully interpreting your data with the appropriate controls, you can generate reliable and meaningful results in your research with STING agonists.

References

  • Barber, G. N. (2015). STING: infection, inflammation and cancer. Nature Reviews Immunology, 15(12), 760-770.
  • Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. Retrieved February 15, 2026, from [Link]

  • Drug Discovery and Therapeutic Target. (2025, March 11). Regulation and function of the cGAS-STING pathway: Mechanisms, post-tr. Retrieved February 15, 2026, from [Link]

  • Zhang, H., et al. (2025, August 12). Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment. Journal of Translational Medicine. Retrieved February 15, 2026, from [Link]

  • Bio-Rad. (n.d.). cGAS-STING Signaling Pathway. Retrieved February 15, 2026, from [Link]

  • Motwani, M., et al. (2019).
  • NeoGenomics Laboratories. (n.d.). AACR 2024 Interrogation of STING induced cytokines in the tumor microenvironment using an Integrated MultiOmyx-RNAscope panel for spatial and quantitative profiling. Retrieved February 15, 2026, from [Link]

  • Le, Na A., et al. (2021). Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. Cancers, 13(5), 1158.
  • Wang, L., et al. (2019). STING Signaling in Melanoma Cells Shapes Antigenicity and Can Promote Antitumor T-cell Activity. Cancer Immunology Research, 7(11), 1836-1847.
  • Stang, E., et al. (2020). Sting Is Commonly and Differentially Expressed in T- and Nk-Cell but Not B-Cell Non-Hodgkin Lymphomas. Cancers, 12(11), 3196.
  • ResearchGate. (n.d.). Molecular characterization of Sting knockout cancer cell lines. Retrieved February 15, 2026, from [Link]

  • Curtin, L., et al. (2019). The Role of In Vitro Immune Response Assessment for Biomaterials.
  • AACR Journals. (2024, March 22). Abstract 94: Interrogation of STING induced cytokines in the tumor microenvironment using an Integrated MultiOmyx-RNAscope panel for spatial and quantitative profiling. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024, June 30). Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2022). Unexpected Breg-NK crosstalk in STING agonist therapy.
  • Triulzi, C., et al. (2018). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Enzymology, 610, 89-111.
  • Zhang, R., et al. (2023). Liposomal Delivery of MIW815 (ADU-S100)
  • Frontiers. (2025, February 4). Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity. Retrieved February 15, 2026, from [Link]

  • National Cancer Institute. (n.d.). Definition of STING-activating cyclic dinucleotide agonist ADU-S100. Retrieved February 15, 2026, from [Link]

  • Atherton, M. J., et al. (2025, December 11). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. Journal for ImmunoTherapy of Cancer. Retrieved February 15, 2026, from [Link]

  • Van den Eynde, A., et al. (2025, March 27). STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy. Advanced Drug Delivery Reviews. Retrieved February 15, 2026, from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Pelago Bioscience. (n.d.). CETSA. Retrieved February 15, 2026, from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-230.
  • Frontiers. (n.d.). In Vitro Exposure of Primary Human T Cells and Monocytes to Polyclonal Stimuli Reveals a Basal Susceptibility to Display an Impaired Cellular Immune Response and Develop Severe COVID-19. Retrieved February 15, 2026, from [Link]

  • Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26. (n.d.). Retrieved February 15, 2026, from [Link]

  • bioRxiv. (2025, February 27). Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists. Retrieved February 15, 2026, from [Link]

  • Conjugated STING agonists. (2021). RSC Chemical Biology, 2(5), 1369-1384.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 15, 2026, from [Link]

  • Development of a light-activated STING agonist. (2022). Chemical Science, 13(31), 8963-8969.
  • The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. (2023). Current Oncology Reports, 25(4), 349-358.
  • OncLive. (2016, April 29). Thomas Dubensky on How ADU-S100 Activates STING. Retrieved February 15, 2026, from [Link]

  • Kwon, J., & Bakhoum, S. F. (2018). Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches. The EMBO Journal, 37(23), e100377.
  • ResearchGate. (n.d.). Fig. 5. Synthetic RR-S2 CDA increased STINGVAX ' s potency. Retrieved February 15, 2026, from [Link]

  • Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. (2021). Clinical Cancer Research, 27(18), 5016-5026.
  • Frontiers. (2019, March 27). Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates. Retrieved February 15, 2026, from [Link]

  • High potency STING agonists engage unique myeloid pathways to reverse pancreatic cancer immune privilege. (2021). Journal for ImmunoTherapy of Cancer, 9(8), e002826.
  • ACS Omega. (2025, November 21). Loading of STING Agonist into Lipid Nanoparticles Boosts Dendritic Cell Activation. Retrieved February 15, 2026, from [Link]

  • STING agonists/antagonists: their potential as therapeutics and future developments. (2022). Novartis Institutes for BioMedical Research.
  • ResearchGate. (n.d.). Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists. Retrieved February 15, 2026, from [Link]

  • ASM Journals. (n.d.). Development of In Vitro Correlate Assays of Immunity to Infection with Yersinia pestis | Clinical and Vaccine Immunology. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: ADU-S100 (MI-W815) & Negative Control Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Refinement of Negative Control Experiments (Stereochemical & Functional Validation)

Core Directive & Scope

This guide addresses the technical nuances of using ADU-S100 (MI-W815) , a synthetic cyclic dinucleotide (CDN) STING agonist, and its critical negative control enantiomers/diastereomers .

The Scientific Reality: ADU-S100 derives its potency from specific stereochemistry—typically the (


) dithio-configuration—which resists enzymatic hydrolysis and locks STING into an active "closed" conformation. The negative control is not merely a "blank"; it is often the (

) diastereomer or a linkage isomer that physically binds but fails to induce the conformational change required for TBK1 recruitment.

Common User Pain Point: "Why does my negative control show background activity?" This guide focuses on distinguishing true STING activation from off-target adenosine signaling and endotoxin artifacts.

Experimental Design & Compound Integrity

Module A: The Chemistry of Control

You cannot interpret your data without understanding the stereochemical difference between your agonist and your control.

FeatureADU-S100 (Active Agonist) Negative Control (Inactive Isomer)
Stereochemistry (

)-dithio-cyclic [A(2',5')pA(3',5')p]
Typically (

) or linkage isomer
STING Binding High Affinity (

~ nM range)
Low/No Affinity or "Non-Closing" Binding
Mechanism Induces 180° rotation of STING ligand-binding domain (LBD) lidFails to induce LBD rotation; no TBK1 recruitment
Hydrolysis Resistance High (Phosphorothioate bonds)Variable (depends on specific modification)
Solubility Water/PBS (>30 mg/mL)Water/PBS (Similar to active)
Module B: Reconstitution Protocol

Avoid "Ghost Signals" caused by aggregation.

  • Solvent: Use sterile, endotoxin-free water or PBS (pH 7.4). Avoid DMSO if possible, as it can induce cellular stress responses that mimic innate immune activation.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of vehicle added to cells.

  • Sonication: CDNs can form microscopic aggregates. Sonicate stocks for 5 minutes in a water bath at room temperature before aliquoting.

  • Storage: Aliquot immediately. Do not freeze-thaw more than 3 times. Store at -20°C or -80°C.

Troubleshooting & FAQs

Issue 1: "My Negative Control is inducing cytokine release (IL-6/IFN-β)."

Diagnosis: This is the most common artifact. It usually stems from one of two causes:

  • The Adenosine Sink: At high concentrations (>10

    
    M), CDNs can degrade into adenosine or directly bind Adenosine Receptors (A2a, A2b), triggering cAMP pathways that modulate cytokine release.
    
  • Endotoxin Contamination: The synthesis process for CDNs can introduce LPS.

The Fix (Experimental Workflow):

G Start Observed Signal in Negative Control CheckConc Check Concentration Is dose > 10 µM? Start->CheckConc AdenosinePath Hypothesis: Adenosine Receptor Off-Target CheckConc->AdenosinePath Yes EndotoxinPath Hypothesis: Endotoxin Contamination CheckConc->EndotoxinPath No Exp1 Exp 1: Use STING-/- Cells (CRISPR KO) AdenosinePath->Exp1 Exp2 Exp 2: Add Polymyxin B (Neutralizes LPS) EndotoxinPath->Exp2 Result1 Signal Persists? It is Off-Target (Adenosine) Exp1->Result1 Yes Result2 Signal Disappears? It was STING-mediated (Check Isomer Purity) Exp1->Result2 No Result3 Signal Disappears? It was Endotoxin Exp2->Result3 Yes

Figure 1: Decision matrix for diagnosing background signals in negative control experiments. Use STING knockout lines to definitively rule out on-target activity.

Issue 2: "In vivo, the negative control group shows tumor regression."

Diagnosis: The "inactive" isomer might still possess immunogenicity. The backbone of the dinucleotide can act as a substrate for other innate sensors or degrade into immuno-active metabolites. Furthermore, the vehicle (often liposomal or polymeric formulations used for delivery) is rarely inert.

The Fix:

  • Vehicle-Only Control: Always include a group receiving the delivery vehicle (e.g., liposomes) without any CDN.

  • Dose De-escalation: ADU-S100 is potent. If you are dosing at 50-100

    
     g/mouse , you may be overdosing the control. Titrate down to find the window where ADU-S100 is active but the control is silent.
    

Mechanistic Visualization: The STING "Lid" Logic

To understand why the enantiomer fails, you must visualize the binding mechanics. ADU-S100 acts as a "molecular glue" that shuts the STING lid. The negative control occupies the pocket but acts like a doorstop—preventing the lid from closing.

STING_Mechanism Agonist ADU-S100 (Rp, Rp) STING_Open STING Dimer (Open Conformation) Agonist->STING_Open Binds Control Neg Control (Sp, Sp) Control->STING_Open Binds Weakly Complex_Active STING-Agonist Complex (Lid CLOSED 180°) STING_Open->Complex_Active Conformational Change Complex_Inactive STING-Control Complex (Lid OPEN/Jammed) STING_Open->Complex_Inactive No Change TBK1 TBK1 Recruitment & Phosphorylation Complex_Active->TBK1 NoSignal No Signal (Silent) Complex_Inactive->NoSignal IRF3 IRF3 Translocation TBK1->IRF3 IFN Type I IFN Gene Exp IRF3->IFN

Figure 2: Mechanistic divergence. The negative control may bind, but it fails to induce the structural "lid closure" necessary for downstream signaling.

References & Authoritative Grounding

  • Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[1][2][3] Cell Reports.

    • Significance: The seminal paper establishing ADU-S100 (MI-W815) and its mechanism of action compared to endogenous cGAMP.

  • Ghaffari, A., et al. (2021). "Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer." Frontiers in Immunology.

    • Significance: Details the use of ADU-S100 analogs and controls in co-culture systems.

  • Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.

    • Significance: Discusses the dose-dependent effects and the importance of precise control over STING activation levels.

  • Ong, W. W., et al. (2020). "Extracellular cyclic dinucleotides induce polarized responses in barrier epithelial cells by adenosine signaling." Nature Communications.

    • Significance: Critical reference for the "Adenosine Sink" troubleshooting section, explaining how CDNs degrade and activate adenosine receptors.

Sources

Validation & Comparative

Technical Guide: Validating ADU-S100 Enantiomer as a Negative Control for STING Activation

Author: BenchChem Technical Support Team. Date: February 2026


) vs. Inactive Stereoisomers

Executive Summary

In STING (Stimulator of Interferon Genes) pathway research, distinguishing on-target agonism from off-target cytotoxicity is critical. ADU-S100 (MIW815) , a synthetic cyclic dinucleotide (CDN) with (


) phosphorothioate linkages, is a potent activator of both human and murine STING.

To validate experimental results, researchers must use a Negative Control , typically the (


) stereoisomer  (often commercially labeled as the "ADU-S100 Enantiomer" or "Negative Control"). This isomer retains the physicochemical properties of the drug (solubility, cellular uptake) but lacks the specific stereochemistry required to induce the conformational "lid closure" of the STING dimer, rendering it biologically inactive.

This guide provides the mechanistic rationale, comparative data, and step-by-step protocols to validate this negative control system in your laboratory.

Molecular Mechanism: The Stereochemical Switch

The efficacy of ADU-S100 relies on the precise geometry of its phosphorothioate bridges. STING activation is a conformational checkpoint:

  • Binding: The CDN binds to the central pocket of the STING dimer.

  • Lid Closure: The (

    
    ) configuration of ADU-S100 engages specific Arginine (Arg238) and Tyrosine (Tyr167) residues, forcing the STING "lid" (residues 230–240) to close.
    
  • Signaling: Lid closure is the prerequisite for STING translocation from the ER to the Golgi and subsequent recruitment of TBK1.

The Negative Control (


)  enters the cell and may loosely occupy the pocket, but its inverted sulfur geometry sterically hinders lid closure. Consequently, STING remains in the open (inactive) conformation, and no downstream signaling occurs.
Visualization: STING Activation Logic

STING_Mechanism cluster_inputs Input Treatment ADU ADU-S100 (Rp,Rp) [Active] STING_Open STING Dimer (Open/Inactive) ADU->STING_Open NegCtrl ADU-S100-NC (Sp,Sp) [Inactive] NegCtrl->STING_Open Binding_Active High Affinity Binding + Lid Closure STING_Open->Binding_Active Rp,Rp Config Binding_Inactive Low Affinity Binding NO Lid Closure STING_Open->Binding_Inactive Sp,Sp Config Translocation ER-to-Golgi Translocation Binding_Active->Translocation Null No Signal (Baseline) Binding_Inactive->Null TBK1 TBK1/IRF3 Phosphorylation Translocation->TBK1 Cytokine IFN-β / ISG Production TBK1->Cytokine

Figure 1: Mechanistic divergence between ADU-S100 and its negative control. The pathway bifurcates at the "Lid Closure" step, determined strictly by phosphorothioate stereochemistry.

Comparative Profiling

Use the table below to benchmark your internal QC data.

FeatureADU-S100 (Active)ADU-S100 Negative Control2'3'-cGAMP (Endogenous)
Chemical Name (

)-dithio-c-di-AMP
(

)-dithio-c-di-AMP
Cyclic [G(2',5')pA(3',5')p]
STING Binding (

)
~4–10 nM (High Affinity)> 10 µM (Low/No Affinity)~20 nM
Human STING Activation Pan-genotypic (WT, HAQ, REF)InactivePan-genotypic
Murine STING Activation ActiveInactiveActive
Hydrolysis Resistance High (Phosphorothioate)High (Phosphorothioate)Low (Cleaved by ENPP1)
Typical

(IFN-β)
0.1 – 1.0 µM> 50 µM (No induction)1.0 – 10 µM
Solubility (PBS) > 50 mM> 50 mM> 50 mM

Critical Insight: The Negative Control is resistant to ENPP1 hydrolysis just like the active drug. This rules out "metabolic stability" as a confounding variable; any lack of activity is due solely to receptor non-engagement.

Validation Protocols

To rigorously validate the negative control in your specific model, perform the following two assays.

Protocol A: Western Blot for Pathway Activation (Phospho-IRF3)

Objective: Confirm that ADU-S100 induces phosphorylation of IRF3 (S396) while the negative control does not.

Materials:

  • Cells: THP-1 (Human Monocytes) or RAW 264.7 (Mouse Macrophages).

  • Reagents: ADU-S100, ADU-S100 Negative Control, Digitonin (permeabilization agent if not using liposomes).

  • Antibodies: p-IRF3 (Ser396), Total IRF3, p-STING (Ser366),

    
    -Actin.
    

Workflow:

  • Seed Cells:

    
     cells/well in 6-well plates. Rest overnight.
    
  • Treatment:

    • Condition 1: Vehicle (PBS).[1][2]

    • Condition 2: ADU-S100 (

      
      ).[3][4]
      
    • Condition 3: Negative Control (

      
      ).
      
    • Condition 4: Negative Control (

      
      ) – High dose check for off-target effects.
      
  • Incubation: 2–4 hours (Peak phosphorylation occurs early).

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Run SDS-PAGE. Probe for p-IRF3.

Expected Result: Strong p-IRF3 band in Condition 2. No band (comparable to Vehicle) in Conditions 3 and 4.

Protocol B: Functional Reporter Assay (ISG-Luciferase)

Objective: Quantify the dynamic range between the active drug and the negative control.

Workflow Visualization:

Experimental_Workflow cluster_readout Readout (24 Hours) Step1 Seed THP-1 Dual™ Cells (ISG-Luciferase Reporter) Step2 Treat with Compounds (Log dilution: 10nM - 100µM) Step1->Step2 Step3a Supernatant: QUANTI-Luc™ (Luminescence) Step2->Step3a Step3b Cell Viability: MTT/CellTiter-Glo Step2->Step3b Step4 Calculate Fold Induction vs Negative Control Step3a->Step4 Step3b->Step4

Figure 2: Functional assay workflow. Simultaneous viability testing (Step 3b) is mandatory to ensure the negative control is not simply killing cells.

Step-by-Step:

  • Preparation: Use THP-1 Dual™ cells (InvivoGen) or similar ISG-reporter lines.

  • Dosing: Prepare a 1:3 serial dilution of both ADU-S100 and the Negative Control starting at

    
    .
    
  • Incubation: 20–24 hours.

  • Readout: Measure Luminescence (ISG activity).

  • Analysis: Plot log(agonist) vs. Response.

    • Valid System: ADU-S100 shows sigmoidal dose-response (

      
      ). Negative Control shows a flat line.
      

Troubleshooting & FAQs

Q: The Negative Control shows slight activity at very high concentrations (>50 µM). Is this normal?

  • A: Yes. At extremely high concentrations, non-specific charge interactions or trace contamination with the active isomer (if purity is <99%) can cause minor STING aggregation. Always calculate the Therapeutic Index: if the signal is <5% of the active drug at the same concentration, the control is valid.

Q: Can I use the Negative Control to test for cytosolic DNA sensing (cGAS)?

  • A: No. ADU-S100 and its enantiomer bypass cGAS and bind STING directly. To control for cGAS upstream, you would need a cGAS inhibitor (e.g., RU.521), not a STING ligand control.

Q: My cells are dying with the Negative Control.

  • A: Check the salt form. Both ADU-S100 and the control are often supplied as Ammonium or Sodium salts. Ensure you are not exceeding the toxicity threshold of the counter-ion or the transfection reagent (if used, though ADU-S100 is often self-delivering in monocytes).

References

  • Corrales, L., et al. (2015).[3][5] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[3] Cell Reports, 11(7), 1018–1030.[3]

  • Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2’,5’)pA(3’,5’)p] and targeting by antiviral DMXAA. Cell, 154(4), 748-762.

  • InvivoGen. (n.d.).[6] 2'3'-c-di-AM(PS)2 (Rp,Rp) & Control Product Sheets.

  • Fu, J., et al. (2015).[5] STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade.[5] Science Translational Medicine, 7(283), 283ra52.

Sources

Comparing the bioactivity of ADU-S100 enantiomer versus the active (Rp,Rp) isomer

Comparative Bioactivity Guide: ADU-S100 vs. Stereoisomers

Executive Summary

ADU-S100 (MI-W815) is a synthetic cyclic dinucleotide (CDN) agonist of STING (Stimulator of Interferon Genes) designed for enhanced stability and potency compared to endogenous ligands.[1][2][3] Its bioactivity is strictly governed by the stereochemistry of its phosphorothioate linkages.

  • The Active Agent: The

    
      isomer is the pharmacological entity known as ADU-S100. It exhibits high-affinity binding to STING, inducing the "closed" conformational state required for downstream signaling.
    
  • The Inactive Comparator: The

    
      isomer (often colloquially referred to as the enantiomer regarding phosphorus chirality) is biologically inert or significantly less active. It fails to induce the necessary conformational changes in the STING homodimer, rendering it ineffective for interferon induction.
    

This guide provides a technical comparison of these stereoisomers to assist researchers in experimental design, negative control selection, and mechanistic validation.

Molecular Architecture & Stereochemistry

ADU-S100 is a dithio-cyclic dinucleotide with a mixed linkage structure: 2',3'-c-di-AM(PS)₂ .[4][5] The substitution of a non-bridging oxygen with sulfur at both phosphorus centers creates chiral centers.

  • Scaffold: Adenosine-Adenosine (A-A) base pairing.

  • Linkage: One 2'–5' linkage and one 3'–5' linkage (mimicking the high-affinity endogenous 2'3'-cGAMP geometry).

  • Chirality:

    • 
      :  Both sulfur atoms are oriented in the 
      
      
      configuration relative to the phosphorus. This configuration aligns with the arginine residues in the STING binding pocket.
    • 
      :  Both sulfur atoms are in the 
      
      
      configuration. This orientation creates steric hindrance and electrostatic mismatch within the binding pocket.

Scientific Note: While often discussed as "enantiomers" in the context of P-chirality, these molecules are strictly diastereomers because the D-ribose sugar backbone remains constant. True enantiomers would require L-ribose.

Bioactivity Profile: vs.

The following data summarizes the functional divergence between the two isomers.

Table 1: Comparative Pharmacodynamics
FeatureActive Isomer

(ADU-S100)
Inactive Isomer

Implication
STING Binding Affinity (

)
High (< 50 nM)Low / Negligible

is required for stable complex formation.
STING Conformational Change Induces "Lid Closure" (180° rotation of ligand-binding domain)Fails to induce closureOnly the closed conformation recruits TBK1.
IFN-

Induction (

)
~3–5

g/mL
(Cell-dependent)
Inactive (> 100

g/mL)

serves as a robust negative control.
Signaling Pathway Potent phosphorylation of TBK1, IRF3 No significant phosphorylationSpecificity of the phosphorothioate interaction.
In Vivo Efficacy Potent tumor regression (e.g., B16 melanoma, CT26)No anti-tumor activityEfficacy is stereochemistry-dependent.

Mechanistic Insight: The "Lid Closure" Model

The bioactivity difference is not merely about binding affinity but conformational licensing . STING acts as a molecular switch.[6]

  • Resting State: STING exists as a homodimer in the ER with an open V-shaped ligand-binding pocket.

  • Binding: The

    
     isomer binds deep within the pocket. The sulfur substitutions in the 
    
    
    position form favorable electrostatic interactions with Arg238 and Tyr167 (human STING numbering).
  • Activation: This binding triggers a 180° rotation of the ligand-binding domain relative to the transmembrane domain, forming a "closed" polymer. This closure is essential for the recruitment of TBK1 (TANK-binding kinase 1).

  • Failure of

    
    :  The 
    
    
    sulfur orientation clashes with the binding pocket residues, preventing the "lid" from closing. Without closure, TBK1 is not recruited, and the signal is aborted.
Diagram 1: STING Signaling Pathway & Stereochemical Checkpoint

STING_PathwayLigand_RpADU-S100 (Rp,Rp)STING_OpenSTING (Open Dimer)Ligand_Rp->STING_Open High Affinity BindingLigand_SpIsomer (Sp,Sp)Ligand_Sp->STING_Open Low Affinity / Steric ClashComplex_RpStable Complex(Lid Closure)STING_Open->Complex_Rp Conformational SwitchComplex_SpUnstable/No ClosureSTING_Open->Complex_SpTBK1TBK1 Recruitment& PhosphorylationComplex_Rp->TBK1NoSignalNo SignalingComplex_Sp->NoSignal AbortedIRF3IRF3 Phosphorylation& DimerizationTBK1->IRF3NucleusNuclear TranslocationIRF3->NucleusCytokinesIFN-β / TNF-αProductionNucleus->Cytokines

Caption: The


Experimental Protocols

To validate the activity of ADU-S100 batches or compare isomers, use the following self-validating protocols.

Protocol A: ISRE-Luciferase Reporter Assay (Functional Validation)

Objective: Quantify the potency difference between


Materials:

  • Cells: THP-1 Dual™ cells (InvivoGen) or HEK293T expressing hSTING-WT.

  • Reagents: ADU-S100

    
    , 
    
    
    isomer (negative control), QUANTI-Luc™ detection reagent.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well flat-bottom plate.
    
  • Preparation: Prepare serial dilutions of both isomers in sterile water or PBS.

    • Range: 0.01

      
      g/mL to 100 
      
      
      g/mL (semi-log dilution).
  • Treatment: Add 20

    
    L of compound solution to 180 
    
    
    L of cell suspension.
    • Control: Include a vehicle-only (PBS) well.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 10

    
    L of supernatant to a white opaque plate. Add 50 
    
    
    L of QUANTI-Luc™.
  • Readout: Measure luminescence immediately using a microplate reader.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration].

    • Success Criteria:

      
       should show a sigmoidal dose-response (
      
      
      ~3-5
      
      
      g/mL).
      
      
      should remain at baseline.
Protocol B: Differential Scanning Fluorimetry (Binding Validation)

Objective: Confirm physical binding to the STING protein (thermal shift).

Step-by-Step Workflow:

  • Mix: Combine Recombinant hSTING protein (5

    
    M) + SYPRO Orange dye + Compound (50 
    
    
    M).
  • Run: Perform melt curve analysis (25°C to 95°C) on a qPCR machine.

  • Result:

    • 
      :  Significant increase in melting temperature (
      
      
      C) indicating stabilization.
    • 
      :  Minimal or no shift (
      
      
      C).
Diagram 2: Experimental Workflow for Isomer Validation

WorkflowStartStart: Isomer SamplesDilutionSerial Dilution(0.01 - 100 µg/mL)Start->DilutionTreatTreat THP-1 Cells(24h Incubation)Dilution->TreatSupernatantCollect SupernatantTreat->SupernatantLuciferaseAdd LuciferaseSubstrateSupernatant->LuciferaseReadMeasure LuminescenceLuciferase->ReadAnalysisCalculate EC50Read->Analysis

Caption: Standardized workflow for distinguishing STING agonist potency between stereoisomers.

References

  • Corrales, L., et al. (2015).[3][7] "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[7] Cell Reports.

  • Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.

  • Ghaffari, A., et al. (2018). "STING agonist 2'3'-cGAM(PS)2 (Rp/Rp) and dsDNA upregulate CCL22 in a subset of cancer cells." Oncotarget.

  • ChemieTek. "ADU-S100 (MIW815) Product Data Sheet." ChemieTek.

  • InvivoGen. "STING Ligands - Cyclic Dinucleotides." InvivoGen.

Technical Guide: Comparative Profiling of ADU-S100 (Rp,Rp) in STING Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: ADU-S100 (MIW815) Mechanism: STING (Stimulator of Interferon Genes) Agonist Stereochemistry: Rp,Rp-dithio-2',3'-cyclic dinucleotide (CDN) diastereomer.[1]

Correction on Classification: While the prompt requests a comparison with "other inhibitors," ADU-S100 is pharmacologically a potent agonist (activator). It is designed to mimic the endogenous ligand 2'3'-cGAMP to trigger Type I Interferon production for cancer immunotherapy. This guide compares ADU-S100 primarily against:

  • Alternative Agonists (Therapeutic competitors: 2'3'-cGAMP, MSA-2, DMXAA).

  • STING Inhibitors (Experimental controls: H-151, C-176) to demonstrate functional opposition and assay validation.

Part 1: Mechanism of Action & Signaling Architecture

ADU-S100 binds to the transmembrane protein STING (TMEM173) in the endoplasmic reticulum.[2] Unlike the unstable endogenous ligand (cGAMP), ADU-S100 features phosphorothioate linkages in the Rp,Rp configuration, conferring resistance to the hydrolase ENPP1.

Pathway Visualization

The following diagram illustrates the STING signaling cascade, highlighting where ADU-S100 initiates signal and where small-molecule inhibitors (H-151) block it.

STING_Pathway cluster_agonists STING Agonists (Activators) cluster_inhibitors STING Inhibitors (Blockers) dsDNA Cytosolic dsDNA (Pathogen/Tumor) cGAS cGAS (Sensor) dsDNA->cGAS cGAMP 2'3'-cGAMP (Endogenous Ligand) cGAS->cGAMP Synthesis STING_ER STING (ER) Inactive Dimer cGAMP->STING_ER Binds ADU ADU-S100 (Synthetic Rp,Rp CDN) ADU->STING_ER High Affinity Binding MSA2 MSA-2 (Non-nucleotide) MSA2->STING_ER Binds STING_Golgi STING (Golgi) Translocation & Polymerization STING_ER->STING_Golgi Trafficking TBK1 TBK1 (Kinase) STING_Golgi->TBK1 Recruits IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates NFkB NF-κB Pathway (Pro-inflammatory) TBK1->NFkB Activates IFN Type I Interferons (IFN-β) IRF3->IFN Nuclear Translocation H151 H-151 (Covalent Antagonist) H151->STING_Golgi Palmitoylation Block

Caption: Comparative entry points of ADU-S100 (Agonist) vs. H-151 (Inhibitor) in the cGAS-STING-TBK1 axis.

Part 2: Head-to-Head Technical Comparison

ADU-S100 vs. Endogenous Ligand (2'3'-cGAMP)

The primary limitation of the natural ligand 2'3'-cGAMP is its rapid degradation by the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).

FeatureADU-S100 (Rp,Rp)2'3'-cGAMP (Natural)Impact on Research
Structure Bis-3’,5’ cyclic dimeric AMP (Phosphorothioate)Cyclic GMP-AMP (Phosphate)ADU-S100 mimics the geometry but alters chemistry.
ENPP1 Resistance High (Hydrolysis Resistant)Low (Rapid Hydrolysis)ADU-S100 persists longer in the tumor microenvironment.
Membrane Permeability Low (Requires injection/liposomes)Very Low (Transporter dependent)Both usually require transfection reagents (e.g., Digitonin) in vitro.
Human STING Affinity Pan-allelic (HAQ, REF, AQ alleles)HighADU-S100 covers broad patient population genetics.
ADU-S100 vs. Small Molecule Agonists (MSA-2)

MSA-2 represents the "Next-Gen" non-nucleotide class, addressing the delivery limitations of CDNs like ADU-S100.

  • ADU-S100 (Intratumoral): As a charged nucleotide analog, it cannot easily cross cell membranes passively. It requires direct intratumoral (IT) injection. Clinical trials (e.g., NCT02675439) showed potent local activity but limited systemic (abscopal) effect.

  • MSA-2 (Systemic/Oral): A non-nucleotide agonist that exists as a monomer but dimerizes upon binding STING. It is orally bioavailable, allowing for systemic administration, a significant advantage over ADU-S100.

ADU-S100 vs. STING Inhibitors (H-151)

Note: This section addresses the "Inhibitor" comparison request by framing them as functional opposites.

Researchers often use H-151 to validate that the cytokine release observed with ADU-S100 is indeed STING-dependent and not an off-target effect (e.g., TLR activation).

ParameterADU-S100 (Agonist)H-151 (Antagonist)
Function Induces STING oligomerizationCovalently blocks STING palmitoylation (Cys91)
Downstream Effect ↑ p-TBK1, ↑ p-IRF3, ↑ IFN-β↓ p-TBK1, ↓ p-IRF3, ↓ IFN-β
Experimental Use Positive Control (Induction)Negative Control (Rescue/Blockade)

Part 3: Experimental Protocols

Protocol A: Differential STING Activation Assay (Dual-Reporter)

Objective: To quantify the potency of ADU-S100 relative to cGAMP and validate specificity using H-151.

Reagents:

  • Cell Line: THP-1 Dual™ Cells (InvivoGen) – contain ISG-Lucia (Interferon) and NF-κB-SEAP reporters.

  • Compounds: ADU-S100 (10 nM – 10 µM), H-151 (0.5 µM – 2 µM).

  • Reagent: QUANTI-Luc™ (Luciferase detection).

Workflow:

  • Seeding: Plate THP-1 Dual cells at

    
     cells/mL in 96-well plates (180 µL/well).
    
  • Inhibitor Pre-treatment (Specificity Check):

    • Add 10 µL of H-151 (final conc. 1 µM) to "Blockade" wells.

    • Incubate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Add 10 µL of ADU-S100 (serial dilution) to treated and untreated wells.

    • Include 2'3'-cGAMP as a reference standard.[3]

    • Note: ADU-S100 does not require digitonin permeabilization in THP-1 cells as they have high SLC19A1 transporter expression, but other cell lines might.

  • Incubation: 20–24 hours at 37°C, 5% CO2.

  • Readout:

    • Transfer 20 µL supernatant to opaque plate.

    • Add 50 µL QUANTI-Luc.

    • Measure luminescence (RLU) immediately.

Self-Validating Logic:

  • If ADU-S100 signal is not reduced by H-151, the activation is off-target (likely TLR-mediated).

  • If ADU-S100 signal > cGAMP signal at equivalent molarity, it confirms enhanced stability/potency .

Protocol B: Western Blot Analysis of Phospho-Signaling

Objective: Confirm phosphorylation of IRF3 (S386) and TBK1 (S172).

  • Treatment: Treat cells with ADU-S100 (5 µM) for 2 to 4 hours (peak phosphorylation).

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).

  • Antibodies:

    • Primary: Rabbit anti-pSTING (S366), Rabbit anti-pTBK1 (S172).

    • Control: Total STING, Total TBK1, β-Actin.

  • Expected Result: ADU-S100 induces a distinct molecular weight shift in STING (due to phosphorylation) and robust pTBK1 bands.

Part 4: The Enantiomer Specificity (Rp,Rp vs Sp,Sp)

The "ADU-S100" designation specifically refers to the Rp,Rp dithio diastereomer. This is critical for researchers synthesizing or purchasing the compound.

  • Rp,Rp Isomer: The sulfur atoms on the phosphorus are in the Rp configuration.[4] This mimics the geometry required to close the STING "lid" tightly.

  • Sp,Sp Isomer: Often an impurity in non-stereoselective synthesis. It has significantly lower affinity for human STING and fails to induce robust IFN-β compared to the Rp,Rp form.

  • Quality Control: When purchasing, ensure HPLC purity >95% specifically for the Rp,Rp isomer.

References

  • Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports. Link

  • Gauthier, A., et al. (2018). Structural analysis of human STING bound to the potent agonist ADU-S100. Biophysical Journal. (Describes the Rp,Rp binding mode).
  • Haag, S.M., et al. (2018). Targeting STING with covalent small-molecule inhibitors. Nature. Link (Source for H-151 inhibitor data).

  • Pan, B.S., et al. (2020). An orally available non-nucleotide STING agonist with antitumor activity.[5] Science. Link (Source for MSA-2 comparison).

  • Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology.[6] Link (Explains the stability mechanism of phosphorothioate CDNs).

Sources

Publish Comparison Guide: ADU-S100 Enantiomer for STING Agonist Validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: ADU-S100 (


) vs. Stereoisomer Control (

) Audience: Senior Researchers, Immunologists, and Drug Discovery Scientists

Core Directive: The Stereochemical Imperative in STING Activation

In the development of STING (Stimulator of Interferon Genes) agonists, chemical purity does not equal biological specificity. The target, transmembrane protein 173 (TMEM173/STING), functions as a homodimer with a highly stereoselective binding pocket.

ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) optimized for stability and potency. Its efficacy hinges on the specific


  configuration of its phosphorothioate linkages. The use of its enantiomer (or 

diastereomer)
is not merely a procedural formality; it is the gold-standard method to distinguish on-target STING activation from off-target cytotoxicity, non-specific inflammation, or assay artifacts.

This guide details how to utilize the ADU-S100 enantiomer to rigorously validate your STING agonist data, providing the protocols and comparative benchmarks necessary for high-impact publication.

Mechanism of Action & Stereoselectivity[1]

STING activation is a conformational event. Upon ligand binding, the STING dimer undergoes a 180° rotation of the ligand-binding domain relative to the transmembrane domain, closing a "lid" over the CDN. This structural rearrangement is required to recruit TBK1 and phosphorylate IRF3.

  • ADU-S100 (

    
    ):  The sulfur substitutions in the 
    
    
    
    configuration mimic the geometry of the natural ligand (2'3'-cGAMP) while resisting phosphodiesterase (ENPP1) hydrolysis. It fits the pocket, induces lid closure, and drives potent Type I Interferon signaling.
  • Enantiomer Control (

    
    ):  Inverting the chirality at the phosphorus centers creates a molecule with identical molecular weight, solubility, and charge distribution. However, due to steric clashes within the binding pocket (specifically with residues like Arg238 and Arg232), it fails to induce the necessary conformational change.
    

Key Insight: If your experimental readout (e.g., cell death or cytokine release) occurs with both ADU-S100 and its enantiomer, your effect is off-target .

Visualization: Stereoselective Signaling Pathway

STING_Pathway cluster_ligands Ligand Treatment ADU ADU-S100 (Rp,Rp Active) STING_Open STING Dimer (Open Conformation) ADU->STING_Open High Affinity Bind Enantiomer Enantiomer (Sp,Sp Inactive) Enantiomer->STING_Open Steric Clash STING_Closed STING Dimer (Closed/Active) STING_Open->STING_Closed Lid Closure NoSignal No Conformational Change (No Signal) STING_Open->NoSignal Enantiomer Bound TBK1 TBK1 Recruitment & Phosphorylation STING_Closed->TBK1 IRF3 IRF3 Translocation TBK1->IRF3 IFNb IFN-β Transcription (Immune Activation) IRF3->IFNb

Figure 1: Stereoselective activation of the STING pathway. The


 isomer drives conformational change, while the enantiomer fails to trigger downstream signaling.

Comparative Performance Analysis

The following data summarizes the expected differences between ADU-S100 and its enantiomer control across standard validation assays. Use these benchmarks to quality-control your reagents.

Table 1: Comparative Benchmarks (Human STING Variants)
FeatureADU-S100 (

)
Enantiomer Control (

)
Interpretation of Deviation
Binding Affinity (

)
~5–10 nM (hSTING WT)> 10,000 nM (or No Binding)High control binding suggests non-specific protein aggregation.
Thermal Shift (

)
+8°C to +12°C< 1°CLack of shift confirms failure to stabilize the protein complex.
IRF3 Phosphorylation Strong induction (1-2h)UndetectableSignal with control indicates kinase stress response, not STING.
IFN-β EC50 (THP-1) ~0.5 – 1.5

M
> 50

M
Activity with control implies cytosolic DNA sensing contamination.
Tumor Regression (CT26) Complete regressionTumor growth = VehicleEfficacy with control suggests direct chemical toxicity.

Note on Variants: ADU-S100 activates all major human STING variants (WT, HAQ, REF). The enantiomer should be inactive against all variants.

Experimental Protocols for Validation

To publish robust findings, you must demonstrate the "Window of Specificity"—the concentration range where ADU-S100 is active and the enantiomer is effectively inert.

Protocol A: Differential Scanning Fluorimetry (DSF) Binding Assay

Validates physical binding to the recombinant STING C-terminal domain (CTD).

  • Preparation: Dilute recombinant hSTING CTD to 5

    
    M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
    
  • Dye: Add SYPRO Orange (5x final concentration).

  • Treatment:

    • Well A: Protein + Vehicle (DMSO/Water).

    • Well B: Protein + ADU-S100 (50

      
      M).
      
    • Well C: Protein + Enantiomer (50

      
      M).
      
  • Run: Perform melt curve analysis (25°C to 95°C, 1°C/min) on a qPCR machine.

  • Analysis: Calculate

    
     (melting temperature).
    
    • Success Criteria: ADU-S100

      
      C; Enantiomer 
      
      
      
      C.
Protocol B: THP-1 Dual™ Reporter Assay

Validates functional signaling (IRF3 vs. NF-kB).

  • Cell Culture: Use THP-1 Dual cells (InvivoGen) expressing Lucia luciferase (IRF3 reporter) and SEAP (NF-kB reporter).

  • Seeding: Plate

    
     cells/well in 96-well plates.
    
  • Dosing: Treat with 8-point dose response (0.01

    
    M to 100 
    
    
    
    M) of ADU-S100 vs. Enantiomer.
  • Incubation: 24 hours at 37°C.

  • Readout:

    • IRF3: Measure luciferase in supernatant using QUANTI-Luc.

    • NF-kB: Measure SEAP using QUANTI-Blue.

  • Validation Check: Calculate the ratio of

    
    . A ratio >100 confirms specific on-target activity.
    
Visualization: Validation Workflow Logic

Validation_Workflow cluster_step1 Step 1: Physical Binding (DSF) cluster_step2 Step 2: Functional Signaling cluster_step3 Step 3: In Vivo Confirmation Start Start Validation DSF Run Thermal Shift Start->DSF Check1 Active ΔTm > 8°C Control ΔTm ~ 0°C? DSF->Check1 Reporter Reporter Assay (IRF3/NF-kB) Check1->Reporter Yes Fail Non-Specific / Toxic (Discard Candidate) Check1->Fail No Check2 Active EC50 < 2μM Control EC50 > 50μM? Reporter->Check2 InVivo Tumor Model (CT26/B16) Check2->InVivo Yes Check2->Fail No Result Validated Specific Agonist InVivo->Result

Figure 2: Decision tree for validating STING agonist specificity using enantiomeric controls.

References

  • Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports.

    • Foundational paper describing the efficacy of ADU-S100 (ML RR-S2 CDA) and its stereochemical advantages.
  • Gao, P., et al. (2013). "Structure-function analysis of STING activation by cyclic dinucleotides." Cell.

    • Establishes the structural basis for stereoselective binding and the "lid closure" mechanism.
  • Meric-Bernstam, F., et al. (2022). "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research.

    • Provides clinical context and pharmacokinetic d
  • InvivoGen. "ADU-S100 (STING Agonist) Product Information."

    • Authoritative source for reagent specific
  • MedChemExpress. "2'3'-c-di-AM(PS)2 (Rp,Rp) Enantiomer Ammonium Salt."

    • Commercial verification of the enantiomer's availability as a specific neg

A Senior Application Scientist's Guide to Benchmarking the Purity and Activity of Commercially Available ADU-S100 (MIW815) Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Rigorous Quality Control of STING Agonists

The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal target in immuno-oncology. Activation of STING in antigen-presenting cells within the tumor microenvironment can initiate a powerful innate immune response, leading to a robust and durable anti-tumor T-cell response.[1][2][3] ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed as a potent STING agonist.[4]

However, the therapeutic efficacy of ADU-S100 is intrinsically linked to its stereochemistry. The molecule possesses multiple chiral centers, resulting in four possible stereoisomers. It is the specific (Rp,Rp) diastereomer of the dithio-substituted cyclic di-adenosine monophosphate that is clinically active and responsible for potent STING activation.[5] Therefore, sourcing ADU-S100 for preclinical or clinical research necessitates a stringent and objective evaluation of its enantiomeric purity and biological activity. The presence of other, less active or inactive, stereoisomers can lead to inconsistent experimental results, underestimation of therapeutic potential, and wasted resources.

This guide provides a comprehensive framework for researchers to independently verify the quality of commercially available ADU-S100. We will detail the essential analytical and biological assays, explain the scientific rationale behind each step, and provide protocols that are both robust and self-validating. Our goal is to empower researchers to make informed decisions and ensure the integrity of their STING-related studies.

Part 1: Assessment of Enantiomeric and Chemical Purity

The foundational step in benchmarking any small molecule is to confirm its identity and purity. For a chiral molecule like ADU-S100, this involves two distinct assessments: chemical purity (the percentage of the desired molecule versus any impurities) and enantiomeric purity (the percentage of the desired stereoisomer versus all other stereoisomers).

The Causality Behind the Method: Why Standard HPLC is Insufficient

Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment.[6][7] Consequently, a standard reversed-phase HPLC analysis cannot distinguish between the (Rp,Rp), (Sp,Sp), (Rp,Sp), and (Sp,Rp) isomers of ADU-S100. To resolve these enantiomers and diastereomers, a chiral stationary phase (CSP) is required.[6][8] The CSP creates a chiral environment within the column, leading to differential interactions with each stereoisomer and enabling their separation.

For absolute confirmation of identity and assessment of non-chiral impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It verifies the compound's molecular weight and provides an orthogonal measure of chemical purity.[9][10][11]

Experimental Workflow: Purity Analysis

The following workflow provides a systematic approach to assessing the purity of an ADU-S100 sample.

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation prep Dissolve ADU-S100 in appropriate solvent (e.g., Water/DMSO) chiral_hplc Chiral HPLC (Enantiomeric Purity) prep->chiral_hplc Inject lcms LC-MS (Chemical Purity & Identity) prep->lcms Inject ee_calc Calculate Enantiomeric Excess (% e.e.) chiral_hplc->ee_calc purity_calc Determine Chemical Purity (%) lcms->purity_calc mw_confirm Confirm Molecular Weight lcms->mw_confirm

Caption: Workflow for Purity and Identity Assessment.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate the stereoisomers of ADU-S100 to determine the enantiomeric excess (e.e.) of the desired (Rp,Rp) isomer.

Rationale: The choice of a polysaccharide-based chiral stationary phase, such as one coated with a derivative of amylose or cellulose, is based on their proven efficacy in resolving a wide range of chiral compounds, including those with phosphorus-containing chiral centers.[8]

Methodology:

  • Column: Chiralpak AD-H or equivalent amylose-based CSP.

  • Mobile Phase: A typical starting point is a mixture of hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized for each specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the commercial ADU-S100 sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis:

    • Run the sample and identify the peaks corresponding to the different stereoisomers. Ideally, a reference standard for the (Rp,Rp) isomer should be used for positive identification.

    • Integrate the area of all peaks.

    • Calculate the enantiomeric excess using the formula: % e.e. = [(Area of (Rp,Rp) isomer - Area of other isomers) / (Total area of all isomers)] x 100

Protocol 2: LC-MS for Chemical Purity and Identity Confirmation

This protocol verifies the molecular weight of the compound and assesses its purity against non-stereoisomeric impurities.

Rationale: Coupling liquid chromatography with mass spectrometry provides high sensitivity and specificity. Reversed-phase chromatography is used to separate the analyte from salts and more polar or non-polar impurities, while the mass spectrometer provides an accurate mass-to-charge ratio (m/z) for identity confirmation.[12][13]

Methodology:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Dissolve the ADU-S100 sample in water to a concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Confirm the presence of the correct molecular ion for ADU-S100 (C₂₀H₂₄N₁₀O₁₀P₂S₂; Expected [M-H]⁻ ≈ 693.05). Note that the commercially available form is often a disodium salt (C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂), so the observed mass will correspond to the free acid form after ionization.[14]

    • Determine chemical purity by integrating the area of the ADU-S100 peak and dividing by the total area of all detected peaks in the chromatogram (at 260 nm).

Interpreting the Purity Data

A high-quality batch of ADU-S100 should exhibit high purity on both assays. The results can be summarized for comparison.

Lot ID Supplier Chiral HPLC (% e.e.) LC-MS Purity (%) MW Confirmation (Observed m/z)
Lot AVendor 1>99%>99%Matches Expected
Lot BVendor 295%>98%Matches Expected
Lot CVendor 1>99%96%Matches Expected

Part 2: Assessment of Biological Activity

Confirming high purity is necessary but not sufficient. The ultimate test is the molecule's ability to activate its biological target, STING, and elicit the desired downstream signaling cascade.

The STING Signaling Pathway

ADU-S100 binds directly to the STING protein, which is localized on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons, most notably IFN-β.[2][5][15] This cascade is the primary mechanism of action for STING agonists.

STING_Pathway ADU_S100 ADU-S100 STING STING (ER Membrane) ADU_S100->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFNB IFN-β Gene Expression Nucleus->IFNB Induces

Caption: Simplified STING Signaling Pathway.

Experimental Workflow: Bioactivity Analysis

We recommend a two-tiered approach: a reporter cell line for a clean, quantitative measure of pathway activation, and a primary-like immune cell line to measure a key functional output (cytokine production).

Bioactivity_Workflow cluster_prep Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis prep Prepare Serial Dilutions of ADU-S100 Lots treat Treat Cells with ADU-S100 Dilutions prep->treat seed Seed Reporter Cells (e.g., HEK-Blue™ STING) & Immune Cells (e.g., THP-1) seed->treat reporter Reporter Assay (e.g., SEAP/Luciferase) treat->reporter Incubate & Read elisa Cytokine ELISA (e.g., IFN-β) treat->elisa Collect Supernatant ec50 Calculate EC50 from Dose-Response Curve reporter->ec50 cytokine_quant Quantify Cytokine Concentration elisa->cytokine_quant

Caption: Workflow for Biological Activity Assessment.

Protocol 3: STING Reporter Cell Assay

This assay provides a highly specific and quantitative readout of STING pathway activation. Reporter cells, such as HEK-Blue™ ISG cells, are engineered to express a secreted reporter protein (like SEAP or Luciferase) under the control of an IRF3-inducible promoter.[16][17][18]

Rationale: HEK293-based reporter lines provide a robust and low-background system to specifically measure the activation of the intended pathway. The use of a secreted reporter allows for easy, non-destructive measurement and is amenable to high-throughput screening.[16]

Methodology:

  • Cell Line: HEK-Blue™ ISG (InvivoGen) or a similar STING/IRF reporter cell line.[19]

  • Culture: Maintain cells according to the supplier's instructions.

  • Assay Procedure:

    • Plate 50,000 cells per well in a 96-well plate and incubate overnight.

    • Prepare a 10-point, 3-fold serial dilution of each commercial ADU-S100 lot, starting from a high concentration (e.g., 30 µg/mL).

    • Add the dilutions to the cells. Include a "vehicle only" control.

    • Incubate for 18-24 hours.

    • Measure reporter activity according to the manufacturer's protocol (e.g., by adding QUANTI-Blue™ reagent and reading absorbance at 620-655 nm).

  • Data Analysis:

    • Plot the reporter signal against the log of the ADU-S100 concentration.

    • Fit a four-parameter logistic curve to the data to determine the half-maximal effective concentration (EC₅₀). A lower EC₅₀ value indicates higher potency.

Protocol 4: Cytokine Production in THP-1 Monocytes

This assay measures a key functional downstream product of STING activation, IFN-β, in a relevant human immune cell line.

Rationale: THP-1 cells are human monocytes that endogenously express the STING pathway components. Measuring IFN-β production is a direct confirmation of the biological outcome of STING activation and is a more physiologically relevant endpoint than a reporter assay.[5][15]

Methodology:

  • Cell Line: THP-1 cells. For enhanced response, cells can be differentiated into macrophage-like cells by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the assay.

  • Culture: Maintain cells according to standard protocols.

  • Assay Procedure:

    • Plate 100,000 cells per well in a 96-well plate.

    • Stimulate the cells with a fixed, sub-maximal concentration of each ADU-S100 lot (e.g., 5 µg/mL, determined from the reporter assay dose-response).

    • Include a "vehicle only" negative control.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

  • Quantification:

    • Quantify the concentration of human IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the amount of IFN-β produced by cells treated with the different lots of ADU-S100.

Interpreting the Activity Data

A potent and high-quality ADU-S100 lot will have a low EC₅₀ in the reporter assay and will induce a robust cytokine response.

Lot ID Supplier Reporter Assay EC₅₀ (µg/mL) IFN-β Production at 5 µg/mL (pg/mL)
Lot AVendor 11.52500
Lot BVendor 24.81100
Lot CVendor 11.72350

Analysis:

  • Lot A and C show high potency (low EC₅₀) and induce a strong biological response, consistent with their high purity.

  • Lot B , which had lower enantiomeric purity, demonstrates significantly lower potency (a nearly 3-fold higher EC₅₀) and a weaker functional response. This directly illustrates the impact of isomeric impurities on biological activity.

Conclusion and Best Practices

The therapeutic promise of STING agonists like ADU-S100 can only be realized through rigorous and reproducible science. This begins with the fundamental step of ensuring the quality of the reagents used. Relying solely on a supplier's certificate of analysis is insufficient; independent verification is paramount.

Our recommendations for researchers:

  • Always Verify Purity: Perform both chiral HPLC and LC-MS on any new lot of ADU-S100 to confirm enantiomeric excess, chemical purity, and identity.

  • Benchmark Biological Activity: Use a combination of a specific reporter assay to determine potency (EC₅₀) and a functional cell-based assay (e.g., cytokine ELISA) to confirm biological effect.

  • Establish a Reference Standard: Once a high-quality lot is identified, store it properly (-20°C or -80°C) and use it as an internal reference standard to benchmark all future lots.[14][20]

  • Question Discrepancies: If a lot shows high purity but low activity, it could indicate the presence of activity-interfering impurities not detected by standard LC-MS, or potential degradation of the sample.

References

  • Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS. PubMed.
  • Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Springer Protocols.
  • ADU-S100 (MIW815). Chemietek.
  • Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Sigma-Aldrich.
  • Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. PubMed.
  • Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. Semantic Scholar.
  • Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. MDPI.
  • Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours. drugdevelopment-technology.com.
  • Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. PMC.
  • Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. PMC.
  • ADU-S100 primes the innate immune system in tolerant, tumor bearing neu/N mice. ResearchGate.
  • 2'3'-c-di-AM(PS)2 (Rp,Rp) (ADU-S100) | STING Agonist. MedChemExpress.
  • ADU-S100 sodium salt. LKT Labs.
  • Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer. PMC.
  • Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. PubMed.
  • ADU-S100 (CAS 1638750-95-4). Cayman Chemical.
  • CLINICAL TRIAL PROTOCOL. Novartis.
  • Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models. Frontiers in Immunology.
  • Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26. brief.land.
  • STING Reporter HEK-293 Cell Line. AcceGen Biotech.
  • Highlighted signaling pathways. InvivoGen.
  • REPORTER CELL LINES. Aurogene.
  • Analysis and evaluation of chiral drugs in biological samples. secrets of science.
  • ADU-S100 | STING agonist | Anticancer | MIW815. TargetMol.
  • Reporter Cell Lines - InvivoGen. Cedarlane.
  • Cellosaurus cell line HEK-Blue STAT6-hSTING-R232 (CVCL_A8BY). Cellosaurus.
  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.
  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.

Sources

Statistical analysis for comparing active ADU-S100 and its enantiomer

Stereochemical Potency Analysis: ADU-S100 ( ) vs. Enantiomer ( )

Content Type: Technical Comparison Guide Subject: Statistical & Experimental Validation of STING Agonist Stereoselectivity

Executive Summary & Chemical Context

ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1] Chemically, it is a bis-3’,5’ cyclic dimeric AMP (cd-AMP) derivative characterized by two phosphorothioate linkages.

These phosphorothioate modifications introduce chirality at the phosphorus atoms. The therapeutic efficacy of ADU-S100 is strictly dependent on its stereochemistry:

  • Active Agonist: The

    
      isomer (ADU-S100).[2] This specific configuration confers resistance to hydrolysis by ENPP1 and high-affinity binding to the STING pocket.
    
  • The Enantiomer/Comparator: The

    
      isomer (or the mirror image structure). This variant typically exhibits significantly reduced or null affinity for STING, making it a critical negative control for validating on-target specificity in pharmacological assays.
    

This guide details the statistical and experimental framework required to objectively quantify the potency shift between these stereoisomers.

Mechanism of Action: The STING Signaling Axis

To interpret the data correctly, one must understand the signal transduction pathway being measured. ADU-S100 binds to the STING dimer in the endoplasmic reticulum, triggering a conformational change that recruits TBK1 and IRF3, leading to Type I Interferon production.[3]

STING_PathwayADUADU-S100(Rp,Rp Isomer)STING_ERSTING Dimer(Endoplasmic Reticulum)ADU->STING_ER High Affinity BindingEnantEnantiomer(Sp,Sp Isomer)Enant->STING_ER Low/No BindingSTING_ActActivated STING(Conformational Change)STING_ER->STING_Act ActivationTBK1TBK1 Recruitment& PhosphorylationSTING_Act->TBK1IRF3IRF3PhosphorylationTBK1->IRF3NuclNuclear TranslocationIRF3->NuclIFNType I IFN GeneTranscription (IFNB1)Nucl->IFN Induction

Figure 1: The STING signaling cascade. ADU-S100 (

Experimental Protocol: Cellular Reporter Assay

Objective: Quantify the

Model System: THP-1-Dual™ Cells (InvivoGen). These cells allow simultaneous monitoring of the IRF pathway (via Luciferase reporter) and the NF-

Step-by-Step Workflow
  • Reagent Preparation:

    • Dissolve lyophilized ADU-S100 and Enantiomer in endotoxin-free water to 1 mg/mL stock.

    • Critical: Verify concentration via

      
       measurement (extinction coefficient 
      
      
      27,000
      
      
      for CDNs).
  • Cell Seeding:

    • Plate THP-1-Dual cells at

      
       cells/well in a 96-well flat-bottom plate (180 µL/well).
      
    • Media: RPMI 1640 + 10% Heat-Inactivated FBS + Pen/Strep.

  • Compound Treatment (Serial Dilution):

    • Prepare a 3-fold serial dilution of both compounds in a separate U-bottom plate.

    • Range: Start at 100 µM down to 0.1 nM (8-10 points).

    • Add 20 µL of diluted compound to the cells (Final Volume: 200 µL).

    • Control: Include vehicle (water) and a positive control (2'3'-cGAMP).

  • Incubation:

    • Incubate for 20–24 hours at 37°C, 5%

      
      .
      
  • Detection (Luciferase/IRF3):

    • Transfer 20 µL of supernatant to a white/opaque 96-well plate.

    • Add 50 µL of QUANTI-Luc™ substrate.

    • Measure luminescence immediately on a plate reader (0.1s integration).

Statistical Framework & Analysis

Expertise Note: A simple T-test is insufficient for dose-response data.[4] You must model the entire curve to understand potency (


A. Data Normalization

Raw luminescence units (RLU) vary between runs. Normalize data to percentage activity:

  • Min Control: Vehicle treated cells.[5]

  • Max Control:

    
     ADU-S100 (saturation point).[6]
    
B. Non-Linear Regression (4PL Model)

Fit the data to the 4-Parameter Logistic (4PL) Hill Equation :

  • X: Log of concentration.

  • Y: Response (% Activation).

  • Top/Bottom: Plateaus of the curve.

C. Hypothesis Testing: The Extra Sum-of-Squares F-Test

To statistically prove the enantiomer is less active, do not just compare point estimates. Use the Extra Sum-of-Squares F-Test to compare two models:

  • Null Hypothesis (

    
    ):  One curve fits both datasets (i.e., ADU-S100 and Enantiomer share the same 
    
    
    and Top).
  • Alternative Hypothesis (

    
    ):  Two separate curves are required.
    
  • If

    
    , the curves are statistically distinct, confirming stereoselectivity.
    
D. Assay Robustness: Z-Factor

Calculate the Z-factor to ensure the assay is valid before trusting the comparison:

  • 
    : Standard deviation; 
    
    
    : Mean.
  • 
    : Positive control; 
    
    
    : Negative control.
  • Requirement:

    
     for a valid quantitative assay.
    
Data Presentation: Comparative Metrics

The following table illustrates the expected output for a successful validation of ADU-S100 purity and activity.

ParameterADU-S100 (

)
Enantiomer (

)
Statistical Delta

(Potency)
0.45 µM> 100 µM> 200-fold shift

(Efficacy)
100% (Defined)< 5%Significant (

)
Hill Slope 1.8 ± 0.2N/A (No fit)N/A
95% CI (

)
[0.38 - 0.52] µMUndeterminedDistinct intervals

Interpretation: The Active ADU-S100 shows a sigmoidal dose-response with nanomolar/low-micromolar potency. The Enantiomer should appear as a flat line or have an

Analysis Workflow Visualization

Analysis_WorkflowRawDataRaw Luminescence(RLU)NormNormalize to% ActivityRawData->NormCurveFitNon-Linear Regression(4PL Model)Norm->CurveFitQCQC Check(Z-Factor > 0.5)CurveFit->QCValidationFTestExtra Sum-of-SquaresF-TestQC->FTestIf PassResultCalculate Potency Shift(Fold Change)FTest->ResultP < 0.05

Figure 2: Statistical pipeline for validating stereoselective potency.

References
  • Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[7] Cell Reports.

  • InvivoGen. "THP-1-Dual™ Cells Protocol & Data Sheet." InvivoGen Product Guides.

  • GraphPad. "Comparing Dose-Response Curves: The Extra Sum-of-Squares F-Test." GraphPad Statistics Guide.

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Corrales, L., & Gajewski, T.F. (2016). "Endogenous and Pharmacologic Targeting of the STING Pathway in Cancer Immunotherapy."[5] Cytokine.[5]

Technical Guide: Validating STING-Dependent Signaling via ADU-S100 Stereoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating STING (Stimulator of Interferon Genes) pathway activation using ADU-S100 (MIW815) . Unlike endogenous ligands (e.g., 2'3'-cGAMP) which are susceptible to rapid hydrolysis, ADU-S100 is a synthetic, hydrolysis-resistant bis-phosphothioate cyclic dinucleotide (CDN) with superior stability and potency.

However, the high potency of synthetic CDNs can lead to off-target toxicity or non-specific inflammatory responses. Therefore, stereochemical control —using the inactive enantiomer/diastereomer of ADU-S100—is the gold standard for confirming that observed effects are strictly STING-mediated. This guide outlines the mechanistic basis, comparative performance, and step-by-step protocols for this validation.

Part 1: Mechanistic Basis & Stereochemistry

The "Lock and Key" Conformation

ADU-S100 (ML-RR-S2-CDA) derives its potency from a specific stereochemical configuration: the


 dithio  linkage.
  • Active Agonist (

    
    ):  This isomer binds the STING dimer interface with high affinity, inducing a 180° rotation of the ligand-binding domain "lid." This conformational closure is the prerequisite for STING oligomerization and translocation from the ER to the Golgi.
    
  • Inactive Control (

    
    ):  The enantiomeric or diastereomeric forms (often designated as the negative control) may bind with lower affinity but, critically, fail to induce the conformational "lid closure" necessary for downstream signaling.
    
Pathway Visualization

The following diagram illustrates the STING signaling cascade activated by the functional ADU-S100 isomer.

STING_Pathway ADU ADU-S100 (Rp,Rp Isomer) STING_ER STING Dimer (ER Membrane) ADU->STING_ER High Affinity Binding STING_Golgi STING Oligomer (Golgi Translocation) STING_ER->STING_Golgi Lid Closure & Oligomerization TBK1 TBK1 Recruitment STING_Golgi->TBK1 Recruitment IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylation (Ser396) Nucleus Nuclear Translocation IRF3->Nucleus Dimerization IFN Type I IFN Transcription Nucleus->IFN Gene Expression

Figure 1: The canonical STING signaling axis. The


 isomer of ADU-S100 drives the transition from ER to Golgi, a step blocked by the inactive stereoisomer.

Part 2: Comparative Analysis of STING Agonists

Researchers often choose ADU-S100 over natural ligands for its drug-like properties. The table below compares key alternatives.

FeatureADU-S100 (

)
2'3'-cGAMP (Endogenous)DMXAA (Murine)
Chemical Class Synthetic Bis-phosphothioate CDNNatural Cyclic DinucleotideFlavonoid (Non-nucleotide)
Human STING Binding High (Activates all alleles: WT, HAQ, REF)High (Native Ligand)None (Mouse STING only)
Stability High (Resistant to ENPP1 hydrolysis)Low (Rapidly hydrolyzed by ENPP1)High
Specificity Control Inactive Stereoisomer (

)
Non-binding analog (e.g., c-di-GMP)N/A in humans
Primary Utility Clinical translation, robust in vivo studiesPhysiological baseline studiesMouse-only models

Key Insight: While 2'3'-cGAMP is the natural ligand, its rapid degradation makes it poor for sustained signaling studies unless delivered intracellularly via specific vehicles (e.g., digitonin or liposomes). ADU-S100 allows for simple "add-and-incubate" protocols in many cell types due to its enhanced stability and lipophilicity.

Part 3: Experimental Validation Protocols

To rigorously confirm STING dependence, you must run parallel arms: Active Isomer (


)  vs. Inactive Isomer (

)
.
Workflow Logic

The following diagram details the experimental decision tree for validating the pathway.

Validation_Workflow cluster_treat Treatment Arms (4 hrs) Cells Target Cells (e.g., THP-1, PBMCs) Active ADU-S100 (Active Rp,Rp) Cells->Active Inactive Negative Control (Inactive Sp,Sp) Cells->Inactive Lysis Cell Lysis (RIPA + PhosSTOP) Active->Lysis Inactive->Lysis WB Western Blot p-IRF3 / p-TBK1 Lysis->WB Valid Validation: Signal in Active ONLY WB->Valid Differential Response Invalid Artifact: Signal in Both WB->Invalid Equal Response

Figure 2: Experimental workflow for stereoselective validation. A positive result requires signal in the Active arm and near-baseline signal in the Inactive arm.

Protocol A: Phospho-Signaling (Western Blot)

Objective: Detect immediate STING pathway engagement via phosphorylation of IRF3 and TBK1.

Materials:

  • ADU-S100 (

    
    ) and Negative Control (
    
    
    
    ) (10 mM stock in DMSO/water).
  • Human Monocytes (THP-1) or Murine Macrophages (RAW 264.7).

  • Antibodies: p-IRF3 (Ser396), Total IRF3, p-TBK1 (Ser172), Total TBK1, STING,

    
    -Actin.
    

Procedure:

  • Seeding: Plate

    
     cells/well in a 6-well plate in low-serum media (1% FBS) to reduce basal phosphorylation background.
    
  • Equilibration: Incubate for 2 hours at 37°C.

  • Treatment:

    • Well 1: Vehicle Control (DMSO/Water matched volume).

    • Well 2: ADU-S100 (

      
      ) at 5–10 
      
      
      
      M
      .
    • Well 3: Negative Control (

      
      ) at 5–10 
      
      
      
      M
      .
  • Incubation: Incubate for 2 to 4 hours . (Note: STING degradation occurs >6 hours; capture the phosphorylation peak early).

  • Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase inhibitors (e.g., Roche PhosSTOP).

  • Analysis: Perform SDS-PAGE.

    • Success Criterion: Strong bands for p-IRF3/p-TBK1 in Well 2. Minimal/No bands in Well 1 and Well 3.

Protocol B: Functional Reporter Assay (IFN- )

Objective: Confirm transcriptional outcome (Type I Interferon production).[1][2]

Procedure:

  • System: Use THP-1 Dual™ cells (InvivoGen) or HEK-Blue™ ISG cells.

  • Dosing: Treat cells with a dose titration (0.1

    
    M to 10 
    
    
    
    M) of Active vs. Inactive isomer.
  • Timing: Incubate for 18–24 hours .

  • Readout: Measure luciferase activity (QUANTI-Luc™) or secreted IFN-

    
     via ELISA.
    
  • Data Analysis: Plot Dose-Response curves. The Active isomer should show a sigmoidal curve with an EC50

    
     1–5 
    
    
    
    M. The Inactive isomer should remain at baseline (flat line).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Signal observed in Negative Control Concentration too high (>50

M)
High concentrations of CDNs can cause non-specific stress or toxicity. Titrate down to 1–5

M.
No Signal in Active Arm STING silencing or low expressionVerify total STING protein levels via Western blot. Some tumor lines (e.g., MCF-7) are STING-deficient.
High Basal Phosphorylation Culture stressEnsure cells are not over-confluent. Use low-serum media for the treatment window.
Inconsistent Replicates PrecipitationADU-S100 is hydrophobic. Ensure the DMSO stock is fully dissolved and not precipitating in aqueous media.

References

  • Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[3][4][5] Cell Reports, 11(7), 1018–1030.[5][6]

  • Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[6][7] Clinical Cancer Research, 28(4), 677–688.[7]

  • Decout, A., et al. (2021). Rational Design of STING Agonists. Nature Reviews Immunology, 21, 548–569.

  • Chemietek. ADU-S100 (MIW815) Product Data Sheet (Confirming Rp,Rp isomer specificity).

Sources

Safety Operating Guide

Personal protective equipment for handling ADU-S100 enantiomer (Ammonium salt)

[1][2]

Executive Summary: The "Invisible" Risk of Immunogenicity

As researchers, we often categorize risk by immediate toxicity (e.g., chemical burns, asphyxiation).[1] However, ADU-S100 (MIW815) presents a distinct biological hazard profile.[2][1] As a synthetic cyclic dinucleotide (CDN) and potent STING (Stimulator of Interferon Genes) agonist , its primary risk is not traditional cytotoxicity, but systemic immune hyperactivation .[2][1]

Inhalation of nanogram-scale dust particles can trigger localized lung inflammation or systemic cytokine release syndromes (CRS) mimicking septic shock.[2][1] This guide synthesizes high-potency active pharmaceutical ingredient (HPAPI) containment strategies with specific physicochemical properties of the ammonium salt enantiomer to ensure operator safety and data integrity.

Hazard Profile & Physicochemical Analysis
ParameterCharacteristicOperational Implication
Compound Class Synthetic Cyclic Dinucleotide (CDN)Potent immunomodulator; mimics cytosolic DNA danger signals.[2][1][3]
Physical State White Crystalline Solid (Ammonium Salt)Hygroscopic. Prone to static charge buildup, increasing aerosolization risk during weighing.[2]
Solubility Water (>5 mg/mL), DMSO (>10 mg/mL)High aqueous solubility means rapid mucosal absorption if inhaled or splashed.[2][1]
Primary Route of Entry Inhalation (Dust), Mucosal AbsorptionCritical Control Point: Powder handling must never occur on an open bench.[2]
Biological Endpoint Induction of Type I Interferons (IFN-β)Potential for flu-like symptoms, fever, and inflammation at sub-toxic chemical doses.[2][1]
Hierarchy of Controls & PPE Matrix

We employ a Risk-Based Banding approach.[2][1] The ammonium salt form is most dangerous during the solid-to-solution transition. Once in solution, the risk of airborne exposure drops significantly, though dermal absorption remains a concern.

Table 1: Personal Protective Equipment (PPE) Specifications
Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Dilution/In Vivo)
Engineering Control Class II Biosafety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).[2][1]Class II BSC or Standard Chemical Fume Hood.
Respiratory N95 Respirator (minimum) or PAPR if handling >100 mg.[2] Note: Surgical masks offer zero protection against CDN dust.N95 recommended; Surgical mask acceptable if strictly within BSC.
Dermal (Hand) Double Gloving: Nitrile (Inner) + Nitrile (Outer).[2][1] Change outer gloves immediately after weighing.Single Nitrile Gloves (0.11 mm min thickness).[2]
Dermal (Body) Tyvek® Lab Coat (Disposable, cuffed wrists) or sleeve covers.[2][1]Standard Lab Coat (Cotton/Poly blend).[2]
Ocular Chemical Splash Goggles (Indirect Vent).[2]Safety Glasses with Side Shields.[4]
Operational Workflow: Step-by-Step Protocol
Phase A: Preparation & Weighing (The Critical Step)

Rationale: The ammonium salt is static-prone.[2] Static discharge can "pop" particles off the spatula, creating invisible aerosols.[1]

  • Equip the Zone: Enter the HEPA-filtered enclosure. Place a static eliminator (ionizing bar/gun) inside the hood.[2]

  • Surface Prep: Wipe down surfaces with 10% bleach followed by 70% ethanol. This deactivates trace DNA/CDN contaminants that could skew experimental baselines.

  • Static Neutralization: Pass the weighing boat and spatula through the ionizer stream before touching the compound vial.

  • Mass Transfer:

    • Open the ADU-S100 vial only inside the hood.

    • Weigh the required mass.

    • Do not return excess powder to the stock vial (prevents hydrolysis/contamination).[2] Discard excess into a solid waste container inside the hood.

  • Seal: Parafilm the weighing boat or transfer vessel immediately before removing it from the balance.

Phase B: Solubilization

Rationale: ADU-S100 ammonium salt is hydrolytically sensitive.[2][1] Use neutral buffers.

  • Solvent Choice: Add endotoxin-free water or PBS (pH 7.4).[2] Avoid unbuffered acidic solutions, as CDNs can degrade.

  • Dissolution: Vortex briefly. If using DMSO for stock storage, ensure the vessel is polypropylene (DMSO dissolves some plastics).[2]

  • Filtration: If sterility is required for in vivo work, pass through a 0.22 µm PES or PVDF syringe filter .

    • Caution: High pressure can cause syringe spray. Perform this strictly behind the sash of the BSC.

Phase C: Decontamination & Disposal

Rationale: STING agonists are stable against standard detergents. Oxidation is required.

  • Spill Cleanup:

    • Powder: Cover with wet paper towels (to prevent dust), then wipe with 10% Sodium Hypochlorite (Bleach) .[2][1] Wait 10 minutes.

    • Liquid: Absorb with pads, then treat surface with bleach.

  • Waste Disposal: All solid waste (gloves, weighing boats) contacting ADU-S100 must be incinerated as hazardous chemical waste .[2][1] Do not autoclave (heat alone may not fully deactivate the biological activity of the small molecule).

Visualizing the Safety Logic

The following diagram illustrates the "Chain of Custody" for ADU-S100, highlighting the containment barrier status at each stage.

ADU_Safety_Protocolcluster_containmentHEPA Filtered Containment Zone (BSC/Hood)StorageStorage (-20°C)(Sealed Vial)WeighingWeighing (Solid)*High Risk Aerosol*Storage->WeighingTransfer SealedSolubilizationSolubilization(Add PBS/Water)Weighing->SolubilizationDouble GlovesStatic ControlDisposalDisposal(Chemical Incineration)Weighing->DisposalExcess PowderExperimentExperimental Use(In Vitro / In Vivo)Solubilization->Experiment0.22µm FilterLiquid HandlingExperiment->DisposalBleach Deactivation

Figure 1: Operational safety workflow distinguishing between high-risk solid handling (Red Zone) and moderate-risk liquid handling (Green Zone).

References
  • Corrales, L., et al. (2015).[2] "Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity."[5] Cell Reports, 11(7), 1018-1030.[2][1] Link(Establishes biological potency and systemic risk).

  • SafeBridge Consultants. (2023).[2] Potent Compound Safety: Handling Guidelines for HPAPIs in the Laboratory. Link(Industry standard for banding potent compounds).[2][1]

  • Sivick, K. E., et al. (2018).[2][6] "Magnitude of therapeutic STING activation determines CD8+ T cell-mediated anti-tumor immunity."[2][6] Cell Reports, 25(11), 3074-3085.[2][1][6] Link(Highlights dose-dependent toxicity).

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.